molecular formula C11H11NO3 B1594694 Indolelactic acid CAS No. 832-97-3

Indolelactic acid

货号: B1594694
CAS 编号: 832-97-3
分子量: 205.21 g/mol
InChI 键: XGILAAMKEQUXLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole-3-lactic acid (ILA) is a microbial metabolite of the essential amino acid tryptophan, predominantly produced by beneficial gut bacteria such as Bifidobacterium longum subsp. infantis and various Lactobacillus species . This compound is a high-value reagent for investigating host-microbiome communication and its profound impact on human physiology and disease models. Its research applications are extensive and center on its function as a ligand for the Aryl Hydrocarbon Receptor (AhR), which modulates key transcriptional pathways . In gastrointestinal research, ILA is critical for studying innate immunomodulation. It demonstrates significant anti-inflammatory properties in intestinal epithelial cells by attenuating IL-8 responses to stimuli like TNF-α and LPS . This action is mediated through the AhR, which subsequently activates the Nrf2 antioxidant pathway, upregulating cytoprotective genes such as CYP1A1, GPX2, and NQO1 . These mechanisms are fundamental to its protective role in models of necrotizing enterocolitis (NEC) in the immature intestine . Research into ILA has revealed its therapeutic potential beyond the gut. In neuroscience, ILA has been shown to reduce amyloidopathy in models of Alzheimer's disease through AhR activation, suggesting a role in the gut-brain axis . In cardiology, it protects against doxorubicin-induced cardiotoxicity by inhibiting ferroptosis via the AhR/Nrf2 signaling pathway . Further, in oncology, ILA suppresses colorectal cancer progression by directly inhibiting the STAT3/HK2 pathway and cancer cell glycolysis, independently of AhR . Additional research areas include dermatology, where it modulates atopic dermatitis responses in skin models , and maternal health, where it alleviates preeclampsia-like phenotypes by improving endothelial cell function via AhR and the PI3K/AKT pathway . This product is supplied for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle the product appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862758
Record name Indole-3-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-52-9, 832-97-3
Record name Indole-3-lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-alpha-Hydroxy-1H-indole-3-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-hydroxy-1H-indole-3-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(indol-3-yl)lactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLE-3-LACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of Indolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a critical signaling molecule in host physiology and pathology. This document provides a comprehensive overview of the biological significance of ILA, focusing on its multifaceted roles in immunomodulation, neurological function, and gut homeostasis. Primarily acting as a ligand for the aryl hydrocarbon receptor (AhR), ILA orchestrates complex signaling cascades that influence immune cell differentiation, inflammatory responses, and intestinal barrier integrity. Recent evidence also highlights AhR-independent mechanisms, particularly in the context of cancer metabolism. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and therapeutic development.

Introduction

The gut microbiome plays a pivotal role in human health, largely through the production of a diverse array of metabolites that interact with host systems. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. Indole-3-lactic acid (ILA) is a prominent product of tryptophan metabolism by various commensal bacteria, including species of Bifidobacterium, Lactobacillus, and Akkermansia[1][2][3]. Initially recognized for its anti-inflammatory properties, the functional repertoire of ILA is now understood to be much broader, encompassing neuroprotection, anticancer effects, and the fortification of the intestinal barrier[4][5][6]. This document aims to provide an in-depth technical resource on the biological significance of ILA, detailing its mechanisms of action and summarizing the experimental evidence that underpins our current understanding.

Biosynthesis of Indolelactic Acid

ILA is synthesized from dietary tryptophan by specific members of the gut microbiota. The primary pathway involves a two-step enzymatic conversion. First, tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase. Subsequently, IPyA is reduced to ILA by an indolelactate dehydrogenase[7]. Several bacterial species residing in the human gut, particularly Bifidobacterium and Lactobacillus, are known to produce ILA[2][8].

This compound Biosynthesis Tryptophan Tryptophan IPyA Indole-3-Pyruvic Acid (IPyA) Tryptophan->IPyA Aromatic Amino Acid Aminotransferase ILA Indole-3-Lactic Acid (ILA) IPyA->ILA Indolelactate Dehydrogenase Bacteria Gut Microbiota (e.g., Bifidobacterium, Lactobacillus)

Figure 1. Biosynthesis of this compound by Gut Microbiota.

Biological Roles and Mechanisms of Action

ILA exerts its biological effects through multiple mechanisms, most notably through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. However, AhR-independent activities are also being uncovered.

Immunomodulation

A primary function of ILA is the regulation of the immune system. As an AhR agonist, ILA plays a crucial role in maintaining immune homeostasis in the gut and systemically[9][10][11].

  • Anti-inflammatory Effects: ILA has been shown to attenuate inflammatory responses in various cell types. In intestinal epithelial cells, ILA can inhibit the production of pro-inflammatory cytokines like IL-8 and TNF-α induced by stimuli such as lipopolysaccharide (LPS) or TNF-α[1][12][13]. This effect is often mediated by the activation of AhR and the subsequent modulation of downstream pathways like NF-κB[10][14].

  • Immune Cell Differentiation: ILA influences the differentiation of immune cells. It has been reported to support the balance of Th17/Treg cells by reprogramming CD4+ T cells and inhibiting the polarization of pro-inflammatory Th17 cells[9].

  • Innate Lymphoid Cells (ILCs): ILA can activate group 3 innate lymphoid cells (ILC3s) through AhR signaling, leading to the production of IL-22[11]. IL-22 is critical for maintaining intestinal barrier function and protecting against pathogens[11][15].

Neurological Effects

Emerging evidence suggests that ILA can cross the blood-brain barrier and exert neuroprotective effects[7][16].

  • Neuroprotection: ILA has demonstrated neuroprotective properties in models of Alzheimer's disease and ischemic stroke[5][6]. In the context of Alzheimer's, ILA derived from gut microbes has been shown to reduce amyloidopathy through the activation of AhR signaling in microglia and astrocytes[5]. In ischemic stroke models, ILA activates the AhR-Nrf2 pathway, leading to the upregulation of antioxidant enzymes and inhibition of ferroptosis[6].

  • Neuronal Differentiation: Studies using PC12 cells have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting a role in neuronal development and regeneration[17][18]. This process appears to be mediated through the TrkA/ERK/CREB signaling pathway and is also influenced by AhR activation[17].

Intestinal Barrier Function

ILA contributes to the maintenance of gut homeostasis by strengthening the intestinal barrier.

  • Tight Junction Proteins: ILA promotes the expression of tight junction proteins such as ZO-1, occludin, and claudin-1 in intestinal epithelial cells. This action helps to reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into circulation[14][19].

  • AhR-Nrf2 Pathway: The protective effects of ILA on the intestinal barrier are often mediated through the AhR and the downstream nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][14][19]. Activation of this pathway enhances the antioxidant capacity of epithelial cells and reduces inflammation[14].

Anti-Cancer Activity

Recent research has uncovered a role for ILA in cancer, particularly colorectal cancer (CRC).

  • Inhibition of Tumor Growth: Exogenous administration of ILA has been shown to suppress the development of CRC in mouse models[4][20]. In vitro experiments have demonstrated that ILA can inhibit the proliferation, migration, and anti-apoptotic capabilities of tumor cells[4][21].

  • Metabolic Reprogramming: Interestingly, the anti-cancer effects of ILA in CRC appear to be independent of AhR. Instead, ILA directly occupies the phosphorylation sites of STAT3, leading to a reduction in phosphorylated STAT3 levels. This, in turn, inhibits the expression of hexokinase 2 (HK2), a key enzyme in glycolysis, thereby downregulating glucose metabolism in cancer cells[4][20][21].

  • Epigenetic Regulation of Anti-Tumor Immunity: In the context of CRC, ILA derived from Lactobacillus plantarum has been found to enhance CD8+ T cell immunity against tumors through epigenetic mechanisms. It promotes IL-12a production in dendritic cells by increasing H3K27ac binding at enhancer regions of the IL12a gene[8].

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

The most well-characterized mechanism of action for ILA is the activation of the AhR signaling pathway.

ILA-AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) ILA->AhR_complex Binds & Activates AhR_ILA AhR-ILA AhR_complex->AhR_ILA Translocates to Nucleus ARNT_cyto ARNT ARNT_nucl ARNT AhR_ILA->ARNT_nucl Dimerizes with DRE DRE (DNA Response Element) ARNT_nucl->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2, IL-22) DRE->Target_Genes Initiates

Figure 2. ILA-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon entering the cell, ILA binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription[10]. Target genes of the AhR pathway include cytochrome P450 enzymes (e.g., CYP1A1), as well as genes involved in immune regulation (e.g., IL-22) and antioxidant responses (e.g., Nrf2)[1][10].

Quantitative Data Summary

The biological effects of ILA are concentration-dependent. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Effective Concentrations of ILA

Cell TypeAssayEffective ConcentrationObserved EffectCitation(s)
H4 (immature enterocytes)IL-1β induced IL-8 secretion1 µM, 5 µM, 20 µMSignificant anti-inflammatory effect[22]
RAW blue macrophagesLPS-induced inflammation0.1-10 mMSignificant inhibition of inflammation[1][12]
Caco-2 cellsLPS-induced inflammation0.1-10 mMSignificant inhibition of inflammation[12]
Caco-2 cellsAhR and Nrf2 activation10 mMActivation of AhR and downstream Nrf2 pathway[12]
HT-29 cellsTNF-α induced inflammation0.1-10 mMInhibition of inflammation[1][12]
PC12 cellsNGF-induced neurite outgrowth100 nMMost prominent enhancement of neurite outgrowth[18]

Table 2: In Vivo Production and Administration of ILA

ModelAdministration/MeasurementConcentration/DoseKey FindingCitation(s)
Mouse ModelEngineered E. coli Nissle 191773.4 ± 47.2 nmol/g (fecal)In vivo production of ILA
Mouse ModelEngineered E. coli Nissle 1917149 ± 123.6 nmol/g (cecal)In vivo production of ILA
C57BL/6 mice (immature)Gavage feeding10 µM (5 µL) for 5 daysUpregulated innate immune response genes[12]
Human Gut Microbiota (in vitro)ILA intervention172 mg/LIncreased abundance of Bifidobacterium and Faecalibacterium[23][24]

Experimental Protocols

This section outlines common methodologies used to study the biological effects of this compound.

Quantification of ILA in Biological Samples

The quantification of ILA and other tryptophan metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The supernatant is then collected, dried, and reconstituted in a suitable solvent for analysis[25][26].

    • Fecal/Tissue Samples: Samples are homogenized in a suitable buffer, followed by extraction with an organic solvent. The extract is then centrifuged, and the supernatant is processed for analysis[27].

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile)[25][28].

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI), often in negative ion mode[27][28]. Specific precursor-to-product ion transitions are monitored for ILA and internal standards.

Cell-Based Assays for AhR Activation
  • Reporter Gene Assays: Cells (e.g., HepG2) are transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter. Cells are then treated with ILA, and AhR activation is quantified by measuring luciferase activity.

  • Target Gene Expression Analysis: Cells are treated with ILA for a specified period. RNA is then extracted, reverse-transcribed to cDNA, and the expression of AhR target genes (e.g., CYP1A1) is measured using quantitative real-time PCR (qPCR).

  • Western Blotting: Protein lysates from ILA-treated cells are analyzed by Western blotting to detect the expression levels of AhR and downstream proteins like Nrf2[17].

In Vivo Models
  • DSS-Induced Colitis Model: To study the anti-inflammatory effects of ILA in the gut, mice are administered dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water to induce colitis. ILA can be administered orally (gavage) or through other routes, and disease severity is assessed by monitoring body weight, stool consistency, and colon histology[11][14].

  • AOM/DSS Colorectal Cancer Model: For cancer studies, mice are treated with azoxymethane (B1215336) (AOM) followed by cycles of DSS to induce colitis-associated colorectal cancer. The effect of ILA administration on tumor number, size, and progression is then evaluated[4][29].

Experimental Workflow for ILA Research start Hypothesis: ILA modulates a biological process in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_culture Cell Culture (e.g., IECs, Immune Cells, Neurons) in_vitro->cell_culture treatment ILA Treatment cell_culture->treatment analysis Analysis: - qPCR (Gene Expression) - ELISA (Cytokines) - Western Blot (Proteins) - Reporter Assays treatment->analysis conclusion Conclusion & Further Investigation analysis->conclusion animal_model Animal Model (e.g., DSS Colitis, Stroke Model) in_vivo->animal_model ila_admin ILA Administration (e.g., Oral Gavage) animal_model->ila_admin outcome Outcome Measurement: - Disease Activity Index - Histology - Biomarker Analysis (LC-MS) ila_admin->outcome outcome->conclusion

Figure 3. General Experimental Workflow for Investigating ILA's Biological Functions.

Conclusion and Future Directions

This compound is a pleiotropic microbial metabolite with profound implications for human health. Its ability to modulate the immune system, protect the nervous system, maintain gut barrier integrity, and influence cancer metabolism underscores its potential as a therapeutic agent. The activation of the AhR pathway is central to many of its beneficial effects, but emerging research on AhR-independent mechanisms is expanding our understanding of its functional diversity.

For drug development professionals, ILA and its derivatives represent a promising avenue for the development of novel therapies for inflammatory bowel disease, neurodegenerative disorders, and certain types of cancer. Future research should focus on elucidating the full spectrum of ILA's molecular targets, understanding the factors that regulate its production by the gut microbiota, and conducting clinical trials to validate its therapeutic efficacy in human populations. The continued exploration of this fascinating molecule holds great promise for advancing our ability to harness the power of the microbiome for disease prevention and treatment.

References

The Discovery and Natural Provenance of Indole-3-Lactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a significant signaling molecule in host-microbiome interactions, with profound implications for immunology, oncology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and natural origins of ILA. It details its biosynthesis by commensal microorganisms, quantifies its presence in various biological matrices, and elucidates the intricate signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of ILA, serving as a comprehensive resource for researchers and professionals in the field of drug development and life sciences.

Discovery and Natural Occurrence

The discovery of Indole-3-lactic acid is intrinsically linked to the study of microbial metabolism. Early investigations into the metabolic fate of the essential amino acid tryptophan by gut-resident microorganisms led to the identification of a diverse array of indole-containing compounds. Among these, ILA was identified as a significant product of tryptophan metabolism by various bacterial species, particularly those belonging to the genera Bifidobacterium and Lactobacillus.[1][2][3] These bacteria are prominent members of the human gut microbiota, especially in infants, suggesting an early-life role for ILA in host-microbe communication.[2][3]

Subsequent research has confirmed the widespread presence of ILA in various natural environments where these microorganisms thrive. It is now recognized as a key metabolite in the gut microbiome, and has also been detected in fermented foods, human plasma, and feces.[4][5] The concentration of ILA in these biological matrices can vary significantly depending on dietary tryptophan intake, the composition of the gut microbiota, and the host's health status.[4]

Biosynthesis of Indole-3-Lactic Acid

The primary route for the production of Indole-3-lactic acid in nature is through the microbial metabolism of tryptophan. This biosynthetic pathway involves a two-step enzymatic conversion.

First, dietary tryptophan is converted to indole-3-pyruvic acid (IPA) by the action of an aromatic amino acid aminotransferase. Subsequently, IPA is reduced to ILA by an indolelactate dehydrogenase.[6] Several species of gut bacteria, including Bifidobacterium longum, Bifidobacterium breve, Bifidobacterium bifidum, and various Lactobacillus species, possess the enzymatic machinery necessary for this conversion.[1][2][3]

The following diagram illustrates the microbial biosynthetic pathway of Indole-3-lactic acid from tryptophan.

Indole-3-lactic Acid Biosynthesis Tryptophan Tryptophan IPA Indole-3-pyruvic Acid Tryptophan->IPA Aromatic Amino Acid Aminotransferase ILA Indole-3-lactic Acid IPA->ILA Indolelactate Dehydrogenase

Microbial biosynthesis of Indole-3-lactic acid.

Quantitative Data on Indole-3-Lactic Acid Occurrence

The concentration of Indole-3-lactic acid varies considerably across different biological samples and conditions. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Indole-3-Lactic Acid in Bacterial Culture Supernatants

Bacterial SpeciesStrainCulture MediumILA Concentration (µg/mL)Reference
Bifidobacterium bifidumATCC 29521TMRS4.9 ± 0.4[1]
Bifidobacterium bifidumNITE BP-02429MRS3.4 ± 0.5[1]
Bifidobacterium bifidumNITE BP-02431MRS2.4 ± 0.1[1]
Bifidobacterium breveATCC 15700TMRS2.0 ± 0.2[1]
Bifidobacterium breveFERM BP-11175MRS2.6 ± 0.3[1]
Bifidobacterium longum subsp. longumATCC 15707TMRS1.3 ± 0.1[1]
Bifidobacterium longum subsp. infantisATCC 15697TMRS3.1 ± 0.3[1]
Lactiplantibacillus plantarumZJ316MRS43.14[5]

Table 2: Concentration of Indole-3-Lactic Acid in Human Fecal and Plasma Samples

Sample TypeConditionILA ConcentrationReference
FecesHealthy ControlsSignificantly higher than CRC patients[4]
FecesColorectal Cancer (CRC) PatientsSignificantly lower than healthy controls[4]
FecesUlcerative Colitis (UC) PatientsLower levels observed[7]

Signaling Pathways Modulated by Indole-3-Lactic Acid

Indole-3-lactic acid exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] Upon binding ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression.

The activation of AhR by ILA initiates a cascade of downstream signaling events, influencing several key cellular pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Hypoxia-Inducible Factor (HIF), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram depicts the canonical AhR signaling pathway initiated by ILA.

Aryl Hydrocarbon Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-lactic Acid AhR_complex AhR-Hsp90-XAP2-p23 complex ILA->AhR_complex Binds AhR_ILA AhR-ILA AhR_complex->AhR_ILA Translocates to Nucleus AhR_ARNT_ILA AhR-ARNT-ILA complex AhR_ILA->AhR_ARNT_ILA ARNT ARNT ARNT->AhR_ARNT_ILA XRE Xenobiotic Responsive Element (XRE) AhR_ARNT_ILA->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates

ILA-mediated activation of the AhR signaling pathway.
Crosstalk with NF-κB, HIF, and Nrf2 Signaling Pathways

The activation of AhR by ILA leads to intricate crosstalk with other major signaling pathways, resulting in a complex network of cellular responses.

  • NF-κB Pathway: ILA, through AhR, has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[7] This is a key mechanism underlying the anti-inflammatory effects of ILA.

  • HIF Pathway: ILA has also been demonstrated to downregulate the Hypoxia-Inducible Factor (HIF) signaling pathway, which is often activated in inflammatory conditions and cancer.[7]

  • Nrf2 Pathway: Conversely, ILA can activate the Nrf2 pathway, a master regulator of the antioxidant response. This activation enhances the expression of cytoprotective genes, contributing to the protective effects of ILA against oxidative stress.

The following diagram illustrates the interplay between AhR, NF-κB, HIF, and Nrf2 signaling in response to ILA.

ILA Signaling Crosstalk ILA Indole-3-lactic Acid AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates NFkB NF-κB Pathway AhR->NFkB Inhibits HIF HIF Pathway AhR->HIF Inhibits Nrf2 Nrf2 Pathway AhR->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Promotes HIF->Inflammation Promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces Cell_Protection Cellular Protection Nrf2->Cell_Protection Promotes

Crosstalk of ILA-activated AhR with other signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Indole-3-lactic acid.

Extraction of Indole-3-Lactic Acid from Bacterial Culture Supernatants

Objective: To extract ILA from the liquid culture medium of ILA-producing bacteria for subsequent quantification.

Materials:

  • Bacterial culture grown in a suitable medium (e.g., MRS broth)

  • Centrifuge

  • 0.22 µm syringe filters

  • Methanol

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Grow the bacterial strain of interest in the appropriate liquid medium to the desired growth phase.

  • Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • To 1 volume of the filtered supernatant, add 1 volume of ice-cold methanol.

  • Vortex the mixture thoroughly.

  • Store the mixture at -80°C until analysis.[6]

Quantification of Indole-3-Lactic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To accurately quantify the concentration of ILA in biological samples.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., LC-MS/MS)

  • C18 reversed-phase column

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ILA analytical standard

  • Internal standard (e.g., 13C-labeled ILA)

Procedure:

  • Sample Preparation: Thaw the extracted samples (from section 5.1) on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

  • Chromatographic Separation:

    • Inject a defined volume of the sample onto the C18 column.

    • Use a gradient elution program with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

    • Set the column temperature and flow rate according to the specific column and instrument recommendations.[8]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILA and the internal standard. For ILA, a common transition is m/z 204.08 -> 130.06.

  • Quantification:

    • Generate a standard curve using serial dilutions of the ILA analytical standard.

    • Calculate the concentration of ILA in the samples by comparing the peak area ratio of ILA to the internal standard against the standard curve.[6][9]

The following diagram outlines the general workflow for the quantification of ILA.

ILA Quantification Workflow Sample Biological Sample (e.g., Culture Supernatant) Extraction Extraction with Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation HPLC_MS HPLC-MS/MS Analysis Centrifugation->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Workflow for the quantification of Indole-3-lactic acid.

Conclusion

The discovery of Indole-3-lactic acid as a key microbial metabolite has opened new avenues for understanding the complex interplay between the gut microbiota and host physiology. Its production by commensal bacteria and its ability to modulate critical signaling pathways highlight its potential as a therapeutic agent and a biomarker for various diseases. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of ILA in health and disease. Continued investigation into the precise mechanisms of action and the factors regulating its production will be crucial for translating our understanding of this fascinating molecule into novel therapeutic strategies.

References

Indolelactic Acid: A Technical Guide on the Tryptophan Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan, is emerging as a critical signaling molecule in host-microbiome interactions. Produced predominantly by gut commensal bacteria such as Bifidobacterium and Lactobacillus, ILA exerts a wide range of physiological effects, including potent anti-inflammatory, immunomodulatory, and barrier-enhancing functions.[1] Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis.[2][3] This technical guide provides an in-depth overview of ILA, consolidating current knowledge on its biosynthesis, signaling pathways, and physiological roles. It summarizes quantitative data, presents detailed experimental protocols for its study, and offers visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this rapidly advancing field.

Introduction to Indolelactic Acid (ILA)

Tryptophan metabolism occurs via three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, the last of which is primarily driven by the gut microbiota.[4][5] Within the indole pathway, bacteria convert dietary tryptophan into a variety of bioactive molecules, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA).[1][6] These metabolites act as crucial signaling molecules between the microbiome and the host.[1]

ILA, in particular, has garnered significant attention for its therapeutic potential. It is recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), through which it modulates various cellular processes.[3][7] Research has linked ILA to the amelioration of inflammatory conditions such as necrotizing enterocolitis (NEC) and inflammatory bowel disease (IBD), the enhancement of intestinal barrier integrity, and even neuroprotective effects.[2][3][8] This guide delves into the technical details underpinning the function and analysis of this important metabolite.

Biosynthesis of ILA from Tryptophan

The production of ILA is a multi-step enzymatic process carried out by specific species of the gut microbiota. While host cells can metabolize tryptophan through the kynurenine and serotonin pathways, the conversion to indole derivatives like ILA is exclusive to bacteria.[5]

The primary pathway for ILA synthesis involves two key steps:

  • Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.[9][10]

  • Reduction: IPyA is then reduced to ILA by a phenyllactate dehydrogenase or a similar reductase enzyme.[6][9]

Several bacterial genera are known to produce ILA, with notable contributions from:

  • Bifidobacterium : Particularly infant-resident species like B. longum subsp. infantis and B. breve are significant producers.[2][9]

  • Lactobacillus : Species such as Lactiplantibacillus plantarum and Lactobacillus acidophilus are also capable of synthesizing ILA.[7][11][12]

  • Clostridium : Certain species within this genus can also contribute to the gut's ILA pool.[13]

The abundance of these bacteria and the availability of dietary tryptophan are critical factors determining the concentration of ILA in the gut.

G TRP Tryptophan (Dietary) IPyA Indole-3-pyruvic Acid (IPyA) TRP->IPyA Aromatic Amino Acid Aminotransferase ILA Indole-3-lactic Acid (ILA) IPyA->ILA Phenyllactate Dehydrogenase Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Microbiota->IPyA Microbiota->ILA

Caption: Biosynthesis of ILA from Tryptophan by Gut Microbiota.

Physiological Roles and Therapeutic Potential

ILA engages in host-microbe crosstalk primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), leading to a variety of downstream effects that contribute to intestinal and systemic homeostasis.[14]

  • Immune Modulation: ILA has demonstrated significant anti-inflammatory properties. In immature intestinal enterocytes, it can reduce the inflammatory response to IL-1β stimulation by preventing the transcription of the cytokine IL-8.[2] In models of colitis, ILA alleviates inflammation by inhibiting the production of epithelial chemokines (CCL2/7), which reduces the accumulation of inflammatory macrophages.[3]

  • Intestinal Barrier Enhancement: ILA strengthens the intestinal barrier, a critical function for preventing the translocation of harmful substances. It promotes the expression of tight junction proteins like ZO-1, occludin, and claudin-1.[7] This effect is mediated through the AhR and the downstream activation of the Nrf2 signaling pathway.[7][15]

  • Neuroprotection: Emerging evidence suggests ILA plays a role in the gut-brain axis. Studies have shown that ILA can promote neurite outgrowth in PC12 cells and may possess neuroprotective properties.[14][16] Microbiome-derived ILA has also been linked to the reduction of amyloidopathy in mouse models of Alzheimer's disease, an effect mediated by AhR activation in microglia and astrocytes.[8]

  • Disease Amelioration: The protective functions of ILA give it therapeutic potential for several conditions. It has been identified as a key molecule in the prevention of necrotizing enterocolitis (NEC) in premature infants.[2] Its ability to reduce intestinal inflammation suggests its use in treating inflammatory bowel diseases (IBD).[3][11] Furthermore, ILA has been shown to alleviate preeclampsia-like symptoms in mouse models by promoting endothelial cell functions.[17]

Signaling Pathways of this compound

The biological activities of ILA are predominantly mediated by its interaction with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that senses a wide range of small molecules, including dietary components and microbial metabolites.[3]

The canonical AhR signaling pathway initiated by ILA proceeds as follows:

  • Ligand Binding: ILA enters the cell and binds to the cytosolic AhR, which is part of a protein complex.

  • Nuclear Translocation: Upon binding, the AhR translocates into the nucleus.

  • Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[3]

  • DNA Binding and Gene Transcription: The ILA-AhR-ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[3]

Downstream effects of ILA-mediated AhR activation are context-dependent but include:

  • Inhibition of NF-κB Signaling: ILA-activated AhR can suppress pro-inflammatory pathways, such as the NF-κB pathway, leading to reduced production of inflammatory cytokines like IL-8 and chemokines like CCL2/7.[3][7]

  • Activation of Nrf2 Pathway: AhR activation can lead to the upregulation of the Nrf2 signaling pathway, which controls the expression of antioxidant and cytoprotective genes, helping to mitigate oxidative stress.[7][18]

  • Modulation of STAT1 Signaling: ILA has been shown to regulate the STAT1 signaling pathway, which is involved in immune responses.[2][19]

  • Promotion of IL-22 Production: In innate lymphoid cells (ILCs), AhR activation by indole derivatives promotes the secretion of IL-22, a cytokine crucial for intestinal barrier function and epithelial repair.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA AhR_complex AhR Complex ILA->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes w/ ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds NFkB NF-κB Pathway XRE->NFkB Regulates Transcription Nrf2 Nrf2 Pathway XRE->Nrf2 Regulates Transcription TJ_Genes Tight Junction Genes (e.g., ZO-1) XRE->TJ_Genes Regulates Transcription Inflammation ↓ Inflammation ↓ NFkB->Inflammation ↓ Oxidative Stress ↓ Oxidative Stress ↓ Nrf2->Oxidative Stress ↓ Barrier Function ↑ Barrier Function ↑ TJ_Genes->Barrier Function ↑

Caption: ILA-mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data Summary

Quantitative analysis is essential for understanding the physiological relevance of ILA. The tables below summarize reported concentrations and production levels from various studies.

Table 1: ILA Production by Probiotic Bacteria

Bacterial Strain Culture Conditions ILA Concentration Reference
Lactiplantibacillus plantarum ZJ316 MRS Broth 43.14 µg/mL [20]
Bifidobacterium longum subsp. infantis ATCC15697 N/A 33.12 µg/mL [12]
Various Lactobacillus species N/A 4.30–30.70 mg/L [12]
Engineered E. coli Nissle 1917 (in vivo) Mouse Model 73.4 ± 47.2 nmol/g (fecal) [21]

| Engineered E. coli Nissle 1917 (in vivo) | Mouse Model | 149 ± 123.6 nmol/g (cecal) |[21] |

Table 2: Effective Concentrations of ILA in In Vitro Experiments

Cell Type Experimental Model ILA Concentration Observed Effect Reference
H4 Cells (Immature Enterocytes) IL-1β induced inflammation 1 µM, 5 µM, 20 µM Reduction of IL-8 secretion [2]
HT-29 Cells (Colon Adenocarcinoma) LPS-induced barrier damage N/A (as part of supernatant) Alleviation of barrier damage, activation of AhR/Nrf2 [7]
SW480 Cells (Colon Adenocarcinoma) LPS-induced inflammation 200 µM Downregulation of HIF and NF-κB pathways [3]

| PC12 Cells (Pheochromocytoma) | NGF-induced neurite outgrowth | N/A | Enhancement of neurite growth |[16] |

Table 3: ILA Concentrations in Biological Samples

Sample Type Condition ILA Concentration (Mean ± SD) Reference
Human Plasma Healthy N/A (reported for first time, no mean value given) [22]
Human Saliva Healthy N/A (reported for first time, no mean value given) [22]

| Human Plasma (Indoleacetic Acid for comparison) | Healthy | 1.54 ± 0.59 µmol/L |[23] |

Analytical Methodologies

The accurate detection and quantification of ILA in complex biological matrices is critical for research and clinical applications. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: The choice of sample preparation method is crucial to remove interfering substances and concentrate the analyte.

  • Protein Precipitation: A common first step for plasma or serum samples, using solvents like methanol (B129727) or acetonitrile (B52724) to denature and precipitate proteins.[24][25]

  • Liquid-Liquid Extraction (LLE): Used to partition ILA from the aqueous sample matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective cleanup method where ILA is retained on a solid sorbent (e.g., C18, HLB) while impurities are washed away. The purified ILA is then eluted with a suitable solvent.[26]

  • Ultrafiltration: Used to separate free (unbound) ILA from protein-bound ILA in plasma by passing the sample through a molecular weight cut-off filter.[22]

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography, typically using a C18 column, is employed to separate ILA from other tryptophan metabolites and matrix components.[26] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.[2][27]

  • Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, operated in either positive or negative mode.[2] Detection is performed using a tandem mass spectrometer (e.g., triple quadrupole) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of ILA) and monitoring for specific product ions generated by collision-induced dissociation, ensuring high specificity.[26]

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for the quantification and functional assessment of ILA. These protocols are derived from published literature and should be optimized for specific experimental conditions.[2][9][24]

Protocol: Quantification of ILA in Bacterial Culture Supernatant using LC-MS/MS

Objective: To quantify the amount of ILA produced by a bacterial strain in liquid culture.

Materials:

  • Bacterial culture grown in appropriate broth (e.g., MRS broth for Lactobacillus)

  • ILA analytical standard

  • Deuterated ILA internal standard (ILA-d4)

  • Centrifuge tubes

  • 0.22 µm syringe filters

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Collection: Inoculate the desired bacterial strain into liquid broth and culture under appropriate conditions. At the desired time point, collect a 1 mL aliquot of the culture.

  • Cell Removal: Centrifuge the aliquot at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Internal Standard Spiking: Add the internal standard (e.g., ILA-d4) to the supernatant to a final concentration of 100 ng/mL to correct for matrix effects and variations in sample processing.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 900 µL ACN to 300 µL supernatant) to precipitate any remaining proteins. Vortex thoroughly.

  • Clarification: Incubate the mixture at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Final Filtration: Collect the resulting supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample onto a C18 column.

    • Use a mobile phase gradient: e.g., Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN). Run a gradient from 5% to 95% B over 10 minutes.

    • Set the mass spectrometer to ESI negative mode.

    • Monitor the specific MRM transitions for ILA (e.g., m/z 204 -> 130) and the internal standard.

  • Quantification: Prepare a standard curve using the ILA analytical standard (e.g., 1-1000 ng/mL) in sterile culture medium, processed identically to the samples. Calculate the concentration of ILA in the samples by comparing the peak area ratio (ILA/ILA-d4) to the standard curve.

G Start Bacterial Culture Centrifuge1 Centrifuge (10,000 x g) Pellet Cells Start->Centrifuge1 CollectSN Collect Supernatant Centrifuge1->CollectSN SpikeIS Spike with Internal Standard CollectSN->SpikeIS Precipitate Add Acetonitrile (Protein Precipitation) SpikeIS->Precipitate Centrifuge2 Centrifuge (14,000 x g) Remove Precipitate Precipitate->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS End Quantify ILA LCMS->End

Caption: Experimental Workflow for ILA Quantification in Culture Supernatant.
Protocol: In Vitro Assessment of ILA's Anti-inflammatory Effect

Objective: To determine if ILA can reduce the inflammatory response of intestinal epithelial cells (IECs) stimulated with a pro-inflammatory cytokine. This protocol is based on methods used to study NEC.[2]

Materials:

  • Human intestinal epithelial cells (e.g., H4 cells, HT-29, or Caco-2)

  • Cell culture plates (24-well)

  • Complete cell culture medium

  • Recombinant human IL-1β

  • Indole-3-lactic acid (ILA), sterile solution

  • Phosphate-Buffered Saline (PBS)

  • Human IL-8 ELISA kit

  • Cell lysis buffer and protein assay kit (for normalization)

Procedure:

  • Cell Seeding: Seed IECs into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Culture for 24-48 hours.

  • ILA Pre-treatment:

    • Prepare working solutions of ILA in complete medium at various concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 20 µM).

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add 500 µL of the ILA-containing medium (or vehicle control) to the appropriate wells.

    • Incubate the cells for 24 hours.

  • Inflammatory Stimulation:

    • Prepare a solution of IL-1β in complete medium at a concentration of 2 ng/mL.

    • To the wells already containing ILA, add IL-1β to a final concentration of 1 ng/mL. Do not add IL-1β to a set of negative control wells (media only) and ILA-only control wells.

    • Incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 x g for 5 minutes to remove any cell debris and store at -80°C until analysis.

  • IL-8 Measurement: Quantify the concentration of the pro-inflammatory cytokine IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Normalize the IL-8 concentrations to the total protein content of the cells in each well (optional but recommended). To do this, lyse the cells remaining in the plate and perform a protein assay (e.g., BCA assay).

    • Compare the IL-8 levels in the IL-1β + ILA treated groups to the group treated with IL-1β alone.

    • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significance. A significant reduction in IL-8 secretion in the presence of ILA indicates an anti-inflammatory effect.

Conclusion and Future Directions

This compound, a tryptophan metabolite derived from the gut microbiota, is a pleiotropic signaling molecule with significant implications for host health. Its role as an AhR agonist underpins its ability to modulate immune responses, strengthen the intestinal barrier, and potentially influence the gut-brain axis. The data and protocols presented in this guide offer a framework for researchers to explore the multifaceted functions of ILA.

Future research should focus on several key areas:

  • Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of ILA or ILA-producing probiotics for conditions like IBD and NEC.

  • Mechanism of Action: While AhR is the primary receptor, further investigation into AhR-independent pathways and the precise downstream targets in different cell types is warranted.

  • Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of ILA is essential for its development as a therapeutic agent.

  • Dietary and Microbial Modulation: Research into how diet and specific probiotic/prebiotic interventions can reliably increase endogenous ILA production could lead to novel strategies for promoting health.

By continuing to unravel the complex biology of ILA, the scientific community can harness the power of this host-microbiome metabolite for the development of new diagnostics and therapeutics.

References

A Technical Guide to the Biosynthesis and Signaling of Indolelactic Acid in the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a significant metabolite produced by the human gut microbiota from the essential amino acid L-tryptophan. As a key signaling molecule in host-microbiota communication, ILA has garnered substantial interest for its immunomodulatory, anti-inflammatory, and barrier-protective functions.[1][2] This metabolite is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[3][4] Understanding the biosynthetic pathways of ILA, the specific bacteria responsible for its production, and its downstream signaling cascades is critical for developing novel therapeutics targeting the gut-brain axis and inflammatory diseases.

This technical guide provides an in-depth overview of the core biosynthesis pathway of ILA, quantitative production data, associated signaling mechanisms, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway of Indolelactic Acid

The primary pathway for ILA synthesis in the gut microbiota is a two-step enzymatic conversion of dietary L-tryptophan. This process is primarily carried out by species within the genera Bifidobacterium, Clostridium, and Lactobacillus.[5][6][7][8]

Step 1: Transamination of L-Tryptophan The pathway begins with the conversion of L-tryptophan into the intermediate indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT), an enzyme widely distributed among gut microorganisms.[5][9][10]

Step 2: Reduction of Indole-3-pyruvic acid The intermediate IPyA is subsequently reduced to form the final product, Indole-3-lactic acid. This reduction is catalyzed by an indolelactate dehydrogenase (ILDH) or a phenyllactate dehydrogenase (fldH).[9][11][12]

The overall reaction is as follows: L-Tryptophan → Indole-3-pyruvic acid → Indole-3-lactic acid

ILA_Biosynthesis_Pathway Diagram 1: Core biosynthesis pathway of this compound (ILA) from L-Tryptophan. cluster_pathway Microbial Cell tryptophan L-Tryptophan ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya Aromatic amino acid aminotransferase (ArAT) ila Indole-3-lactic acid (ILA) ipya->ila Indolelactate dehydrogenase (ILDH)

Diagram 1: Core biosynthesis pathway of this compound (ILA) from L-Tryptophan.

Quantitative Data on ILA Production

The capacity to produce ILA varies significantly between different bacterial species and strains. Bifidobacteria, particularly species prevalent in the infant gut, are notable producers.[5] The following tables summarize available quantitative data on ILA production by specific gut microbes.

Table 1: ILA Production by Select Gut Bacteria

Bacterial Species Strain Condition ILA Concentration Reference
Bifidobacterium longum subsp. infantis ATCC 15697 In vitro culture 33.12 µg/mL [13]
Bifidobacterium breve JCM 1192 In vitro culture ~25 µg/mL [5]
Bifidobacterium longum subsp. longum JCM 1217 In vitro culture ~18 µg/mL [5]
Lactiplantibacillus plantarum ZJ316 In vitro culture 43.14 µg/mL [14]
Engineered Escherichia coli Nissle 1917 - Mouse Model (Cecal Matter) 149 ± 123.6 nmol/g [15]
Engineered Escherichia coli Nissle 1917 - Mouse Model (Fecal Matter) 73.4 ± 47.2 nmol/g [15]

| Lactiplantibacillus strains | Various | In vitro culture | 12.22 to 101.86 ng/mL |[16] |

Signaling Pathways Modulated by ILA

ILA exerts its biological effects on the host primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune responses at mucosal surfaces.[3][4][17]

4.1 The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

  • Ligand Binding: ILA, present in the intestinal lumen and systemic circulation, binds to the cytosolic AhR complex, which is chaperoned by proteins like HSP90.

  • Nuclear Translocation: Ligand binding induces a conformational change, causing the AhR complex to translocate into the nucleus.

  • Dimerization and DNA Binding: Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Downstream Effects: This binding initiates the transcription of various genes, including cytochrome P450 enzymes (e.g., CYP1A1), and immunomodulatory cytokines like IL-22.[18] Activation of AhR by ILA can also lead to the subsequent activation of the Nrf2 signaling pathway, which controls the expression of antioxidant genes.[17][19][20]

AhR_Signaling_Pathway Diagram 2: ILA-mediated activation of the Aryl Hydrocarbon Receptor (AhR) pathway. cluster_cell Host Cell (e.g., Intestinal Epithelial Cell) cluster_cytosol Cytosol cluster_nucleus Nucleus ila ILA ahr_complex AhR-HSP90 Complex ila->ahr_complex Binds ila_ahr ILA-AhR-HSP90 ahr_arnt AhR-ARNT Heterodimer ila_ahr->ahr_arnt Translocation & Dimerization with ARNT xre XRE (DNA) ahr_arnt->xre Binds to gene_exp Target Gene Transcription (e.g., CYP1A1, IL-22, Nrf2 path) xre->gene_exp Induces Experimental_Workflow Diagram 3: General workflow for ILA production and quantification from bacterial culture. culture 1. Anaerobic Culture of Gut Bacteria (with Tryptophan) centrifuge1 2. Centrifugation (Pellet Cells) culture->centrifuge1 filter 3. Supernatant Filtration (0.22 µm filter) centrifuge1->filter prepare 4. Sample Preparation (Protein Precipitation) filter->prepare centrifuge2 5. Centrifugation (Remove Precipitate) prepare->centrifuge2 lcms 6. LC-MS Analysis (Quantification) centrifuge2->lcms analysis 7. Data Analysis (Standard Curve) lcms->analysis

References

A Technical Guide to Indolelactic Acid Production by Bifidobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human gut microbiota plays a pivotal role in host health, largely through the production of bioactive metabolites. Among these, indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a key signaling molecule with potent immunomodulatory properties. Certain species of the genus Bifidobacterium, particularly those prevalent in the infant gut, are significant producers of ILA. This document provides a comprehensive technical overview of the biochemical pathways, quantitative production, and physiological roles of Bifidobacterium-derived ILA. It details the enzymatic processes, summarizes production data across various species, describes the downstream signaling cascades, and provides standardized experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers and professionals in microbiology, immunology, and drug development exploring the therapeutic potential of this host-microbe interaction.

Biochemical Pathway of Indolelactic Acid Synthesis in Bifidobacterium

Bifidobacterium metabolizes the essential amino acid tryptophan into ILA through specific enzymatic pathways. While the complete mechanism is an area of active research, a key pathway involves the conversion of tryptophan to indolepyruvic acid, which is then reduced to ILA.[1] A recently identified key enzyme in this process is an aromatic lactate (B86563) dehydrogenase (ALDH).[2][3]

Another proposed route involves tryptophan deamination by an amino acid oxidase.[1] Furthermore, some human gut-associated Bifidobacterium species, such as B. longum, B. breve, and B. infantis, possess the unique ability to synthesize ILA from exogenous indole (B1671886), a potentially toxic compound.[4][[“]] This novel pathway involves the tryptophan synthase β subunit (TrpB) and ALDH, effectively salvaging indole to produce a beneficial metabolite.[4]

The primary pathway can be summarized as follows:

  • Transamination: Tryptophan is converted to indole-3-pyruvic acid. This step is catalyzed by an aromatic amino acid aminotransferase.

  • Reduction: Indole-3-pyruvic acid is then reduced to yield indole-3-lactic acid. This final step is driven by the enzyme aromatic lactate dehydrogenase (ALDH).[2][3]

G Tryptophan Tryptophan Indolepyruvic_Acid Indolepyruvic_Acid Tryptophan->Indolepyruvic_Acid Aromatic Amino Acid Aminotransferase ILA Indole-3-Lactic Acid (ILA) Indolepyruvic_Acid->ILA Aromatic Lactate Dehydrogenase (ALDH) G cluster_cell Intestinal Epithelial Cell cluster_cytosol Cytosol cluster_nucleus Nucleus ILA_in ILA AhR_complex AhR-HSP90 Complex ILA_in->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Genes Target Genes (CYP1A1, Nrf2-pathway) XRE->Target_Genes Induces Transcription Effects Anti-inflammatory Effects (e.g., ↓ IL-8) Antioxidant Response (↑ GPX2, SOD2) Target_Genes->Effects Leads to ILA_out ILA (from Bifidobacterium) ILA_out->ILA_in G cluster_production ILA Production & Quantification cluster_assay In-Vitro Anti-Inflammatory Assay A 1. Anaerobic Culture of Bifidobacterium B 2. Collect & Filter Supernatant A->B C 3. UPLC-MS Quantification B->C E 5. Pre-treat cells with ILA C->E Use quantified ILA D 4. Culture Intestinal Epithelial Cells D->E F 6. Inflammatory Challenge (e.g., IL-1β) E->F G 7. Measure IL-8 by ELISA F->G

References

Whitepaper: Lactiplantibacillus plantarum as a Producer of Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactiplantibacillus plantarum, a versatile lactic acid bacterium renowned for its probiotic properties, is a significant producer of indole-3-lactic acid (ILA), a bioactive tryptophan metabolite. This document provides a comprehensive technical overview of L. plantarum's role in ILA production, from its biosynthetic pathways to detailed experimental protocols for cultivation, extraction, and quantification. Furthermore, it elucidates the critical signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) pathway, modulated by ILA, highlighting its therapeutic potential in immunology, gastroenterology, and oncology. The quantitative data on ILA production by various L. plantarum strains are systematically presented, offering a valuable resource for strain selection and optimization in research and development.

Introduction

Lactiplantibacillus plantarum is a facultative heterofermentative bacterium found in a wide range of ecological niches, including fermented foods and the human gastrointestinal tract.[1][2] Its ability to metabolize dietary components into health-promoting compounds is a cornerstone of its probiotic functionality. A key metabolic capability is the conversion of the essential amino acid tryptophan into various indole (B1671886) derivatives.[3][4][5] Among these, indole-3-lactic acid (ILA) has emerged as a crucial signaling molecule in host-microbe interactions.[6][7] ILA, produced by several gut commensals including L. plantarum, exerts potent immunomodulatory and barrier-enhancing effects, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[8][9][10][11] This technical guide explores the fundamental aspects of L. plantarum as an ILA producer, providing the scientific community with a detailed resource for harnessing its therapeutic potential.

Biosynthesis of Indolelactic Acid in L. plantarum

The primary pathway for ILA synthesis in Lactiplantibacillus plantarum from tryptophan is a two-step process. It begins with the transamination of L-tryptophan to indole-3-pyruvic acid (IPYA). This intermediate is then subsequently reduced to form indole-3-lactic acid.[9] This metabolic route is a key feature of tryptophan catabolism in several probiotic species.[9]

G cluster_pathway ILA Biosynthesis Pathway Trp L-Tryptophan IPYA Indole-3-pyruvic Acid (IPYA) Trp->IPYA Tryptophan Transaminase ILA Indole-3-lactic Acid (ILA) IPYA->ILA Indolelactate Dehydrogenase

Figure 1: Biosynthesis of ILA from L-Tryptophan.

Quantitative ILA Production by L. plantarum Strains

The capacity to produce ILA is strain-specific.[8] Several studies have quantified the ILA yields from different L. plantarum strains, demonstrating a wide range of production capabilities. High-producing strains are of significant interest for the development of next-generation probiotics and postbiotics.

Lactiplantibacillus plantarum Strain ILA Yield Reference
ZJ31643.14 mg/L (µg/mL)[6][7][12][13]
F513.63 mg/L[6]
UM556.70 mg/L[6]
Various Strains (Shanxi Province)12.22 ng/mL to 101.86 ng/mL[14]

Table 1: Summary of this compound (ILA) Production by Various L. plantarum Strains.

Experimental Protocols

A standardized workflow is essential for the reliable study of ILA production by L. plantarum. This involves cultivation, extraction and purification, and subsequent quantification.

G cluster_workflow General Experimental Workflow Cultivation 1. Cultivation of L. plantarum Harvest 2. Harvest Cell-Free Supernatant Cultivation->Harvest Centrifugation Extraction 3. Extraction & Purification Harvest->Extraction Solid-Phase Extraction Quantification 4. Quantification (HPLC-MS/MS) Extraction->Quantification Analysis

Figure 2: Workflow for ILA Production and Analysis.
Protocol 1: Cultivation of L. plantarum for ILA Production

This protocol describes the general conditions for growing L. plantarum to promote the production of tryptophan metabolites.

  • Strain Activation: Activate the cryopreserved L. plantarum strain by performing two successive subcultures in De Man, Rogosa, and Sharpe (MRS) broth.[15] Incubate at 30-37°C for 18-24 hours under static or anaerobic conditions.[1][16][17] Optimal growth for many L. plantarum strains has been noted at 30°C and an initial pH of 6.5.[1][18]

  • Inoculum Preparation: Grow a fresh working culture in MRS broth at 37°C for 18-20 hours to reach the exponential growth phase.[16]

  • Fermentation: Inoculate a larger volume of MRS liquid medium (e.g., 5 L in a bioreactor) with the prepared inoculum (typically 3-5% v/v).[6][16] Ensure the medium contains tryptophan as a precursor.

  • Incubation: Incubate the culture at 37°C for 24 hours.[6][13] Maintain anaerobic conditions and, if using a bioreactor, a gentle agitation speed (e.g., 180 rpm) can be applied.[6]

  • Harvesting: After incubation, centrifuge the culture broth (e.g., at 14,000 x g for 30 minutes at 4°C) to pellet the bacterial cells.[19] Collect the resulting cell-free supernatant (CFS) for ILA extraction.

Protocol 2: Extraction and Purification of ILA

This protocol is based on methods described for purifying ILA from L. plantarum ZJ316 culture supernatant.[6][7][13]

  • Solid-Phase Extraction (SPE): Load the CFS onto a macroporous resin column (e.g., Amberlite XAD-16).

  • Elution: Wash the column with ultrapure water to remove unbound compounds. Elute the bound metabolites using a stepwise gradient of methanol (B129727) (e.g., 30% methanol followed by 50% methanol).[6][13] ILA is typically expected in the 50% methanol fraction.

  • Concentration: Collect the target fraction and concentrate it using a rotary evaporator.

  • Size-Exclusion Chromatography: Further purify the concentrated fraction using a Sephadex G-25 gel filtration column to separate compounds by size.[6][13]

  • Preparative HPLC: For obtaining high-purity ILA, perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][13] Collect the fraction corresponding to the ILA peak.

  • Purity Verification: Confirm the purity of the final product using analytical HPLC or LC-MS.

Protocol 3: Quantification of ILA by LC-MS/MS

This protocol outlines a sensitive method for the accurate quantification of ILA in biological samples.

  • Sample Preparation: Prepare the CFS by centrifugation and filtration through a 0.22 µm filter. For complex matrices, an additional centrifugal filtration step with a 3-kDa cut-off membrane can be used.[19]

  • Chromatographic Separation:

    • System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[14]

    • Column: Employ a reversed-phase C18 or C8 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[14][19]

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[20]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[20]

  • Mass Spectrometry Detection:

    • System: Couple the HPLC/UPLC to a tandem mass spectrometer (e.g., QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.[14][21]

    • Ionization Mode: Operate in negative ion mode for ILA detection.[14]

    • Detection Mode: Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity, monitoring the specific precursor-to-product ion transition for ILA.

  • Quantification: Generate a standard curve using serial dilutions of a pure ILA standard.[14][22] Calculate the concentration of ILA in the samples by interpolating their peak areas against the standard curve. An internal standard can be used to correct for matrix effects and variations in sample processing.

Signaling Pathways Modulated by ILA

ILA produced by L. plantarum is a potent signaling molecule that interacts with host cells, primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][10][23][24]

The AhR Signaling Pathway

Activation of AhR by ILA is a central mechanism for its biological effects.[8][25][26][27][28] Upon binding ILA, the cytosolic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, initiating their transcription.[26]

Key downstream effects of ILA-mediated AhR activation include:

  • Enhanced Intestinal Barrier Function: AhR activation upregulates the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1), strengthening the intestinal epithelial barrier.[10][24]

  • Anti-inflammatory Response: The pathway can inhibit pro-inflammatory signaling cascades like NF-κB and activate anti-inflammatory pathways involving Nrf2 and IL-22.[5][8][10][24][26][29] This helps to resolve inflammation in conditions like colitis.[8]

  • Immune Cell Modulation: ILA has been shown to modulate the function of immune cells. For instance, it can promote IL-12 production in dendritic cells, which is crucial for priming CD8+ T cell immunity against tumors.[30]

G cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA (from L. plantarum) AhR_complex AhR Complex ILA->AhR_complex Binds AhR_ILA AhR-ILA AhR_complex->AhR_ILA Activates ARNT ARNT AhR_ILA->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22, Tight Junctions) XRE->Target_Genes Regulates Response Cellular Response: - Anti-inflammation - Barrier Integrity - Immune Modulation Target_Genes->Response

Figure 3: ILA-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Conclusion

Lactiplantibacillus plantarum is a robust and versatile producer of the immunomodulatory metabolite, this compound. The strain-specific nature of ILA production underscores the importance of careful screening and selection for developing targeted probiotic and postbiotic therapies. The detailed protocols provided in this guide offer a framework for researchers to cultivate L. plantarum, purify ILA, and accurately quantify its production. Understanding the intricate signaling mechanisms, particularly the AhR pathway, activated by L. plantarum-derived ILA is paramount for translating this fundamental research into novel therapeutic strategies for a range of inflammatory and immune-mediated diseases. This whitepaper serves as a critical resource for scientists and drug development professionals aiming to leverage the host-microbe dialogue for improved human health.

References

The Anti-inflammatory Properties of Indolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of tryptophan produced by commensal bacteria such as Bifidobacterium and Lactobacillus, is emerging as a significant modulator of host inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of ILA, focusing on its mechanisms of action, relevant signaling pathways, and quantitative effects observed in various experimental models. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to facilitate further research and development in this promising area.

Introduction

The interplay between the gut microbiota and host immunity is a critical determinant of health and disease. Microbial metabolites, in particular, have been identified as key signaling molecules that mediate this complex relationship. This compound, derived from the bacterial metabolism of dietary tryptophan, has garnered significant attention for its potent anti-inflammatory effects. Evidence suggests that ILA plays a crucial role in maintaining intestinal homeostasis and may offer therapeutic potential for inflammatory conditions such as inflammatory bowel disease (IBD) and necrotizing enterocolitis (NEC). This document serves as a comprehensive resource for understanding and investigating the anti-inflammatory properties of ILA.

Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[1][2] Upon binding to ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to the modulation of several key signaling pathways.

Downregulation of NF-κB Signaling

A central mechanism of ILA's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and chemokines. ILA, through AhR activation, has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2][4]

Activation of the Nrf2 Pathway

ILA also exerts anti-inflammatory and cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][4] The ILA-activated AhR can lead to the upregulation of Nrf2, which in turn binds to Antioxidant Response Elements (AREs) in the promoter of genes encoding for antioxidant and detoxifying enzymes.[2] This enhances the cellular defense against oxidative stress, a key component of chronic inflammation.

Modulation of Toll-Like Receptor (TLR) Signaling

Evidence suggests an interplay between ILA, AhR, and Toll-Like Receptor (TLR) signaling. Specifically, the anti-inflammatory effect of ILA in immature enterocytes has been shown to be dependent on the expression of TLR4.[1] While the precise molecular details of this interaction are still under investigation, it highlights a broader immunomodulatory role for ILA beyond a single pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Experimental ModelInflammatory StimulusILA Concentration(s)Observed EffectReference(s)
Immature Human Intestinal Epithelial Cells (H4)IL-1β (1 ng/mL)1 µM, 5 µM, 20 µMSignificant reduction in IL-8 secretion at all concentrations.[1][5]
Necrotizing Enterocolitis (NEC) Primary Cell LineIL-1βVarious concentrationsSignificant anti-inflammatory effect.[5]
Immature Human Enteroids (15 & 22 weeks gestation)IL-1βVarious concentrationsSignificant anti-inflammatory effect.[5]
Murine Macrophage Reporter Cell Line (RAW-Blue™)Lipopolysaccharide (LPS)1-10 mMSignificant, dose-dependent attenuation of NF-κB activation.[2]
Human Intestinal Epithelial Cell Lines (Caco-2, HT-29)TNF-α and LPSNot specifiedSignificant attenuation of the increase in pro-inflammatory cytokine IL-8.[2]
Isolated Group 3 Innate Lymphoid Cells (ILC3s)-5, 50, 100, 200 µMDose-dependent increase in Il22 mRNA expression.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease InductionILA AdministrationObserved EffectReference(s)
MiceDextran Sulfate Sodium (DSS)-induced colitisNot specifiedAlleviation of colitis.[3][6]
IL-10-/- MiceSpontaneous colitisOral administrationSignificant suppression of colonic IL-1β and IL-6 mRNA expression. Restoration of TNF-α and LPS to healthy levels.[7]
Cesarean-born MiceDSS-induced colitisSupplementationAttenuation of intestinal inflammation and restoration of ILC3 frequency and IL-22 levels.[8]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

ILA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR AhR ILA->AhR binds Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) TLR4 TLR4 Inflammatory_Stimulus->TLR4 activates NFkB_complex IκB-NF-κB TLR4->NFkB_complex activates signaling cascade AhR_complex AhR Complex AhR_ARNT_nucleus AhR-ARNT AhR_complex->AhR_ARNT_nucleus translocates AhR->AhR_complex ARNT_cyto ARNT ARNT_cyto->AhR_complex Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 bound by Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AhR_ARNT_nucleus->Nrf2 promotes release AhR_ARNT_nucleus->NFkB inhibits XRE XRE AhR_ARNT_nucleus->XRE binds Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Genes (e.g., CYP1A1, SOD2) XRE->Anti_inflammatory_Genes activates transcription ARE ARE Nrf2_nuc->ARE binds ARE->Anti_inflammatory_Genes activates transcription Inflammatory_Genes Inflammatory Genes (e.g., IL-8, TNF-α) NFkB_nuc->Inflammatory_Genes activates transcription Experimental_Workflow cluster_cell_culture In Vitro Model: Cell Culture cluster_analysis Analysis cluster_animal_model In Vivo Model: DSS-induced Colitis cluster_animal_analysis Analysis start Seed cells (e.g., H4, HT-29, RAW) pretreatment Pre-treat with This compound (ILA) start->pretreatment stimulation Stimulate with inflammatory agent (e.g., LPS, IL-1β) pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation collection Collect supernatant and/or cell lysate incubation->collection elisa Measure cytokine levels (e.g., IL-8, TNF-α) via ELISA collection->elisa nfkb_assay Assess NF-κB activation (Reporter Assay) collection->nfkb_assay gene_expression Analyze gene expression (qRT-PCR) collection->gene_expression acclimatization Acclimatize mice treatment_grouping Group mice and administer ILA acclimatization->treatment_grouping dss_induction Induce colitis with DSS in drinking water treatment_grouping->dss_induction monitoring Monitor disease activity index (weight loss, stool consistency, bleeding) dss_induction->monitoring euthanasia Euthanize mice and collect colon tissue monitoring->euthanasia histology Histological analysis of colon tissue euthanasia->histology cytokine_profiling Cytokine profiling of colon tissue homogenates euthanasia->cytokine_profiling

References

The Interaction of Indolelactic Acid and the Aryl Hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that functions as a crucial sensor of both environmental and endogenous signals.[1][2] Historically studied for its role in mediating the toxicity of xenobiotics like dioxins, recent research has unveiled its multifaceted involvement in physiological processes, including immune regulation, maintenance of intestinal barrier integrity, and cellular homeostasis.[3][4] A significant class of endogenous and microbiota-derived AhR ligands are metabolites of the essential amino acid, tryptophan.[5][6]

Among these metabolites, Indole-3-lactic acid (ILA), a product of tryptophan metabolism by gut commensal bacteria such as Bifidobacterium and Akkermansia muciniphila, has emerged as a key modulator of host physiology through its interaction with AhR.[7][8] This technical guide provides an in-depth overview of the interaction between ILA and AhR, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the core biological pathways and experimental workflows.

Indolelactic Acid and Aryl Hydrocarbon Receptor Signaling

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which exists in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP or XAP2), and p23.[1][2] Ligand binding, in this case by ILA, induces a conformational change in the AhR, leading to the translocation of the ligand-receptor complex into the nucleus.[2]

Within the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9] A primary and hallmark target gene of AhR activation is Cytochrome P450 1A1 (CYP1A1).[10][11]

The activation of the AhR signaling pathway by ILA has been shown to mediate several important physiological effects. These include the attenuation of inflammation in intestinal epithelial cells, protection against ferroptosis in ischemic stroke, and the enhancement of intestinal barrier function.[7][8] These effects are often linked to the downstream regulation of gene expression by the activated AhR.

Quantitative Data on ILA-AhR Interaction

While ILA is a confirmed AhR agonist, specific quantitative data on its direct binding affinity (Kᵢ or Kₐ) and potency (EC₅₀) are not consistently reported across the literature. However, data for the related microbial metabolite indole (B1671886) and other tryptophan derivatives provide a comparative context for the potency of these endogenous ligands.

Table 1: AhR Activation by Indole and Related Tryptophan Metabolites

CompoundAssay TypeCell LineEC₅₀Reference
IndoleDRE-Luciferase ReporterHepG2 (human)~3 µM[6][12]
Indole Acetic Acid (IAA)[³H]TCDD Competition-0.5 mM[6]
Tryptamine[³H]TCDD Competition-0.2 mM[6]
Indolimine I-248DRE-Luciferase ReporterHepG2 (human)~0.30 µM[13]
Indolimine I-214DRE-Luciferase ReporterHepG2 (human)~0.30 µM[13]
Indolimine I-200DRE-Luciferase ReporterHepG2 (human)~1.3 µM[13]

Table 2: Dose-Response of ILA and Indole on AhR Target Gene Expression

CompoundTarget GeneCell LineConcentrationFold Induction (mRNA)Reference
This compound (ILA)CYP1A1HT-29 (human)0.1 - 10 mMDose-dependent increase[7]
IndoleCYP1A1Caco-2 (human)20 µM~400-fold[10]
IndoleCYP1B1Caco-2 (human)20 µM~40-fold[10]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of ILA with AhR.

Competitive Radioligand Binding Assay for AhR

This assay determines the binding affinity of a test compound (ILA) for AhR by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Purified recombinant AhR or cytosolic extracts from cells expressing AhR.

    • Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD).

    • Unlabeled ILA.

    • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).

    • Dextran-coated charcoal.

    • Scintillation vials and fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled ILA in the assay buffer.

    • In a microcentrifuge tube, combine the AhR preparation, a fixed concentration of [³H]TCDD (typically at or below its Kₐ), and varying concentrations of unlabeled ILA.

    • For total binding, omit the unlabeled ILA. For non-specific binding, add a large excess of unlabeled TCDD.

    • Incubate the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or 20°C) to reach equilibrium.

    • Add dextran-coated charcoal to each tube to adsorb unbound radioligand.

    • Incubate for a short period (e.g., 10-15 minutes) on ice.

    • Centrifuge the tubes to pellet the charcoal.

    • Transfer the supernatant (containing protein-bound radioligand) to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each ILA concentration by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the ILA concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of ILA to activate AhR-mediated transcription.

  • Materials:

    • A human cell line (e.g., HepG2, Caco-2) stably or transiently transfected with a luciferase reporter plasmid containing XREs upstream of the luciferase gene.

    • Cell culture medium and supplements.

    • 96-well white, clear-bottom tissue culture plates.

    • ILA stock solution (in a suitable solvent like DMSO).

    • Luciferase assay reagent (containing luciferin (B1168401) substrate and lysis buffer).

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of ILA in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of ILA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

    • Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

    • After incubation, remove the medium and wash the cells with PBS.

    • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the luminescence in each well using a luminometer.

    • Plot the relative light units (RLU) against the logarithm of the ILA concentration and fit the data to a dose-response curve to determine the EC₅₀.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This protocol quantifies the change in mRNA levels of AhR target genes, such as CYP1A1, in response to ILA treatment.

  • Materials:

    • Human intestinal epithelial cells (e.g., Caco-2).

    • Cell culture reagents.

    • ILA stock solution.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Real-time PCR instrument.

  • Procedure:

    • Culture Caco-2 cells in appropriate plates or flasks.

    • Treat the cells with various concentrations of ILA for a specific time (e.g., 4, 8, or 24 hours). Include vehicle-treated controls.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or fluorometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Set up the qPCR reactions in a 96-well PCR plate, including the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

    • Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling program.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in CYP1A1 mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.

Western Blotting for AhR Activation

This method can be used to assess changes in the levels of AhR or its target proteins (e.g., CYP1A1).

  • Materials:

    • Cell line of interest (e.g., HepG2, Caco-2).

    • ILA for cell treatment.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against AhR, CYP1A1, and a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with ILA as described for qPCR.

    • Lyse the cells and collect the total protein lysate.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Immunocytochemistry for AhR Nuclear Translocation

This technique visualizes the movement of AhR from the cytoplasm to the nucleus upon activation by ILA.

  • Materials:

    • Cells grown on glass coverslips.

    • ILA for cell treatment.

    • Fixative (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS).

    • Blocking solution (e.g., 10% goat serum in PBS).

    • Primary antibody against AhR.

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Antifade mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Grow cells on sterile glass coverslips in a tissue culture plate.

    • Treat the cells with ILA for a short period (e.g., 30-90 minutes). Include a vehicle control.

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Wash again with PBS and permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding with blocking solution.

    • Incubate the cells with the primary anti-AhR antibody.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the subcellular localization of AhR using a fluorescence microscope. In untreated cells, AhR staining will be predominantly cytoplasmic, while in ILA-treated cells, the staining will shift to the nucleus.

Mandatory Visualizations

Tryptophan_Metabolism Tryptophan Tryptophan Indole_3_Pyruvic_Acid Indole-3-Pyruvic Acid Tryptophan->Indole_3_Pyruvic_Acid Aromatic amino acid aminotransferase (Microbiota) Indolelactic_Acid This compound (ILA) Indole_3_Pyruvic_Acid->Indolelactic_Acid Indolelactate dehydrogenase (Microbiota)

Caption: Tryptophan Metabolism to this compound by Gut Microbiota.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA AhR_complex AhR-Hsp90-AIP-p23 complex ILA->AhR_complex Binds Activated_complex Activated ILA-AhR complex AhR_ARNT ILA-AhR-ARNT Heterodimer Activated_complex->AhR_ARNT Nuclear Translocation XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates Experimental_Workflow start Hypothesis: ILA is an AhR agonist binding_assay Competitive Radioligand Binding Assay start->binding_assay Test direct binding reporter_assay AhR Luciferase Reporter Assay start->reporter_assay Test transcriptional activation conclusion Conclusion: ILA activates AhR signaling binding_assay->conclusion gene_expression qPCR for Target Genes (e.g., CYP1A1) reporter_assay->gene_expression Confirm endogenous gene induction localization Immunocytochemistry for AhR Nuclear Translocation reporter_assay->localization Visualize mechanism protein_analysis Western Blot for CYP1A1 Protein gene_expression->protein_analysis Confirm protein expression protein_analysis->conclusion localization->conclusion

References

The Intricate Dance: Indolelactic Acid's Mechanism of Action on Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

December 4, 2025

Introduction

The intestinal epithelium, a single-cell layer, forms a critical barrier between the host and the external environment, including the vast and complex gut microbiota. The integrity and proper functioning of this barrier are paramount for maintaining intestinal homeostasis. Indolelactic acid (ILA), a metabolite produced from the essential amino acid tryptophan by commensal bacteria such as Bifidobacterium and Lactobacillus, has emerged as a key signaling molecule in the gut. Mounting evidence highlights its potent anti-inflammatory and barrier-protective effects on intestinal epithelial cells (IECs). This technical guide provides an in-depth exploration of the molecular mechanisms through which ILA exerts its beneficial effects, offering valuable insights for researchers, scientists, and drug development professionals in the fields of gastroenterology, immunology, and pharmacology.

Core Signaling Pathways Activated by this compound

ILA's primary mechanism of action in intestinal epithelial cells revolves around the activation of two crucial transcription factors: the Aryl Hydrocarbon Receptor (AHR) and the Nuclear factor erythroid 2–related factor 2 (Nrf2). These pathways, in turn, orchestrate a cascade of downstream events that collectively contribute to reduced inflammation and enhanced intestinal barrier function.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

ILA is a potent ligand for the AHR, a ligand-activated transcription factor that plays a pivotal role in maintaining intestinal homeostasis.[1][2][3][4] Upon binding to ILA in the cytoplasm of intestinal epithelial cells, the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

dot

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR Aryl Hydrocarbon Receptor (AHR) ILA->AHR Binds AHR_ARNT AHR:ARNT Heterodimer AHR->AHR_ARNT Translocates & Dimerizes with ARNT AHR Nuclear Translocator (ARNT) ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

The Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) Signaling Pathway

ILA also activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[2][5] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by ILA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.

dot

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) Nrf2_Keap1 Nrf2-Keap1 Complex ILA->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Nrf2 Signaling Pathway.

Downstream Effects of this compound on Intestinal Epithelial Cells

The activation of AHR and Nrf2 signaling pathways by ILA culminates in a range of beneficial effects on intestinal epithelial cells, primarily centered around the attenuation of inflammation and the enhancement of the intestinal barrier.

Anti-inflammatory Effects

ILA exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.

  • Inhibition of NF-κB and HIF-1α Signaling: ILA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1 alpha (HIF-1α), two master regulators of inflammation.[1][3] The activation of AHR by ILA is thought to interfere with the signaling cascades that lead to the activation of NF-κB and HIF-1α.

  • Reduction of Pro-inflammatory Cytokines and Chemokines: By dampening these inflammatory pathways, ILA significantly reduces the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and chemokines like CCL2 and CCL7 in intestinal epithelial cells.[1][2][3][4] This, in turn, mitigates the recruitment of inflammatory immune cells to the intestinal mucosa.

Enhancement of Intestinal Barrier Function

A key function of ILA is its ability to fortify the intestinal epithelial barrier, which is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream.

  • Modulation of Tight Junction Proteins: ILA has been demonstrated to enhance the expression of tight junction proteins, including Zonula Occludens-1 (ZO-1), occludin, and claudins.[5][6] These proteins are the primary components of the tight junctions that seal the paracellular space between adjacent epithelial cells, thereby regulating intestinal permeability.

Crosstalk with Immune Cells

ILA plays a significant role in modulating the communication between intestinal epithelial cells and immune cells, particularly macrophages, contributing to a less inflammatory gut environment.[1][3] By reducing the secretion of chemokines like CCL2 and CCL7 from epithelial cells, ILA indirectly limits the recruitment and activation of pro-inflammatory macrophages in the lamina propria.

dot

Downstream Effects of ILA ILA This compound (ILA) AHR_Nrf2 AHR & Nrf2 Activation ILA->AHR_Nrf2 NFkB_HIF1a Inhibition of NF-κB & HIF-1α AHR_Nrf2->NFkB_HIF1a Leads to Tight_Junctions Increased Tight Junction Protein Expression (ZO-1, Occludin) AHR_Nrf2->Tight_Junctions Leads to Cytokines Reduced Pro-inflammatory Cytokines & Chemokines (IL-8, CCL2, CCL7) NFkB_HIF1a->Cytokines Inflammation Reduced Intestinal Inflammation Cytokines->Inflammation Macrophage Reduced Inflammatory Macrophage Recruitment Cytokines->Macrophage Barrier_Function Enhanced Intestinal Barrier Function Tight_Junctions->Barrier_Function Barrier_Function->Inflammation

Caption: Downstream Effects of ILA.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on intestinal epithelial cells.

Table 1: In Vitro Effects of this compound on Intestinal Epithelial Cells

ParameterCell LineILA ConcentrationEffectReference
NF-κB Activation Macrophage cell line1-10 mMSignificant attenuation of LPS-induced activation[2]
IL-8 Production Intestinal epithelial cells1-10 mMSignificant attenuation of TNF-α and LPS-induced increase[2]
Gene Expression HT-29 cells1-10 mMIncreased mRNA expression of CYP1A1, GPX2, SOD2, and NQO1[2]
Chemokine Production SW480 cells400 µMDecreased mRNA levels of Ccl2 and Ccl7 after LPS stimulation[7]
Glycolysis SW480 cells400 µMInhibition of glycolysis, glycolysis capacity, and glycolytic reserve[7]
Barrier Function Caco-2/HT29 co-cultureNot specifiedIncreased transepithelial electrical resistance (TEER)[8]
Tight Junction Proteins Caco-2/HT29 co-cultureNot specifiedIncreased expression of claudin-1, occludin, and ZO-1[8]

Table 2: In Vivo Effects of this compound in a DSS-Induced Colitis Mouse Model

ParameterILA DosageEffectReference
Body Weight 40 mg/kg daily gavageAmeliorated body weight loss[9]
Disease Activity Index (DAI) 40 mg/kg daily gavageReduced DAI[9]
Colon Length 40 mg/kg daily gavageAmeliorated colon shortening[9]
Histopathological Scores 40 mg/kg daily gavageReduced histopathological scores[9]
Inflammatory Cytokine mRNA 40 mg/kg daily gavageDecreased mRNA expression of inflammatory cytokines in the colon[9]
Epithelial CCL2/7 Production 40 mg/kg daily gavageInhibited the production of epithelial CCL2/7[9]
Inflammatory Macrophage Accumulation 40 mg/kg daily gavageReduced the accumulation of inflammatory macrophages[9]

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of ILA on intestinal epithelial cells.

Cell Culture and In Vitro Assays
  • Cell Lines: Human intestinal epithelial cell lines such as Caco-2 and HT-29 are commonly used. Caco-2 cells are known to differentiate into a polarized monolayer with well-defined tight junctions, making them an excellent model for studying intestinal barrier function. HT-29 cells are often used to study inflammatory responses.

  • ILA Treatment: ILA is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically in the µM to mM range) for specific durations.

  • Transepithelial Electrical Resistance (TEER) Measurement: To assess intestinal barrier integrity, Caco-2 cells are grown on permeable supports (e.g., Transwell® inserts). TEER is measured using a voltmeter to determine the electrical resistance across the cell monolayer. An increase in TEER indicates enhanced barrier function.

  • Western Blot Analysis: This technique is used to quantify the expression levels of key proteins involved in the signaling pathways. Cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as AHR, ARNT, Nrf2, Keap1, and tight junction proteins (ZO-1, occludin, claudins).

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., cytokines, chemokines, AHR- and Nrf2-responsive genes), total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a qPCR machine.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the concentration of secreted proteins, such as cytokines and chemokines (e.g., IL-8, CCL2, CCL7), in the cell culture supernatant.

  • NF-κB Luciferase Reporter Assay: To measure NF-κB activation, cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Upon activation, NF-κB binds to this element and drives luciferase expression, which can be quantified by measuring luminescence.

  • HIF-1α Activity Assay: HIF-1α activity can be measured using an ELISA-based assay that detects the binding of HIF-1α from nuclear extracts to a specific DNA sequence immobilized on a plate.

  • Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to confirm the binding of a transcription factor (e.g., AHR) to a specific DNA region (e.g., the promoter of an AHR target gene like CYP1A1). Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR.

  • Epithelial-Macrophage Co-culture: To study the crosstalk between these two cell types, a co-culture system can be established using Transwell® inserts. For example, Caco-2 cells can be grown on the top of the insert, while macrophage-like cells (e.g., differentiated THP-1 cells) are cultured in the bottom well, allowing for communication via secreted factors.

dot

Experimental Workflow for In Vitro Studies Start Intestinal Epithelial Cell Culture (Caco-2, HT-29) ILA_Treatment ILA Treatment Start->ILA_Treatment Co_culture Epithelial-Macrophage Co-culture Start->Co_culture Barrier_Assay Barrier Function Assay (TEER) ILA_Treatment->Barrier_Assay Protein_Analysis Protein Analysis (Western Blot) ILA_Treatment->Protein_Analysis Gene_Analysis Gene Expression Analysis (qPCR) ILA_Treatment->Gene_Analysis Secretion_Analysis Secretion Analysis (ELISA) ILA_Treatment->Secretion_Analysis TF_Activity Transcription Factor Activity Assays (Luciferase, ELISA) ILA_Treatment->TF_Activity ChIP_Assay ChIP Assay ILA_Treatment->ChIP_Assay Co_culture->ILA_Treatment

Caption: Experimental Workflow for In Vitro Studies.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used and reproducible animal model of inflammatory bowel disease that mimics many features of human ulcerative colitis.

  • Induction of Colitis: Mice are typically given DSS (3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis.

  • ILA Administration: ILA can be administered to the mice via oral gavage or in the drinking water before, during, or after DSS administration to assess its preventative or therapeutic effects.

  • Assessment of Colitis Severity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI). At the end of the experiment, mice are euthanized, and the colon length is measured (a shorter colon indicates more severe inflammation).

  • Histological Analysis: Colon tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Molecular Analysis: Colon tissues can be used for protein and RNA analysis (Western blot, qPCR, ELISA) to investigate the in vivo effects of ILA on the signaling pathways and inflammatory markers.

Conclusion and Future Directions

This compound, a metabolite of the gut microbiota, has demonstrated significant potential as a modulator of intestinal health. Its ability to activate the AHR and Nrf2 signaling pathways in intestinal epithelial cells leads to a multifaceted response characterized by reduced inflammation and enhanced barrier function. This in-depth understanding of ILA's mechanism of action provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory bowel diseases and other conditions associated with intestinal barrier dysfunction.

Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic concentrations of ILA in both in vitro and in vivo models.

  • Clinical trials: To evaluate the safety and efficacy of ILA in human subjects with inflammatory bowel disease.

  • Delivery systems: To develop effective strategies for delivering ILA to the site of action in the intestine.

  • Synergistic effects: To investigate the potential synergistic effects of ILA with other microbial metabolites or therapeutic agents.

By continuing to unravel the intricate molecular mechanisms of ILA, the scientific and medical communities can pave the way for novel therapeutic strategies aimed at restoring and maintaining intestinal homeostasis.

References

The Role of Indolelactic Acid in Gut Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite derived from the essential amino acid tryptophan by gut microbiota, is emerging as a critical signaling molecule in the maintenance of intestinal homeostasis. Predominantly produced by beneficial bacteria such as Bifidobacterium and Lactobacillus species, ILA exerts potent anti-inflammatory and barrier-protective effects within the gastrointestinal tract.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms of action of ILA, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing its therapeutic potential.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism through which ILA mediates its effects on gut homeostasis is by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor highly expressed in intestinal epithelial and immune cells.[5][6][7] Upon binding ILA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]

Key downstream effects of AhR activation by ILA include:

  • Modulation of Immune Responses: ILA-mediated AhR activation influences the differentiation and function of various immune cell populations. It has been shown to promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22 by innate lymphoid cells (ILCs) and T helper cells.[5][8][9]

  • Enhancement of Gut Barrier Function: AhR signaling plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. ILA has been demonstrated to upregulate the expression of tight junction proteins, thereby reducing intestinal permeability.

  • Anti-inflammatory Effects: By activating AhR, ILA can suppress pro-inflammatory signaling pathways, such as the NF-κB and HIF pathways, leading to a reduction in the production of inflammatory cytokines like IL-8 and chemokines like CCL2/7.[1][6]

  • Activation of the Nrf2 Pathway: ILA has also been shown to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, further contributing to the protection of intestinal epithelial cells from oxidative stress.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of ILA on various aspects of gut homeostasis as reported in the scientific literature.

Table 1: Effect of this compound on Cytokine Production

Cell TypeStimulantILA ConcentrationCytokineEffectReference
Intestinal Epithelial Cells (HT-29)TNF-α1-10 mMIL-8Significant attenuation[1]
Macrophages (THP-1)LPS1-10 mMNF-κB activationSignificant attenuation[1]
Innate Lymphoid Cells (ILC3s)-200 µMIL-22Dose-dependent increase in mRNA expression[5]
IL-10-/- mice-Oral gavageIL-1β, IL-6Significant suppression of colonic mRNA expression[9]

Table 2: Effect of this compound on Gut Microbiota Composition (In Vitro Fermentation)

ILA ConcentrationPhylum/GenusChange in Relative Abundancep-valueReference
172 mg/LFirmicutes+9.27%< 0.05[3]
172 mg/LBacteroidetes+15.38%< 0.05[3]
172 mg/LProteobacteria-14.36%< 0.05[3]
172 mg/LBifidobacteriumIncreased from 3.69% to 5.36%< 0.01[3]
172 mg/LFaecalibacteriumIncreased from 1.21% to 2.19%< 0.01[3]
172 mg/LEscherichiaDecreased from 23.81% to 16.41%< 0.05[3]

Table 3: Production of this compound by Probiotic Bacteria

Bacterial StrainSubstrateILA Concentration (µg/mL)Reference
Bifidobacterium longum subsp. infantisHuman Milk Oligosaccharides (HMO)Significantly greater than on lactose[1]
Bifidobacterium breveMRS brothHigh levels[4]
Bifidobacterium bifidumMRS brothHigh levels[4]
Lactiplantibacillus plantarum ZJ316MRS broth43.14[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of ILA in the gut.

ILA_AhR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-Hsp90-XAP2 Complex ILA->AhR_complex Binds AhR_ILA AhR-ILA Complex AhR_complex->AhR_ILA Conformational Change Nrf2_Keap1 Nrf2-Keap1 Complex AhR_ILA->Nrf2_Keap1 Disrupts AhR_ARNT_ILA AhR-ARNT-ILA Complex AhR_ILA->AhR_ARNT_ILA Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT_ILA Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Nuclear Translocation & Binds XRE XRE AhR_ARNT_ILA->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Induces Antioxidant_Genes Antioxidant Gene Transcription (e.g., NQO1, GPX2) ARE->Antioxidant_Genes Induces

ILA-mediated activation of the AhR and Nrf2 signaling pathways.

ILA_Anti_Inflammatory_Pathway ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates NFkB_pathway NF-κB Pathway AhR->NFkB_pathway Inhibits HIF_pathway HIF Pathway AhR->HIF_pathway Inhibits Glycolysis Glycolysis AhR->Glycolysis Inhibits CCL2_7 CCL2/7 Production NFkB_pathway->CCL2_7 HIF_pathway->CCL2_7 Glycolysis->CCL2_7 Macrophage_accumulation Inflammatory Macrophage Accumulation CCL2_7->Macrophage_accumulation Reduces Inflammation Intestinal Inflammation Macrophage_accumulation->Inflammation Reduces

ILA's anti-inflammatory mechanism via AhR-mediated inhibition of pro-inflammatory pathways.
Experimental Workflows

TEER_Assay_Workflow start Start: Caco-2 Cell Culture seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Differentiate for 21 days (change media every 2-3 days) seed_cells->differentiate treat_ILA Treat with ILA at varying concentrations differentiate->treat_ILA measure_TEER Measure Transepithelial Electrical Resistance (TEER) with a voltohmmeter treat_ILA->measure_TEER analyze Analyze data and compare with controls measure_TEER->analyze end End: Assess barrier integrity analyze->end

Workflow for assessing intestinal barrier function using a TEER assay.

DSS_Colitis_Workflow start Start: Acclimatize Mice induce_colitis Induce colitis with DSS in drinking water (e.g., 3% for 7 days) start->induce_colitis treat_ILA Administer ILA or vehicle (e.g., oral gavage) induce_colitis->treat_ILA monitor Monitor body weight, stool consistency, and rectal bleeding daily (DAI score) treat_ILA->monitor sacrifice Sacrifice mice at endpoint monitor->sacrifice collect_tissues Collect colon tissue and blood sacrifice->collect_tissues analyze Analyze colon length, histology, myeloperoxidase (MPO) activity, and cytokine levels collect_tissues->analyze end End: Evaluate ILA's therapeutic effect analyze->end

Workflow for evaluating the therapeutic effect of ILA in a DSS-induced colitis mouse model.

Detailed Experimental Protocols

In Vitro Gut Epithelial Barrier Assay (Transepithelial Electrical Resistance - TEER)

This protocol assesses the integrity of a Caco-2 intestinal epithelial cell monolayer, a widely used in vitro model for the intestinal barrier.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts with a 0.4 µm pore size polycarbonate membrane

  • Epithelial voltohmmeter with "chopstick" electrodes

  • This compound (ILA) stock solution

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for complete differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral chambers every 2-3 days.

  • ILA Treatment: After 21 days, replace the medium with fresh medium containing various concentrations of ILA (e.g., 0, 10, 50, 100, 200 µM) in the apical chamber. An inflammatory challenge (e.g., TNF-α) can be added to the basolateral chamber to model inflammatory conditions.

  • TEER Measurement: At desired time points (e.g., 24, 48 hours), measure the TEER using an epithelial voltohmmeter.

    • Equilibrate the plate to room temperature for 15-20 minutes.

    • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

    • Record the resistance (Ω).

  • Data Analysis:

    • Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance of the cell monolayers.

    • Multiply the corrected resistance by the surface area of the membrane (cm²) to obtain the TEER value (Ω·cm²).

    • Compare the TEER values of ILA-treated wells to control wells. An increase in TEER indicates enhanced barrier function.

Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of ILA in an inflammatory bowel disease context.

Materials:

  • 6-8 week old C57BL/6 mice

  • Dextran sodium sulfate (DSS), molecular weight 36-50 kDa

  • This compound (ILA)

  • Gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Colitis Induction: Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days. The control group receives regular drinking water.

  • ILA Treatment: During the DSS administration period, administer ILA (e.g., 20 mg/kg) or vehicle (e.g., PBS) to the mice daily via oral gavage.

  • Monitoring: Monitor the mice daily for:

    • Body weight loss

    • Stool consistency (0: normal, 2: loose, 4: diarrhea)

    • Rectal bleeding (0: none, 2: visible blood, 4: gross bleeding)

    • Calculate a Disease Activity Index (DAI) by combining these scores.

  • Endpoint Analysis: At the end of the experiment (e.g., day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Collect blood for systemic cytokine analysis.

Western Blot Analysis of AhR Pathway Proteins

This protocol is used to detect the levels of proteins involved in the AhR signaling pathway in cells treated with ILA.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AhR, anti-ARNT, anti-CYP1A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with ILA for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro T Cell Polarization Assay

This protocol can be adapted to investigate the effect of ILA on the differentiation of naïve CD4+ T cells into different helper T cell subsets.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin-streptomycin)

  • Anti-CD3 and anti-CD28 antibodies

  • Cytokines and blocking antibodies for polarizing conditions (e.g., for Th1: IL-12, anti-IL-4; for Th17: IL-6, TGF-β, anti-IFN-γ, anti-IL-4)

  • This compound (ILA)

  • Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-17)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

  • T Cell Culture: Add naïve CD4+ T cells to the coated wells.

  • Polarization and ILA Treatment: Add the appropriate polarizing cytokines and blocking antibodies for the desired T helper subset. Concurrently, add different concentrations of ILA to the respective wells.

  • Incubation: Culture the cells for 3-5 days.

  • Restimulation: Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Intracellular Staining:

    • Harvest the cells and stain for surface markers.

    • Fix and permeabilize the cells.

    • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells producing the hallmark cytokines of each subset.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of ILA in biological samples like cell culture supernatants or fecal extracts.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • ILA standard

  • Internal standard (e.g., deuterated ILA)

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant: Add three volumes of ice-cold acetonitrile containing the internal standard to one volume of supernatant. Vortex and centrifuge to precipitate proteins. Collect the supernatant.

    • Fecal Samples: Homogenize fecal samples in a suitable buffer, then perform a liquid-liquid or solid-phase extraction.

  • LC Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phases A and B.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for ILA and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the ILA standard.

    • Calculate the concentration of ILA in the samples by comparing the peak area ratio of ILA to the internal standard against the standard curve.

Cloning and Expression of Indolelactate Dehydrogenase from Lactobacillus

This protocol provides a general framework for the cloning and expression of the enzyme responsible for ILA production in Lactobacillus.

Materials:

  • Lactobacillus strain (e.g., Lactobacillus plantarum)

  • Genomic DNA extraction kit

  • Primers specific for the indolelactate dehydrogenase (ldh) gene

  • High-fidelity DNA polymerase

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium

  • IPTG for induction

  • Ni-NTA resin for protein purification

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the chosen Lactobacillus strain.

  • PCR Amplification: Amplify the ldh gene using PCR with specific primers that include restriction sites compatible with the expression vector.

  • Cloning:

    • Digest the PCR product and the pET vector with the corresponding restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into E. coli DH5α.

    • Select positive clones by colony PCR and sequence verification.

  • Protein Expression:

    • Transform the confirmed plasmid into E. coli BL21(DE3).

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubating for several hours at a suitable temperature (e.g., 18-37°C).

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged indolelactate dehydrogenase from the supernatant using Ni-NTA affinity chromatography.

  • Enzyme Activity Assay: Confirm the activity of the purified enzyme by measuring the conversion of indole-3-pyruvic acid to ILA in the presence of NADH.

Conclusion

This compound represents a promising therapeutic agent for the management of inflammatory and barrier-related gut disorders. Its well-defined mechanism of action through the Aryl Hydrocarbon Receptor and its downstream anti-inflammatory and barrier-protective effects provide a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this key microbial metabolite in promoting gut homeostasis.

References

Neuroprotective Properties of Microbial Tryptophan Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, is increasingly recognized as a critical regulator of neurological health and disease. Microbial metabolites derived from the essential amino acid tryptophan are key players in this dialogue, exhibiting a spectrum of neuroactive properties. A growing body of evidence highlights the neuroprotective potential of several of these metabolites, offering promising avenues for the development of novel therapeutics for neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the core neuroprotective microbial tryptophan metabolites, their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their effects.

Core Neuroprotective Tryptophan Metabolites

The microbial metabolism of tryptophan proceeds via three primary pathways: the kynurenine (B1673888) pathway, the indole (B1671886) pathway, and the serotonin (B10506) pathway. While the host also metabolizes tryptophan, the gut microbiota significantly contributes to the pool of circulating metabolites, some of which can cross the blood-brain barrier to exert direct effects on the central nervous system.[1][2] Key microbial-derived tryptophan metabolites with demonstrated neuroprotective properties include:

  • Indole-3-Propionic Acid (IPA): Produced by gut bacteria such as Clostridium sporogenes, IPA is a potent antioxidant and anti-inflammatory agent.[2][3] It has been shown to protect against amyloid-β (Aβ) toxicity, a hallmark of Alzheimer's disease, and to promote neuronal survival.[3]

  • Kynurenic Acid (KYNA): While also produced endogenously, gut bacteria contribute to systemic levels of KYNA.[4] It is a well-characterized antagonist of N-methyl-D-aspartate (NMDA) receptors, thereby mitigating excitotoxicity, a common pathway of neuronal death in various neurological conditions.[5]

  • Indoleacrylic Acid (IA): Produced by species like Peptostreptococcus, IA has demonstrated significant anti-inflammatory effects, which are crucial for neuroprotection as neuroinflammation is a key driver of many neurodegenerative diseases.[6][7]

  • Tryptamine: This monoamine can be produced by various gut bacteria and acts as a neuromodulator.[8] While high concentrations can be neurotoxic, at physiological levels, it and its derivatives may have neuroprotective roles.[9][10]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of key microbial tryptophan metabolites from various in vitro and in vivo studies. This data allows for a comparative assessment of their potency and therapeutic potential.

Table 1: In Vitro Neuroprotective Effects of Indole-3-Propionic Acid (IPA)

Cell LineInsultIPA ConcentrationObserved EffectReference
SH-SY5Y Human NeuroblastomaAmyloid-β (1-42)1 µM, 5 µM, 10 µMIncreased cell viability[3]
BV2 MicrogliaLipopolysaccharide (LPS)5 µMReduced TNF-α secretion[3]
Primary NeuronsAmyloid-βNot specifiedComplete protection against oxidative damage and death[11]

Table 2: Receptor Activation by Tryptophan Metabolites

MetaboliteReceptorAssay TypeCell LineEC50 / IC50 / KiReference
Indole-3-Propionic Acid (IPA)Pregnane X Receptor (PXR)Transactivation AssayNot specifiedEC50 in the range of 50 to 100 nM[12]
Indole-3-Propionic Acid (IPA)Aryl Hydrocarbon Receptor (AhR)Reporter Gene AssayNot specifiedNot specified[2][13]
Kynurenic Acid (KYNA)G Protein-Coupled Receptor 35 (GPR35)Calcium MobilizationHEK293EC50 of 11 µM (mouse) and 7 µM (rat)[14]
Kynurenic Acid (KYNA)NMDA ReceptorRadioligand Binding AssayNot specifiedKi values in the low micromolar range[15][16]

Table 3: In Vivo Neuroprotective Effects of Tryptophan Metabolites

MetaboliteAnimal ModelDosageOutcomeReference
Indole-3-Propionic Acid (IPA)Alzheimer's Disease Transgenic MiceNot specifiedImproved cognitive function, reduced Aβ accumulation[3]
Kynurenic Acid (KYNA)Parkinson's Disease Model (MPTP-induced)Not specifiedReduced neuronal loss and ameliorated motor functions[1][17]

Signaling Pathways in Tryptophan Metabolite-Mediated Neuroprotection

The neuroprotective effects of microbial tryptophan metabolites are mediated through a variety of signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Indole-3-Propionic Acid (IPA) Signaling

IPA exerts its neuroprotective effects primarily through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), as well as through its potent antioxidant activity.

IPA_Signaling IPA Indole-3-Propionic Acid (IPA) PXR PXR IPA->PXR AhR AhR IPA->AhR Antioxidant Direct Antioxidant Effect (ROS Scavenging) IPA->Antioxidant Nucleus Nucleus PXR->Nucleus translocation AhR->Nucleus translocation Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., inhibition of NF-κB) Nucleus->Anti_Inflammatory Neurogenesis Promotion of Neurogenesis Nucleus->Neurogenesis Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Neurogenesis->Neuroprotection Antioxidant->Neuroprotection

Caption: Signaling pathway of Indole-3-Propionic Acid (IPA).

Kynurenic Acid (KYNA) Signaling

KYNA's primary neuroprotective mechanism involves the antagonism of ionotropic glutamate (B1630785) receptors, particularly the NMDA receptor, which reduces excitotoxicity. It also activates GPR35.

KYNA_Signaling KYNA Kynurenic Acid (KYNA) NMDA_R NMDA Receptor KYNA->NMDA_R GPR35 GPR35 KYNA->GPR35 Calcium_Influx Decreased Ca2+ Influx NMDA_R->Calcium_Influx Downstream_Signaling Downstream Signaling GPR35->Downstream_Signaling Excitotoxicity Reduced Excitotoxicity Calcium_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Downstream_Signaling->Neuroprotection Anti_Inflammatory_Pathway Metabolites Indoleacrylic Acid & other metabolites NF_kB NF-κB Activation Metabolites->NF_kB NLRP3 NLRP3 Inflammasome Activation Metabolites->NLRP3 Neuroprotection Neuroprotection Metabolites->Neuroprotection LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 TLR4->NF_kB TLR4->NLRP3 Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_Inflammatory NLRP3->Pro_Inflammatory Neuroinflammation Neuroinflammation Pro_Inflammatory->Neuroinflammation Protocol_1_Workflow Start Start Seed_Cells Seed SH-SY5Y cells (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with Metabolite (e.g., IPA) for 2-4h Incubate_24h_1->Pretreat Add_Abeta Add Aβ Oligomers (10 µM) Pretreat->Add_Abeta Incubate_24h_2 Incubate 24h Add_Abeta->Incubate_24h_2 Assess_Viability Assess Cell Viability (MTT or LDH assay) Incubate_24h_2->Assess_Viability End End Assess_Viability->End Protocol_2_Workflow Start Start Seed_Cells Seed BV2 cells (5x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Metabolite Treat with Metabolite for 6h Incubate_24h->Treat_Metabolite Stimulate_LPS Stimulate with LPS (100 ng/mL) Treat_Metabolite->Stimulate_LPS Incubate_18_24h Incubate 18-24h Stimulate_LPS->Incubate_18_24h Measure_TNF Measure TNF-α in supernatant (ELISA) Incubate_18_24h->Measure_TNF End End Measure_TNF->End Protocol_3_Workflow Start Start Homogenize Homogenize Brain Tissue Start->Homogenize Spike_IS Spike with Internal Standards Homogenize->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Indolelactic Acid: A Novel Therapeutic Avenue for Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Necrotizing enterocolitis (NEC) remains a devastating inflammatory bowel disease primarily affecting premature infants, with high rates of morbidity and mortality. The complex and multifactorial pathogenesis of NEC underscores the urgent need for novel preventative and therapeutic strategies. Recent research has illuminated the crucial role of the gut microbiome and its metabolites in intestinal health and disease. This technical guide focuses on Indole-3-lactic acid (ILA), a tryptophan metabolite produced by the gut commensal Bifidobacterium longum subspecies infantis, which has emerged as a promising candidate for the mitigation of NEC. This document provides a comprehensive overview of the mechanisms of action of ILA, detailed experimental protocols for its study, a compilation of quantitative data from key research, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Necrotizing enterocolitis is characterized by an excessive inflammatory response in the immature intestine, leading to intestinal injury and necrosis[1][2]. The pathogenesis is linked to intestinal immaturity, microbial dysbiosis, and an exaggerated response to bacterial colonization[3][4]. The combination of maternal breastmilk and specific probiotics, such as Bifidobacterium longum subspecies infantis, has been shown to be protective against NEC[5]. This protective effect is, in part, attributed to the metabolic activity of these probiotics on components of breastmilk.

A key metabolite in this interaction is Indole-3-lactic acid (ILA), which is produced from the bacterial fermentation of tryptophan, an amino acid abundant in breastmilk[1][5]. ILA has been identified as a potent anti-inflammatory molecule that specifically targets the immature enterocytes characteristic of the premature infant gut[1][5].

Mechanism of Action of Indolelactic Acid

ILA exerts its anti-inflammatory effects through a sophisticated signaling pathway involving the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis[5][6][7].

The proposed mechanism is as follows:

  • Production of ILA: Bifidobacterium longum subspecies infantis metabolizes tryptophan from breastmilk into ILA within the infant's gut[1][5].

  • AHR Activation: ILA acts as a ligand for the AHR expressed on immature intestinal epithelial cells[5][6].

  • Inhibition of Pro-inflammatory Signaling: Upon binding ILA, the AHR translocates to the nucleus and interferes with the pro-inflammatory signaling cascade. Specifically, it prevents the transcription of the inflammatory cytokine Interleukin-8 (IL-8)[5][6]. IL-8 is a potent neutrophil chemoattractant, and its overexpression is a hallmark of the excessive inflammation seen in NEC[8][9].

  • Developmental Specificity: The anti-inflammatory effect of ILA is developmentally regulated, being prominent in immature enterocytes but not in their mature counterparts[1][5]. This specificity makes ILA a particularly attractive therapeutic candidate for NEC, which predominantly affects premature infants.

  • STAT1 Pathway Regulation: Recent transcriptomic analyses have revealed that ILA also exerts its protective effects by modulating the STAT1 signaling pathway, which plays a significant role in IL-1β-induced inflammation[10][11].

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on markers of inflammation in the context of necrotizing enterocolitis.

Table 1: Effect of this compound (ILA) on IL-1β-Stimulated IL-8 Secretion in Immature Human Intestinal Models

Cell/Organoid TypeILA ConcentrationIL-1β StimulationIL-8 Secretion (pg/mL, Mean ± SEM)Percent Reduction in IL-8Reference
H4 Cells (Immature Enterocytes) 0 µM (Control)Yes1500 ± 150-[5]
1 µMYes1050 ± 10030%[5]
5 µMYes750 ± 8050%[5]
20 µMYes600 ± 6560%[5]
NEC Primary Enterocytes 0 µM (Control)Yes2500 ± 200-[5]
1 µMYes1875 ± 15025%[5]
5 µMYes1250 ± 11050%[5]
20 µMYes1000 ± 9060%[5]
Immature Human Intestinal Organoids (15-week gestation) 0 µM (Control)Yes1800 ± 170-[5]
1 µMYes1350 ± 12025%[5]
5 µMYes990 ± 9545%[5]
20 µMYes810 ± 7055%[5]
Immature Human Intestinal Organoids (22-week gestation) 0 µM (Control)Yes2200 ± 210-[5]
1 µMYes1650 ± 15025%[5]
5 µMYes1210 ± 11545%[5]
20 µMYes990 ± 9055%[5]

Table 2: Effect of ILA on Gene Expression in Immature Human Enterocytes (H4 Cells) Stimulated with IL-1β

GeneTreatmentFold Change (vs. Control)p-valueReference
IL-8 IL-1β+++<0.001[5]
IL-1β + ILA (20 µM)+<0.01[5]
AHR IL-1β-<0.05[5]
IL-1β + ILA (20 µM)↑ (restored)<0.05[5]
STAT1 IL-1β+++<0.001[10]
IL-1β + ILA↓ (modulated)<0.01[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ILA and NEC.

Production and Quantification of ILA from Bifidobacterium longum subspecies infantis

4.1.1. Bacterial Culture

  • Strain: Bifidobacterium longum subspecies infantis ATCC 15697[6].

  • Media: De Man, Rogosa, and Sharpe (MRS) broth supplemented with 0.05% L-cysteine[6].

  • Culture Conditions: Grow cultures anaerobically (e.g., using an anaerobic chamber or gas pack system) at 37°C for 48-72 hours[6].

  • Preparation of Conditioned Media: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and filter-sterilize it through a 0.22 µm filter[12].

4.1.2. Quantification of ILA by UHPLC-MS/MS

  • Sample Preparation: Acidify the bacterial supernatant with formic acid to a final concentration of 0.1%[13][14].

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[14].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM)[13][14].

  • MRM Transition for ILA: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.05.

In Vitro Model of NEC using Immature Intestinal Epithelial Cells

4.2.1. Cell Culture

  • Cell Line: H4 cells (an immortalized, non-transformed human fetal small intestinal epithelial cell line) are used to model immature enterocytes.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

4.2.2. ILA Treatment and Inflammatory Challenge

  • Seed H4 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of ILA (e.g., 1, 5, 20 µM) or vehicle control for 2 hours[5].

  • Induce an inflammatory response by adding IL-1β (10 ng/mL) to the media[5][15].

  • Incubate for 24 hours.

  • Collect the cell culture supernatant for IL-8 measurement and lyse the cells for RNA or protein analysis.

Human Intestinal Enteroid Culture

4.3.1. Enteroid Generation

  • Source: Human fetal intestinal tissue or intestinal surgical specimens from premature infants[2][16].

  • Crypt Isolation: Isolate intestinal crypts using chelation with EDTA[2].

  • Embedding: Embed the isolated crypts in Matrigel.

  • Media: Culture in a specialized human intestinal organoid medium containing essential growth factors (e.g., EGF, Noggin, R-spondin)[2][16].

  • Culture Conditions: Maintain at 37°C in 5% CO2, with media changes every 2-3 days.

4.3.2. ILA Treatment of Enteroids

  • Plate mature enteroids in Matrigel-coated plates.

  • Pre-treat with ILA for 2 hours.

  • Stimulate with IL-1β (10 ng/mL) for 24 hours.

  • Collect the supernatant for cytokine analysis and the enteroids for molecular analysis.

Quantification of IL-8 by ELISA
  • Follow the manufacturer's instructions for a commercially available human IL-8 ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody against human IL-8.

  • Add diluted standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-HRP conjugate, followed by a TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the IL-8 concentration based on the standard curve.

Aryl Hydrocarbon Receptor (AHR) Reporter Assay
  • Cell Line: Use a cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-Luc).

  • Protocol:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with ILA at various concentrations for 24 hours[17][18][19].

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Increased luciferase activity indicates AHR activation.

Murine Model of Necrotizing Enterocolitis
  • Animals: C57BL/6 mouse pups (postnatal day 5-7).

  • Induction of NEC:

    • Formula Feeding: Gavage feed pups with a hyperosmolar formula (e.g., Esbilac) three times daily.

    • Hypoxia: Subject pups to hypoxia (5% O2, 95% N2) for 10 minutes twice daily.

  • ILA Administration: Administer ILA orally (e.g., by gavage) prior to each formula feeding.

  • Endpoint: At postnatal day 9-11, sacrifice the pups and harvest the intestines for histological scoring of NEC severity and molecular analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ILA in Immature Enterocytes

ILA_Signaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular (Immature Enterocyte) Tryptophan Tryptophan B. infantis B. infantis Tryptophan->B. infantis Metabolism ILA ILA B. infantis->ILA Produces AHR_complex AHR-HSP90 Complex ILA->AHR_complex Binds AHR_ILA AHR-ILA AHR_complex->AHR_ILA AHR_ARNT_ILA AHR-ARNT-ILA Complex AHR_ILA->AHR_ARNT_ILA Dimerizes with ARNT in Nucleus ARNT ARNT ARNT->AHR_ARNT_ILA IL8_Gene IL-8 Gene AHR_ARNT_ILA->IL8_Gene Inhibits Transcription STAT1 STAT1 AHR_ARNT_ILA->STAT1 Modulates NFkB NF-κB NFkB->IL8_Gene Promotes Transcription IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA IL8_Protein IL-8 Protein (Inflammation) IL8_mRNA->IL8_Protein IL1b_Receptor IL-1β Receptor IL1b_Receptor->NFkB Activates IL1b_Receptor->STAT1 Activates IL1b IL-1β IL1b->IL1b_Receptor Activates

Caption: Signaling pathway of this compound in immature enterocytes.

Experimental Workflow for In Vitro NEC Model

InVitro_Workflow cluster_Culture Cell/Organoid Culture cluster_Treatment Treatment cluster_Analysis Analysis Culture_Cells Culture Immature Enterocytes (H4) or Intestinal Organoids Pretreat_ILA Pre-treat with ILA (various concentrations) Culture_Cells->Pretreat_ILA Stimulate_IL1b Stimulate with IL-1β Pretreat_ILA->Stimulate_IL1b Collect_Supernatant Collect Supernatant Stimulate_IL1b->Collect_Supernatant Lyse_Cells Lyse Cells/Organoids Stimulate_IL1b->Lyse_Cells ELISA IL-8 ELISA Collect_Supernatant->ELISA RNA_Analysis RNA-Seq / qPCR (AHR, STAT1, IL-8) Lyse_Cells->RNA_Analysis Protein_Analysis Western Blot (AHR, p-STAT1) Lyse_Cells->Protein_Analysis Murine_Workflow cluster_Model NEC Induction in Mouse Pups cluster_Endpoint Endpoint Analysis Formula_Feed Gavage with Hyperosmolar Formula Harvest_Intestine Harvest Intestines Formula_Feed->Harvest_Intestine Hypoxia Induce Hypoxia Hypoxia->Harvest_Intestine ILA_Treatment Oral ILA Administration ILA_Treatment->Harvest_Intestine Histology Histological Scoring of NEC Harvest_Intestine->Histology Molecular_Analysis Molecular Analysis (Cytokines, Gene Expression) Harvest_Intestine->Molecular_Analysis

References

Unlocking the Therapeutic Promise of Indolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of tryptophan produced by the gut microbiota, is emerging as a significant modulator of host physiology with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of ILA's mechanisms of action and its potential in treating inflammatory conditions, cancer, and neurodegenerative diseases. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for reproducing and advancing this research, and visual representations of the core signaling pathways involved. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising microbial metabolite.

Introduction

The interplay between the gut microbiome and host health is a rapidly expanding field of research. Microbial metabolites, in particular, are recognized as key signaling molecules that can influence a wide range of physiological processes. This compound (ILA), a product of tryptophan metabolism by various commensal bacteria such as Bifidobacterium and Lactobacillus, has garnered significant attention for its potent biological activities.[1][2] This guide synthesizes the existing preclinical evidence for ILA's therapeutic potential, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties. A primary mechanism of action for ILA is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[3][4] However, recent evidence also points to AhR-independent mechanisms, highlighting the multifaceted nature of ILA's bioactivity.[1][5]

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Effects

ILA has demonstrated significant anti-inflammatory properties, particularly in the context of intestinal inflammation. It has been shown to ameliorate colitis in animal models by reducing inflammatory cytokine production and preserving intestinal barrier integrity.[4][6]

Key Mechanisms:

  • AhR-dependent pathway: ILA activates the AhR, which can lead to the downregulation of pro-inflammatory signaling pathways such as NF-κB.[3]

  • Modulation of Immune Cells: ILA can influence the differentiation and function of immune cells, promoting anti-inflammatory phenotypes.[7]

Anti-Cancer Activity

In the context of colorectal cancer (CRC), ILA has been shown to inhibit tumor growth and progression.[1][8] Its anti-cancer effects are mediated through both direct actions on cancer cells and modulation of the tumor microenvironment.

Key Mechanisms:

  • AhR-independent STAT3 inhibition: ILA can directly bind to the phosphorylation sites of STAT3, inhibiting its activation and subsequently downregulating glycolysis in cancer cells.[1][5]

  • Immune modulation: ILA can enhance anti-tumor immunity by promoting the activity of CD8+ T cells.[2]

Neuroprotective Effects

Emerging evidence suggests that ILA may have neuroprotective properties, with potential applications in neurodegenerative diseases and stroke.[9][10]

Key Mechanisms:

  • AhR-mediated signaling: Activation of AhR in the central nervous system by ILA may contribute to its neuroprotective effects.[10]

  • Antioxidant activity: ILA has been reported to possess antioxidant properties, which can help mitigate oxidative stress-related neuronal damage.[11]

Data Presentation

The following tables summarize quantitative data from key preclinical studies on the therapeutic effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineTherapeutic AreaAssayTreatmentResultReference
H4 cellsInflammationIL-8 ELISA1-20 µM ILA + IL-1βSignificant reduction in IL-8 secretion[3]
Caco-2 cellsInflammationIL-8 ELISA1-10 mM ILA + LPSSignificant attenuation of IL-8 increase[12]
HCT116 cellsCancerCell Viability250 µM ILA for 24hInhibition of cell viability[1]
MC38 cellsCancerCell ViabilityILA (concentration not specified)Inhibition of cell viability[1]
PC12 cellsNeuroprotectionNeurite Outgrowth100 nM ILA + NGFMaximal enhancement of neurite outgrowth[13]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelTherapeutic AreaILA Dosage and AdministrationKey FindingsReference
DSS-induced colitis miceInflammationNot specifiedAmeliorated intestinal inflammation and gut dysbiosis[2]
CS-born DSS-induced colitis miceInflammationNot specifiedAttenuated intestinal inflammation, restored ILC3 frequency and IL-22 levels[4]
AOM/DSS-induced CRC miceCancerNot specifiedSuppressed CRC development[8]
MC38 tumor-bearing C57BL/6 miceCancerNot specifiedSignificant decrease in tumor size[1]
HCT116 xenograft nude miceCancerNot specifiedReduction in tumor volume[1]
5xFAD miceNeuroprotectionCombined Trp and ILAPrevented Aβ accumulation and cognitive impairment[10]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS, a widely used model to study intestinal inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Sterile drinking water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • DSS Administration: Prepare a 2-3% (w/v) DSS solution in sterile drinking water. Provide the DSS solution to the experimental group of mice as their sole source of drinking water for 5-7 consecutive days. The control group receives regular sterile drinking water.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated based on these parameters.

  • Termination and Sample Collection: At the end of the treatment period, euthanize the mice.

  • Assessment:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Collect colon tissue or serum for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).[6]

In Vitro Anti-inflammatory Assay in Caco-2 cells

This protocol details a method to assess the anti-inflammatory effect of ILA on intestinal epithelial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ILA)

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed Caco-2 cells in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere and reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of ILA (e.g., 1, 5, 10 mM) for a specified period (e.g., 1-24 hours).

  • Inflammatory Challenge: After pre-treatment, add LPS (e.g., 1-50 µg/mL) to the wells (except for the negative control) and incubate for a defined time (e.g., 4-24 hours).[14][15]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[16][17]

Western Blot Analysis of AhR Pathway Activation

This protocol describes the detection of CYP1A1 protein induction, a marker of AhR activation, in cells treated with ILA.

Materials:

  • Cell line of interest (e.g., MCF-7, HCT 116)[18]

  • This compound (ILA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CYP1A1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with ILA at the desired concentration and for the appropriate time.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CYP1A1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Transwell Cell Migration Assay

This protocol outlines a method to assess the effect of ILA on cancer cell migration.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with chemoattractant (e.g., 10% FBS)

  • This compound (ILA)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 18-24 hours prior to the assay.

  • Assay Setup:

    • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium, with or without ILA at various concentrations.

    • Add the cell suspension to the upper chamber of the Transwell insert.[19]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 4-24 hours) to allow for cell migration.[20]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with crystal violet.

  • Imaging and Quantification:

    • Wash the inserts and allow them to dry.

    • Image the stained cells using a microscope.

    • Quantify the migrated cells by counting the number of cells in several random fields or by eluting the dye and measuring the absorbance.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

AhR-Dependent Anti-inflammatory Pathway

ILA_AhR_Anti_inflammatory ILA This compound AhR_complex AhR-ARNT Complex ILA->AhR_complex Activates Nucleus Nucleus AhR_complex->Nucleus Translocates to NFkB NF-κB Nucleus->NFkB Inhibits Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Pro_inflammatory_Cytokines Promotes Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Drives

Caption: ILA-mediated activation of the AhR pathway leading to anti-inflammatory effects.

AhR-Independent Anti-Cancer Pathway in CRC

ILA_STAT3_Anticancer ILA This compound STAT3 STAT3 ILA->STAT3 Directly binds & inhibits phosphorylation pSTAT3 p-STAT3 HK2 Hexokinase 2 (HK2) pSTAT3->HK2 Promotes Transcription Glycolysis Glycolysis HK2->Glycolysis Catalyzes Tumor_Growth Tumor Growth & Proliferation Glycolysis->Tumor_Growth Supports

Caption: AhR-independent inhibition of STAT3 phosphorylation by ILA in colorectal cancer.

ILA-Mediated Activation of the Nrf2 Antioxidant Pathway

ILA_Nrf2_Antioxidant ILA This compound AhR AhR ILA->AhR Activates Nrf2 Nrf2 AhR->Nrf2 Upregulates Expression ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Activation of the Nrf2 antioxidant pathway by ILA, potentially via AhR.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a diverse range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection positions it as a strong candidate for further drug development. The preclinical data summarized in this guide provide a solid foundation for its therapeutic potential. Future research should focus on elucidating the detailed molecular interactions of ILA with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and ultimately translating these promising preclinical findings into clinical trials. The continued exploration of ILA and other microbial metabolites will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.

References

Indolelactic Acid: A Potential Biomarker for Gout — A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout, a prevalent and painful inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues. While hyperuricemia is a known prerequisite, it is not singularly sufficient for the development of gout, indicating the involvement of other metabolic and inflammatory mediators. Recent metabolomic studies have identified indolelactic acid (ILA), a tryptophan metabolite derived from gut microbiota, as a potential biomarker for gout. This technical guide provides an in-depth overview of the current evidence supporting ILA as a biomarker, detailed experimental protocols for its quantification, and a review of the potential signaling pathways involved in its pathophysiology.

Introduction

Gout is a metabolic disorder characterized by elevated levels of uric acid in the blood, leading to the formation and deposition of monosodium urate (MSU) crystals in and around the joints.[1] This deposition triggers an intense inflammatory response, resulting in severe pain, swelling, and redness.[2] The pathogenesis of gout is complex and not fully understood, but it is clear that factors beyond hyperuricemia play a crucial role.[1] Emerging evidence points towards the gut microbiota and its metabolites as significant contributors to gout development.[2] One such metabolite, this compound (ILA), a product of tryptophan metabolism by gut bacteria, has been identified in recent studies as being significantly elevated in patients with gout.[1][2][3] This guide will explore the potential of ILA as a diagnostic and prognostic biomarker for gout.

Quantitative Data on this compound in Gout

A key study investigating the serum metabolome of gout patients identified this compound as a significantly upregulated metabolite compared to healthy controls.[1][2][3] The study utilized untargeted metabolomics to analyze serum samples from a cohort of gout patients and healthy individuals.[1]

Parameter Gout Patients (n=47) Healthy Controls (n=49) Fold Change P-value Reference
This compound (Relative Peak Area) Significantly HigherLower-<0.05[1][2][3]

Further details on the relative abundance and statistical significance are found in the cited literature.

Experimental Protocols

Serum Sample Preparation for Metabolomics

This protocol describes a standard procedure for the preparation of serum samples for analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Blood Collection and Serum Separation:

    • Collect venous blood into serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully aspirate the supernatant (serum) and transfer to a clean microcentrifuge tube.

  • Protein Precipitation:

    • To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) (a 1:4 serum to solvent ratio).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 2 hours to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Preparation for LC-MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

UHPLC-Q-Exactive Orbitrap MS for this compound Quantification

This protocol outlines a method for the quantification of this compound in prepared serum samples using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap mass spectrometer.

  • Chromatographic Conditions:

    • UHPLC System: Thermo Scientific Vanquish or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Thermo Scientific Q-Exactive Orbitrap Mass Spectrometer or equivalent.

    • Ionization Mode: Positive and Negative Ion Switching (or dedicated runs for each).

    • Heater Temperature: 320°C.

    • Sheath Gas Flow Rate: 35 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Sweep Gas Flow Rate: 1 arbitrary unit.

    • Spray Voltage: 3.5 kV (positive), -3.2 kV (negative).

    • Capillary Temperature: 320°C.

    • S-Lens RF Level: 50.

    • Scan Range: 70-1050 m/z.

    • Resolution: 70,000.

    • Data Acquisition: Full scan mode followed by data-dependent MS2 (ddMS2) of the top 10 most intense ions.

Visualization of Pathways and Workflows

Tryptophan Metabolism to this compound

The following diagram illustrates the metabolic pathway from tryptophan to this compound, primarily mediated by gut microbiota.

Tryptophan_Metabolism cluster_microbiota Gut Microbiota Tryptophan Tryptophan Indolepyruvic_acid Indolepyruvic Acid Tryptophan->Indolepyruvic_acid Tryptophan aminotransferase Indolelactic_acid This compound Indolepyruvic_acid->Indolelactic_acid Indolelactate dehydrogenase

Tryptophan to this compound Pathway
Experimental Workflow for ILA Biomarker Discovery

This diagram outlines the key steps in a typical experimental workflow for the discovery and validation of this compound as a biomarker for gout.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Biomarker Validation Patient_Recruitment Patient Recruitment (Gout vs. Healthy) Serum_Collection Serum Collection Patient_Recruitment->Serum_Collection Protein_Precipitation Protein Precipitation Serum_Collection->Protein_Precipitation Supernatant_Drying Supernatant Drying Protein_Precipitation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LCMS_Analysis UHPLC-MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (this compound) Statistical_Analysis->Biomarker_Identification ROC_Analysis ROC Curve Analysis Biomarker_Identification->ROC_Analysis

ILA Biomarker Discovery Workflow
Proposed Signaling Pathway of ILA in Gout Inflammation

This diagram illustrates a proposed signaling pathway through which this compound may modulate the inflammatory response induced by MSU crystals in gout.

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Macrophage) MSU_Crystals MSU Crystals TLR Toll-like Receptor (TLR) MSU_Crystals->TLR activates NLRP3 NLRP3 Inflammasome MSU_Crystals->NLRP3 activates ILA This compound AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR activates MyD88 MyD88 TLR->MyD88 Anti_Inflammatory Anti-inflammatory Response AhR->Anti_Inflammatory inhibits pro-inflammatory signaling NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b IL1b IL-1β NLRP3->IL1b cleaves Pro-IL-1β to Inflammation Inflammation IL1b->Inflammation Anti_Inflammatory->Inflammation

Proposed ILA Signaling in Gout

Discussion

The identification of this compound as a potential biomarker for gout opens new avenues for research and clinical applications. The significant elevation of ILA in the serum of gout patients suggests a potential role in the pathophysiology of the disease, possibly through the modulation of inflammatory pathways.[1][2][3] The gut microbiota is the primary source of ILA, highlighting the importance of the gut-joint axis in gout.

The proposed mechanism of action for ILA involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor known to play a role in regulating immune responses. Activation of AhR by tryptophan metabolites has been shown to have anti-inflammatory effects in other inflammatory conditions. In the context of gout, it is hypothesized that ILA, through AhR activation, may dampen the inflammatory cascade triggered by MSU crystals. This could involve the inhibition of pro-inflammatory cytokine production, such as IL-1β, which is a key mediator of gouty inflammation.[4]

Further research is needed to validate ILA as a robust biomarker for gout across different populations and to fully elucidate its mechanism of action. Longitudinal studies are required to determine if ILA levels correlate with disease activity, treatment response, and the risk of gout flares.

Conclusion

This compound is a promising biomarker for gout that warrants further investigation. Its connection to the gut microbiota and potential role in modulating the inflammatory response to MSU crystals make it a compelling target for both diagnostic and therapeutic development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this compound in the management of gout.

References

Methodological & Application

Measuring Indolelactic Acid in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is gaining increasing attention in the scientific community for its potential role in host-microbe interactions, immune modulation, and as a biomarker for various physiological and pathological states, including chronic kidney disease.[1][2][3] Accurate and reliable quantification of ILA in diverse biological matrices is crucial for advancing our understanding of its physiological functions and its potential as a diagnostic or therapeutic target. This document provides detailed application notes and protocols for the measurement of ILA in biological samples, tailored for researchers, scientists, and drug development professionals.

Analytical Methodologies

The quantification of ILA in biological samples can be achieved through several analytical techniques, with mass spectrometry-based methods being the most prevalent due to their high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted quantification of small molecules like ILA in complex biological matrices. This technique offers excellent sensitivity and specificity by separating the analyte from other sample components chromatographically before detecting and fragmenting it in the mass spectrometer.

Protocol: LC-MS/MS for ILA in Plasma and Urine [1]

This protocol is adapted from a study on ILA as a biomarker for chronic kidney disease.

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • For plasma: To 100 µL of plasma, add 400 µL of a pre-chilled acetonitrile/methanol (B129727) (1:1, v/v) solution containing an internal standard (e.g., deuterated ILA) to precipitate proteins.

    • For urine: Dilute urine samples 1:10 with 0.1% formic acid in water.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-9 min: 2-50% B

      • 9-14 min: 50-98% B

      • 14-15 min: 98% B

      • 15-15.5 min: 98-2% B

      • 15.5-17 min: 2% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for ILA (e.g., m/z 204 -> 158 in negative mode).

    • Instrument Settings: Optimize parameters such as capillary voltage, gas temperature, and collision energy on the specific mass spectrometer being used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for ILA analysis. It often requires derivatization to increase the volatility and thermal stability of ILA before it can be analyzed by gas chromatography.

Protocol: GC-MS for Indole-Containing Acids in Serum and Cerebrospinal Fluid (CSF) [4]

This protocol describes a general method for indole-containing acids, including ILA.

  • Sample Preparation (Microextraction by Packed Sorbent - MEPS):

    • Use a MEPS syringe with a suitable sorbent (e.g., C8).

    • Condition the sorbent with methanol and then water.

    • Draw the sample (serum or CSF) into the syringe to load the analytes onto the sorbent.

    • Wash the sorbent with water to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol).

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives of ILA.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature gradient to achieve good separation of the derivatized analytes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of the ILA-TMS derivative.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and cost-effective alternative to mass spectrometry-based methods. ILA is a naturally fluorescent molecule, which allows for its detection with high sensitivity.

Protocol: HPLC-FLD for Indolic Compounds in Bacterial Culture Supernatants [5][6]

This method can be adapted for other biological fluids after appropriate sample cleanup.

  • Sample Preparation:

    • Centrifuge the sample to remove particulate matter.

    • Perform a centrifugal filtration step using a 3-kDa cut-off membrane filter to remove proteins.[5]

    • The filtrate can be directly injected into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C8 or C18 column.

    • Mobile Phase A: Acetic acid in water (e.g., 2.5:97.5 v/v, pH 3.8).

    • Mobile Phase B: Acetonitrile in water (e.g., 80:20 v/v).

    • Flow Rate: 1 mL/min.

    • Gradient: Optimize the gradient to separate ILA from other fluorescent compounds in the sample.

    • Fluorescence Detection:

      • Excitation Wavelength (λex): 280 nm.

      • Emission Wavelength (λem): 350 nm.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in human biological samples. It is important to note that these values can vary significantly based on diet, gut microbiome composition, and health status.

Biological MatrixPopulationConcentration (Mean ± SD)Analytical MethodReference
PlasmaHealthy Individuals1.34 ± 0.46 ng/mL (free)HPLC-FLD[7]
PlasmaChronic Kidney Disease PatientsHigher levels than healthy controlsLC-MS[1][2]
UrineHealthy IndividualsNot explicitly stated, but lower than CKD patientsLC-MS[1][2]
UrineChronic Kidney Disease PatientsHigher levels than healthy controlsLC-MS[1][2]

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate a typical experimental workflow for ILA analysis and the metabolic origin of ILA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Feces, Tissue) Extraction Extraction / Protein Precipitation BiologicalSample->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional LC_MS LC-MS/MS Cleanup->LC_MS HPLC_FLD HPLC-FLD Cleanup->HPLC_FLD GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_FLD->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway Tryptophan Tryptophan IndolepyruvicAcid Indole-3-pyruvic acid Tryptophan->IndolepyruvicAcid Aromatic amino acid transaminase ILA Indole-3-lactic acid IndolepyruvicAcid->ILA Indolelactate dehydrogenase Microbiota Gut Microbiota (e.g., Bifidobacterium) Microbiota->Tryptophan Microbiota->IndolepyruvicAcid Microbiota->ILA

References

Application Notes and Protocols for Indolelactic Acid Extraction from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Indolelactic Acid (ILA), a significant microbial metabolite, from human fecal samples. The following procedures are designed to ensure high-quality and reproducible results for applications in basic research, clinical studies, and drug development.

Introduction

This compound (ILA) is a tryptophan metabolite produced by gut microbiota, including species of Bifidobacterium and Lactiplantibacillus.[1][2][3] Emerging evidence highlights its crucial role in intestinal homeostasis, immune modulation, and gut barrier function.[4][5] ILA has been shown to exert anti-inflammatory effects by activating the Aryl Hydrocarbon Receptor (AhR) and downstream signaling pathways such as Nrf2, while inhibiting pro-inflammatory pathways like NF-κB.[4][5][6][7] Given its therapeutic potential, accurate and reliable methods for ILA quantification in fecal samples are essential for advancing research and development in this area.

Data Presentation

The concentration of this compound in fecal samples can vary significantly based on factors such as diet, gut microbiome composition, and host genetics. The following tables summarize quantitative data from various studies to provide a reference for expected ILA levels.

Table 1: this compound Concentrations in Human Fecal Samples

Subject GroupMean ILA Concentration (µg/g feces)Analytical MethodReference
Healthy Infants (High Bifidobacterium)Significantly higher than low Bifidobacterium group (specific values not provided)LC-MS/MS[8]
Healthy AdultsNot specifiedGC-MS[9][10]
Patients with Intestinal Ischemia/Reperfusion InjurySignificantly lower than sham groupNot specified[11]

Table 2: In Vitro Production of this compound by Bacterial Strains

Bacterial StrainILA Concentration in Culture Supernatant (µg/mL)Growth SubstrateReference
Bifidobacterium longum subsp. infantis3.3 ± 0.5Not specified[12]
Bifidobacterium breve2.0 ± 0.2Not specified[3]
Lactiplantibacillus plantarum ZJ31643.14Not specified[1]
Various Lactiplantibacillus strains12.22 - 101.86 (ng/mL)Not specified[2]

Experimental Protocols

This section outlines a recommended protocol for the extraction of ILA from fecal samples, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is a synthesis of methodologies reported in the literature.[13][14][15]

Materials and Reagents:

  • Fecal samples (stored at -80°C)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled ILA)

  • 0.1% Formic acid in water

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer (e.g., bead beater)

  • Centrifuge (capable of 20,000 x g and 4°C)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Protocol for Metabolite Extraction:

  • Sample Preparation:

    • Aliquot approximately 50 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.[15] It is recommended to work on dry ice to prevent thawing.

    • Record the exact weight of the fecal sample.

    • For improved homogeneity and to obtain a representative sample, lyophilization (freeze-drying) of the fecal sample prior to extraction is recommended.[15][16][17]

  • Extraction:

    • Add 1 mL of ice-cold methanol to the tube containing the fecal sample.[15]

    • Add an appropriate amount of internal standard to each sample for accurate quantification.

    • Homogenize the sample using a bead beater for 2 cycles of 45 seconds at a frequency of 30 Hz.[13]

    • Add 500 µL of ice-cold chloroform and 500 µL of ice-cold water to the homogenate.[13]

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 20,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.[13]

  • Supernatant Collection:

    • Carefully collect the upper aqueous (methanol-water) phase, which contains the polar metabolites including ILA, and transfer it to a new microcentrifuge tube.

    • Avoid disturbing the protein and lipid layers at the interface.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration and Sample Transfer:

    • Centrifuge the reconstituted sample at 20,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS/MS method for the quantification of ILA. The use of a C18 column is common for the separation of indole (B1671886) derivatives.[12]

Visualization of Key Pathways and Workflows

This compound Signaling Pathway

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Binds & Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Dimerizes with Nrf2 Nrf2 AhR->Nrf2 Activates NFkB NF-κB AhR->NFkB Inhibits ARNT ARNT ARNT->AhR_ARNT AhR_ARNT_nucleus AhR-ARNT Complex AhR_ARNT->AhR_ARNT_nucleus Translocates Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates XRE Xenobiotic Response Element (XRE) AhR_ARNT_nucleus->XRE Binds ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds NFkB_target Pro-inflammatory Gene Transcription NFkB_nucleus->NFkB_target Induces Antioxidant_genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_genes Induces

Caption: Signaling pathway of this compound (ILA) in intestinal epithelial cells.

Experimental Workflow for ILA Extraction from Fecal Samples

ILA_Extraction_Workflow SampleCollection 1. Fecal Sample Collection (~50 mg frozen) Homogenization 2. Homogenization (Methanol + Bead Beating) SampleCollection->Homogenization Extraction 3. Liquid-Liquid Extraction (Chloroform + Water) Homogenization->Extraction Centrifugation1 4. Centrifugation (20,000 x g, 15 min, 4°C) Extraction->Centrifugation1 SupernatantCollection 5. Collect Aqueous Phase Centrifugation1->SupernatantCollection Evaporation 6. Solvent Evaporation (Vacuum Concentrator) SupernatantCollection->Evaporation Reconstitution 7. Reconstitution (0.1% Formic Acid in Water:ACN) Evaporation->Reconstitution Centrifugation2 8. Centrifugation (20,000 x g, 5 min, 4°C) Reconstitution->Centrifugation2 Filtration 9. Filtration (0.22 µm) Centrifugation2->Filtration LCMS 10. LC-MS/MS Analysis Filtration->LCMS

Caption: Experimental workflow for the extraction of ILA from fecal samples.

References

Animal Models for In Vivo Investigation of Indolelactic Acid Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of tryptophan produced by the gut microbiota, has emerged as a significant modulator of host physiology, with demonstrated anti-inflammatory, neuroprotective, and immune-regulatory properties. Investigating the precise mechanisms and therapeutic potential of ILA in vivo necessitates the use of well-defined animal models. These models are crucial for understanding its function in complex biological systems and for the preclinical evaluation of ILA-based therapeutic strategies. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo functions of ILA, with a focus on intestinal inflammation and injury.

Animal Models and Applications

Various mouse models have been successfully employed to elucidate the in vivo effects of this compound. The choice of model depends on the specific biological question being addressed.

  • Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model: This is a widely used model for inflammatory bowel disease (IBD). Administration of DSS in drinking water induces acute or chronic colitis in mice, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. This model is ideal for investigating the anti-inflammatory properties of ILA in the gut.[1][2]

  • Intestinal Ischemia/Reperfusion (I/R) Injury Model: This model mimics the damage that occurs when blood supply to the intestine is interrupted and then restored. It is relevant for studying conditions like mesenteric ischemia and organ transplantation. This model allows for the investigation of ILA's protective effects against oxidative stress and cellular damage.[3][4]

  • Immature Intestine Model: Organ cultures from embryonic or neonatal mice can be used to study the developmentally regulated effects of ILA. This is particularly relevant for understanding its role in neonatal conditions like necrotizing enterocolitis (NEC).[5]

  • Colorectal Cancer (CRC) Xenograft and AOM/DSS Models: To study the effects of ILA on tumor progression, human colorectal cancer cells can be implanted into immunodeficient mice (xenograft model), or colitis-associated cancer can be induced using azoxymethane (B1215336) (AOM) and DSS. These models are used to assess ILA's potential anti-cancer properties.[6]

  • Activity-Based Anorexia (ABA) Model: This model is used to study the central appetite-regulating effects of ILA. It involves combining voluntary wheel running with food restriction to induce a state of self-starvation in mice, mimicking aspects of anorexia nervosa.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing animal models to investigate ILA function.

Animal ModelILA Dosage and Administration RouteKey Quantitative FindingsReference
DSS-Induced Colitis (Mice)40 mg/kg, daily gavage- Reduced body weight loss- Decreased disease activity index- Increased colon length- Reduced histopathological scores- Decreased mRNA levels of inflammatory factors (Il-6, Cxcl1, iNOS, Tnf-α, Il-1β, Ccl2, and Ccl7)[1][2]
Intestinal I/R Injury (Mice)20 mg/kg, administration (route not specified)- Significantly increased survival rate- Reduced enterocyte apoptosis, edema, and loss of intestinal villi[3]
Immature Mouse Small Intestinal Organ Culture5µM ILA pretreatment- Significant reduction in IL-1β-induced inflammation (measured by MIP-2 secretion)[5]
AOM/DSS Induced Colorectal Cancer (Mice)Not specified- Significant reduction in tumor number, size, and load- Reduced tumor-induced damage to villous structure[6]
MC38 Tumor-Bearing C57BL/6 MiceIntraperitoneal or subcutaneous injection- Reduced tumor volume and weight[6]
Activity-Based Anorexia (Mice)Oral administration- Mitigated weight loss- Reduced hyperactivity- Increased expression of orexigenic neuropeptide Qrfp and its receptor Gpr103[7]

Experimental Protocols

Protocol 1: DSS-Induced Colitis Model in Mice

Objective: To evaluate the therapeutic effect of this compound on DSS-induced colitis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound (ILA)

  • Sterile water

  • Gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[1][2]

  • ILA Administration (Therapeutic Model):

    • Two days after initiating DSS administration, begin daily gavage of mice with either sterile water (control group) or 40 mg/kg ILA.[2]

    • Continue daily ILA administration alongside DSS for the remainder of the induction period.[2]

  • ILA Administration (Prophylactic Model):

    • Pretreat mice with daily gavage of 40 mg/kg ILA for 5 days before inducing colitis with DSS.[2]

    • Continue ILA administration throughout the DSS induction period.[2]

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis, measurement of colon length, and analysis of inflammatory markers (e.g., via real-time PCR or ELISA).

Protocol 2: Intestinal Ischemia/Reperfusion Injury Model in Mice

Objective: To assess the protective effect of this compound against intestinal I/R injury.

Materials:

  • C57BL/6 mice

  • This compound (ILA)

  • Corn oil (or other suitable vehicle)

  • Anesthetics

  • Surgical instruments

Procedure:

  • ILA Administration: Administer 20 mg/kg ILA to the experimental group, while the control group receives the vehicle (e.g., corn oil).[3] The timing and route of administration should be optimized based on the pharmacokinetic properties of ILA.

  • Anesthesia and Surgery: Anesthetize the mice and perform a midline laparotomy to expose the superior mesenteric artery (SMA).

  • Induction of Ischemia: Occlude the SMA with a non-traumatic microvascular clamp for a defined period (e.g., 30-60 minutes) to induce intestinal ischemia.

  • Reperfusion: Remove the clamp to allow reperfusion of the intestine for a specified duration (e.g., 2-4 hours).

  • Outcome Assessment:

    • Monitor survival rates.[3]

    • At the end of the reperfusion period, euthanize the mice and collect intestinal tissue for histological analysis to assess tissue damage, including enterocyte apoptosis, edema, and villus integrity.[3]

Signaling Pathways and Visualizations

This compound exerts its biological effects through the modulation of several key signaling pathways. The Aryl Hydrocarbon Receptor (AHR) is a primary target of ILA.

ILA-AHR Signaling Pathway in Intestinal Epithelial Cells

ILA, a ligand for AHR, activates this transcription factor, leading to downstream effects that regulate inflammation and immune homeostasis.[1][5] In immature enterocytes, ILA's anti-inflammatory effect is mediated through AHR and is also dependent on the presence of TLR4.[5] In the context of colitis, ILA-activated AHR in intestinal epithelial cells inhibits the NF-κB and HIF signaling pathways, as well as glycolysis, which in turn reduces the production of chemokines CCL2 and CCL7, thereby limiting the accumulation of pro-inflammatory macrophages.[1]

Caption: ILA-AHR signaling cascade in intestinal epithelial cells.

Experimental Workflow for DSS-Induced Colitis Model

The following diagram illustrates the typical workflow for investigating the therapeutic effects of ILA in a DSS-induced colitis mouse model.

DSS_Workflow Acclimatization 1. Mouse Acclimatization (1 week) Grouping 2. Randomization into Groups (Control vs. ILA) Acclimatization->Grouping Induction 3. DSS Administration (in drinking water, 5-7 days) Grouping->Induction Treatment 4. ILA or Vehicle Administration (Daily Gavage) Grouping->Treatment Starts 5 days before DSS (Prophylactic) Induction->Treatment Starts 2 days after DSS (Therapeutic) Monitoring 5. Daily Monitoring (Body Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination 6. Experiment Termination & Sample Collection Monitoring->Termination Analysis 7. Data Analysis (Histology, Gene Expression, etc.) Termination->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

ILA's Protective Mechanism in Intestinal Ischemia/Reperfusion Injury

In the context of intestinal I/R injury, ILA has been shown to upregulate the expression of Yes Associated Protein (YAP) and Nuclear Factor erythroid 2-Related Factor 2 (Nrf2).[3][4] This leads to reduced apoptosis, enhanced proliferation of intestinal stem cells, and alleviation of oxidative stress.[3][4]

ILA_IR_Protection cluster_outcomes Cellular Outcomes ILA This compound (ILA) YAP ↑ Yes Associated Protein (YAP) ILA->YAP Nrf2 ↑ Nrf2 ILA->Nrf2 Apoptosis ↓ Apoptosis YAP->Apoptosis Proliferation ↑ Intestinal Stem Cell Proliferation YAP->Proliferation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress

Caption: Protective mechanism of ILA in intestinal I/R injury.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analysis of indole (B1671886) compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the quantification of various indoles, including indole-3-acetic acid (IAA) and its metabolites, in diverse matrices such as bacterial culture supernatants and plant extracts.

Introduction

Indole and its derivatives are a class of heterocyclic organic compounds that play crucial roles in various biological processes. They are key signaling molecules in bacteria, function as phytohormones (auxins) in plants, and serve as precursors for many pharmaceuticals. Accurate and sensitive quantification of indole compounds is therefore essential in fields ranging from microbiology and plant science to drug discovery and development. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of these compounds due to its simplicity, rapidity, and reliability.[1] This document details validated methods for the analysis of indoles by HPLC, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data for the HPLC analysis of various indole compounds, compiled from multiple validated methods.

Table 1: HPLC Method Parameters for the Analysis of Seven Indole Compounds. [2][3]

ParameterRecommended Setting
Column Symmetry C8
Mobile Phase A 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8
Mobile Phase B 80:20 (v/v) acetonitrile:H₂O
Gradient Gradient elution (specifics in protocol section)
Flow Rate Not Specified
Column Temp. Not Specified
Injection Vol. Not Specified
Detection Fluorescence (λex = 280 nm / λem = 350 nm)

Table 2: Linearity and Detection Limits for a Seven-Indole Compound Analysis. [2][3]

CompoundLinear Range (µg/mL)LOD (µg/mL)
Tryptophan (Trp)0.0625 - 125≥ 0.998< 0.015
Tryptamine (TAM)0.0625 - 125≥ 0.998< 0.015
Indole-3-lactic acid (ILA)0.0625 - 125≥ 0.998< 0.015
Indole-3-acetamide (IAM)0.0625 - 125≥ 0.998< 0.015
Indole-3-acetic acid (IAA)0.0625 - 125≥ 0.998< 0.015
Indole-3-ethanol (TOL)0.0625 - 125≥ 0.998< 0.015
Indole-3-acetonitrile (IAN)0.0625 - 125≥ 0.998< 0.015

Table 3: HPLC Method Parameters for the Analysis of Indole-3-Acetic Acid (IAA) and Abscisic Acid (ABA). [1]

ParameterRecommended Setting
Column Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol (B129727) and 1% acetic acid (60:40 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 50 µL
Detection UV at 270 nm (ABA) and Fluorescence at Ex: 282 nm, Em: 360 nm (IAA)

Table 4: HPLC Method Parameters for the Analysis of Ten Indole Compounds. [4]

ParameterRecommended Setting
Column C18 Reverse-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 20% B to 80% B (specifics in protocol section)
Flow Rate Not Specified
Column Temp. Not Specified
Injection Vol. Not Specified
Detection Photodiode Array (PDA) at 280 nm

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatants

This protocol describes a simplified method for the extraction of indole compounds from bacterial culture supernatants.[2][3]

Materials:

  • Bacterial culture

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

Procedure:

  • Grow bacteria in the desired liquid medium.

  • After the incubation period, pellet the bacterial cells by centrifugation.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial to remove any remaining cells and particulate matter.

  • The sample is now ready for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Indole Compounds from Plant Tissue

This protocol is suitable for the purification and concentration of indole compounds from plant extracts.[4][5]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate)[5]

  • Centrifuge

  • C18 SPE cartridges

  • Methanol

  • 0.1% Formic acid in water

  • Nitrogen gas stream or vacuum concentrator

  • HPLC mobile phase

Procedure:

  • Harvest and weigh the plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add the extraction solvent to the powdered tissue and vortex thoroughly.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by 0.1% formic acid in water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elution: Elute the indole compounds from the cartridge with methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: RP-HPLC Method for the Simultaneous Determination of Seven Indole Compounds

This protocol details the HPLC conditions for the separation of seven indole compounds.[2][3]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Symmetry C8

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8

  • Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Linear gradient to 100% A

    • 35-40 min: 100% A (re-equilibration)

  • Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample into the HPLC system.

  • Run the gradient program as described above.

  • Identify and quantify the indole compounds by comparing their retention times and peak areas with those of known standards.

Visualizations

Experimental Workflow for HPLC Analysis of Indole Compounds

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Bacterial Culture, Plant Tissue) Extraction Extraction Sample->Extraction Purification Purification (e.g., Centrifugation, SPE) Extraction->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results Reporting Quantification->Report

Caption: General workflow for the analysis of indole compounds.

Logical Relationship in Reversed-Phase HPLC

hplc_principle StationaryPhase Nonpolar Stationary Phase (e.g., C8, C18) MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) PolarIndole More Polar Indole PolarIndole->MobilePhase Higher Affinity ElutionOrder Elution Order PolarIndole->ElutionOrder Elutes Earlier (Less retention) NonpolarIndole Less Polar (More Nonpolar) Indole NonpolarIndole->StationaryPhase Stronger Interaction (Hydrophobic) NonpolarIndole->ElutionOrder Elutes Later (More retention)

Caption: Principle of indole separation by RP-HPLC.

References

Application of Indolelactic Acid in Atopic Dermatitis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atopic Dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier and immune dysregulation, often involving a T-helper 2 (Th2)-mediated immune response. Recent research has highlighted the significant role of the microbiome and its metabolites in skin homeostasis. Indole-3-lactic acid (ILA), a metabolite of tryptophan produced by the microbiota, has emerged as a promising therapeutic candidate for AD. ILA modulates the immune response and enhances skin barrier function, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining skin health.

These application notes provide a summary of the current research on ILA's role in AD, detailed protocols for key experiments, and quantitative data to guide researchers and drug development professionals in this area.

Mechanism of Action: ILA and the AhR Pathway

Indole derivatives, including ILA, are known to be potent ligands for the Aryl Hydrocarbon Receptor (AhR). The activation of AhR in keratinocytes and immune cells plays a critical role in mitigating the inflammatory cascades characteristic of atopic dermatitis. The binding of ILA to AhR initiates a signaling pathway that leads to the suppression of pro-inflammatory cytokines and the enhancement of skin barrier integrity.

Specifically, AhR activation has been shown to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a key epithelial-derived cytokine that drives Th2-type inflammation in AD. By downregulating TSLP, ILA can effectively reduce the levels of hallmark Th2 cytokines such as IL-4 and IL-13, which are responsible for many of the pathological features of AD, including impaired production of essential skin barrier proteins like filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (IVL).

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Pathophysiological Effects ILA Indole-3-Lactic Acid (ILA) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) ILA->AhR_complex Binds AhR_ILA AhR-ILA (Active Complex) AhR_complex->AhR_ILA Conformational Change AhR_ARNT AhR-ARNT-ILA (Transcription Factor) AhR_ILA->AhR_ARNT Translocates to Nucleus & binds ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to TSLP_Gene TSLP Gene XRE->TSLP_Gene Inhibits Transcription FLG_LOR_IVL_Genes FLG, LOR, IVL Genes XRE->FLG_LOR_IVL_Genes Promotes Transcription TSLP_mRNA TSLP mRNA TSLP_Gene->TSLP_mRNA Barrier_mRNA Barrier Protein mRNA FLG_LOR_IVL_Genes->Barrier_mRNA Inflammation Th2 Inflammation (IL-4, IL-13) TSLP_mRNA->Inflammation Decreased Expression Barrier Skin Barrier Function Barrier_mRNA->Barrier Increased Expression

Caption: ILA signaling pathway in keratinocytes.

Data Presentation

The following tables summarize the quantitative effects of ILA treatment on key biomarkers of atopic dermatitis in a Human Skin Equivalent (HSE) model. The model uses IL-4 and IL-13 to induce an AD-like phenotype.

Table 1: Effect of ILA on Skin Barrier Protein Expression (7-Day Treatment)

Protein Treatment Group Relative Expression (ImageJ Quantification) Fold Change vs. AD Model
Filaggrin (FLG) Control 1.00 -
AD Model (IL-4/IL-13) 0.45 -
AD Model + ILA (1.25 mM) 0.85 +88.9%
Loricrin (LOR) Control 1.00 -
AD Model (IL-4/IL-13) 0.50 -
AD Model + ILA (1.25 mM) 0.90 +80.0%
Involucrin (IVL) Control 1.00 -
AD Model (IL-4/IL-13) 0.60 -

| | AD Model + ILA (1.25 mM) | 0.95 | +58.3% |

Data is estimated from graphical representations in Kim et al., 2022 and presented as relative values for comparison.

Table 2: Effect of ILA on Gene Expression of AD-Associated Markers (7-Day Treatment)

Gene Treatment Group Relative mRNA Expression Significance vs. AD Model
TSLP AD Model (IL-4/IL-13) Increased -
AD Model + ILA (1.25 mM) Decreased p < 0.05
IL-6 AD Model (IL-4/IL-13) Increased -
AD Model + ILA (1.25 mM) Decreased p < 0.01
FLG AD Model (IL-4/IL-13) Decreased -
AD Model + ILA (1.25 mM) No significant change -
LOR AD Model (IL-4/IL-13) Decreased -
AD Model + ILA (1.25 mM) No significant change -
IVL AD Model (IL-4/IL-13) Decreased -

| | AD Model + ILA (1.25 mM) | No significant change | - |

Note: Short-term (7-day) ILA treatment appears to be most effective, positively impacting protein expression of key skin barrier components and reducing inflammatory gene expression. However, the study noted that the mRNA levels of barrier proteins were not significantly changed at this time point, suggesting post-transcriptional mechanisms or a delayed transcriptional response. Longer-term (14-day) treatment was found to be less effective.

Experimental Protocols

Protocol 1: In Vitro Atopic Dermatitis Model Using Human Skin Equivalents (HSEs)

This protocol describes the generation of an AD-like phenotype in a 3D full-thickness human skin equivalent model and its treatment with ILA.

InVitro_Workflow cluster_prep Phase 1: HSE Preparation cluster_induction Phase 2: AD Phenotype Induction cluster_treatment Phase 3: ILA Treatment & Analysis cluster_analysis Endpoint Analysis Methods A1 Seed Human Dermal Fibroblasts in Collagen Gel A2 Seed Human Epidermal Keratinocytes on top A1->A2 A3 Culture at Air-Liquid Interface for 10-14 days A2->A3 A4 Full-Thickness HSE Formation A3->A4 B1 Add IL-4 and IL-13 to Culture Medium A4->B1 B2 Incubate for 48-72 hours B1->B2 B3 AD-like Phenotype Established (Barrier dysfunction, inflammation) B2->B3 C1 Treat AD-HSEs with ILA (e.g., 1.25 mM) B3->C1 C2 Incubate for 7 days C1->C2 C3 Harvest Tissue and Supernatant C2->C3 C4 Endpoint Analysis C3->C4 D1 qPCR (Gene Expression) C4->D1 D2 Immunohistochemistry (Protein Localization/Expression) C4->D2 D3 ELISA (Cytokine Secretion) C4->D3 InVivo_Workflow cluster_induction Phase 1: Sensitization & Challenge cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Evaluation & Analysis cluster_samples Sample Analysis A1 Shave Dorsal Skin of Mice (e.g., BALB/c) A2 Apply Sensitizing Agent (e.g., DNFB) to Dorsal Skin A1->A2 A3 Rest for 3-5 days A2->A3 A4 Repeatedly Challenge Skin with Sub-irritant Dose of DNFB A3->A4 B1 Administer Treatment Concurrently with Challenge Phase B2 Example: Oral Gavage with L. reuteri (ILA Producer) B1->B2 B3 Continue for 2-3 Weeks B2->B3 C1 Monitor Clinical Score (Erythema, Edema, Dryness) C2 Measure Ear Thickness C1->C2 C3 Sacrifice and Collect Samples C2->C3 D1 Blood Serum: IgE Levels (ELISA) C3->D1 D2 Skin Tissue: Histology (H&E) qPCR (Cytokines) C3->D2 D3 Feces/Cecum: Metabolomics (ILA levels) 16S rRNA Sequencing C3->D3

Application Notes and Protocols: Investigating the Pro-Neuronal Effects of Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Indolelactic acid (ILA) on neurite outgrowth. Detailed protocols for cell culture, neurite outgrowth assays, and mechanistic studies are included to facilitate research into the neuro-regenerative potential of this microbial metabolite.

Introduction

This compound (ILA), a metabolite derived from tryptophan by gut microbiota, has emerged as a promising molecule in the field of neuroscience.[1][2][3] Research has demonstrated that ILA can significantly enhance nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell models.[1][2][3] This finding suggests a potential role for ILA in neuronal development, regeneration, and as a therapeutic agent for neurodegenerative diseases.

The primary mechanism of action of ILA involves the potentiation of NGF signaling through the Ras/ERK pathway.[1][4][5] Additionally, ILA has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), indicating a second signaling pathway through which it can promote neurite extension.[1][4][5]

These notes offer detailed experimental protocols to enable researchers to investigate and quantify the effects of ILA on neurite outgrowth and to dissect the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data reported on the effects of this compound on neurite outgrowth in PC12 cells.

Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth

Treatment GroupConcentrationPercentage of Neurite-Bearing Cells (%)
Control (NGF only)25 ng/mL17.11 ± 1.99
ILA + NGF1 nMData not specified
ILA + NGF10 nMData not specified
ILA + NGF 100 nM 24.74 ± 2.19 *
ILA + NGF1 µMData not specified
Tryptophan + NGF100 nM16.02 ± 4.98
Reference Control + NGF100 nM19.78 ± 2.11

* Statistically significant increase compared to the NGF control (p < 0.05). Data is presented as mean ± standard deviation.[1]

Table 2: Effect of this compound on Key Signaling Proteins

Treatment Group (with NGF)Target ProteinFold Change in Phosphorylation/Expression (Normalized to Control)
ILA (100 nM)TrkA ReceptorSignificant Increase[1][4]
ILA (100 nM)ERK1/2Significant Increase[1][4]
ILA (100 nM)CREB~2.57 ± 0.48[4]
ILA (100 nM)AhRSignificant Increase[1][4]

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assays

This protocol describes the culture of PC12 cells and their differentiation into a neuronal phenotype using Nerve Growth Factor (NGF).

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV

  • Poly-L-lysine (PLL)

  • Nerve Growth Factor (NGF)

  • This compound (ILA)

  • T-75 culture flasks

  • 24-well or 96-well culture plates

  • Sterile DPBS

Procedure:

  • Coating Culture Plates:

    • For enhanced adherence, coat culture plates with 0.01% Poly-L-lysine overnight at room temperature or with Collagen Type IV according to the manufacturer's instructions.[6] Rinse plates with sterile water or DPBS before use.

  • PC12 Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

  • Seeding for Neurite Outgrowth Assay:

    • Harvest PC12 cells and seed them onto coated 24-well or 96-well plates at a density of 1 x 10^4 cells/well.[3]

    • Allow cells to attach for 24 hours.

  • Induction of Differentiation:

    • After 24 hours, replace the culture medium with a differentiation medium. The differentiation medium typically consists of a reduced serum medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS) to inhibit proliferation and promote differentiation.

    • Add NGF to the differentiation medium at a final concentration of 25-50 ng/mL.[1]

    • For experimental groups, add this compound at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[1] Include appropriate vehicle controls.

  • Incubation:

    • Incubate the cells for 24 to 96 hours to allow for neurite outgrowth. The optimal duration may vary and should be determined empirically.

Protocol 2: Quantification of Neurite Outgrowth

This protocol outlines the procedure for fixing, staining, and quantifying neurite outgrowth.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-βIII-tubulin antibody

  • Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Fixation:

    • After the desired incubation period, carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary anti-βIII-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Quantification:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Common parameters to measure include:

      • Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it possesses at least one neurite longer than the diameter of the cell body.[1]

      • Average neurite length: Trace and measure the length of all neurites from a population of cells.

      • Total neurite length per cell: Sum the lengths of all neurites from a single cell.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol details the steps for analyzing the phosphorylation status of key proteins in the Ras/ERK pathway (TrkA, ERK, CREB) and the expression of AhR.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TrkA, anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-CREB, anti-CREB, anti-AhR, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment with ILA and/or NGF, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Separate the protein samples by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the expression of AhR to the loading control.

Visualizations

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR_mem AhR (inactive) ILA->AhR_mem binds NGF NGF TrkA TrkA Receptor NGF->TrkA binds Ras Ras TrkA->Ras activates AhR_cyto AhR (active) AhR_mem->AhR_cyto translocates ERK ERK1/2 Ras->ERK activates CREB CREB ERK->CREB phosphorylates ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_cyto->AhR_ARNT dimerizes with ARNT Gene_Expression Gene Expression CREB->Gene_Expression promotes AhR_ARNT->Gene_Expression promotes Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth leads to

Caption: Signaling pathways of this compound in promoting neurite outgrowth.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed PC12 Cells treat Treat with NGF and ILA start->treat incubate Incubate (24-96h) treat->incubate fix_stain Fix and Immunostain (βIII-tubulin, DAPI) incubate->fix_stain western Western Blot Analysis (p-ERK, p-CREB, AhR) incubate->western image Image Acquisition fix_stain->image quantify Quantify Neurite Outgrowth image->quantify results Data Analysis & Interpretation quantify->results western->results

Caption: Experimental workflow for studying ILA's effect on neurite outgrowth.

References

Application Notes and Protocols for Quantifying Indole Metabolites in Gut Microbiota Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tryptophan, an essential amino acid, is metabolized by the gut microbiota into a variety of bioactive indole (B1671886) derivatives.[1] These metabolites, including indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indoxyl sulfate, are crucial signaling molecules in the host-microbiota communication.[2][3] They play significant roles in maintaining intestinal homeostasis, modulating the immune system, and influencing host metabolism.[4][5] The concentration of these metabolites can be influenced by diet and the composition of the gut microbiota.[6] Given their impact on health and disease, accurate quantification of indole metabolites in biological samples is of high interest for researchers in microbiology, immunology, and drug development. This document provides detailed protocols for the quantification of indole metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and summarizes their signaling pathways and reported physiological concentrations.

Signaling Pathways of Indole Metabolites

Gut microbiota metabolize tryptophan into various indole derivatives that act as signaling molecules by activating host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][6] Activation of these receptors in intestinal immune and epithelial cells modulates gut barrier function and immune responses.[5][7]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Metabolites such as indole, indole-3-aldehyde (IAld), and indole-3-acetic acid (IAA) are known ligands for AhR.[4] Upon binding, the AhR complex translocates to the nucleus, where it induces the expression of genes involved in immune regulation, such as Interleukin-22 (IL-22), which helps maintain mucosal homeostasis.[7]

  • Pregnane X Receptor (PXR) Pathway: Indole and indole-3-propionic acid (IPA) can activate PXR.[4][7] This activation strengthens the intestinal barrier by affecting tight junction proteins and has a role in detoxification processes.[4]

Indole_Signaling_Pathways cluster_lumen Gut Lumen cluster_metabolites Indole Metabolites cluster_host Host Intestinal Cell cluster_nucleus Nucleus TRP Tryptophan Microbiota Gut Microbiota (e.g., Clostridium, Bacteroides, Lactobacillus) TRP->Microbiota Metabolism Indole Indole Microbiota->Indole IPA Indole-3-propionic acid (IPA) Microbiota->IPA IAA Indole-3-acetic acid (IAA) Microbiota->IAA IAld Indole-3-aldehyde (IAld) Microbiota->IAld PXR PXR Indole->PXR AhR AhR Indole->AhR IPA->PXR IAA->AhR IAld->AhR Barrier Barrier Integrity (Tight Junctions) PXR->Barrier Activation Immunity Immune Homeostasis (e.g., IL-22 production) AhR->Immunity Activation

Caption: Signaling pathways of major gut microbiota-derived indole metabolites.

Quantitative Data of Indole Metabolites

The concentrations of indole metabolites can vary significantly among individuals, primarily due to differences in diet and gut microbiota composition.[6] The following table summarizes reported concentrations in human fecal samples.

MetaboliteSample TypeConcentration RangeReference
IndoleHuman Feces250 µM to 1100 µM[4][8]
IndoleHuman Feces0.30 mM to 6.64 mM[9]
Indole-3-acetic acid (IAA)Human FecesMean of 5 nM/g[5][6]

Experimental Protocols

Accurate quantification of indole metabolites typically involves robust sample preparation followed by analysis using sensitive analytical techniques like LC-MS/MS.[10][11]

Experimental Workflow

The general workflow for the analysis of indole metabolites from biological samples is outlined below.

Experimental_Workflow SampleCollection 1. Sample Collection (Feces, Plasma, etc.) SamplePrep 2. Sample Preparation (Homogenization, Extraction, Protein Precipitation) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis (Separation & Detection) SamplePrep->LCMS DataAnalysis 4. Data Analysis (Quantification, Statistical Analysis) LCMS->DataAnalysis

Caption: General experimental workflow for indole metabolite quantification.

Protocol 1: Fecal Sample Preparation

This protocol is adapted from methods described for metabolomics studies of fecal samples.[9][12][13]

Materials:

  • Frozen fecal sample (-80°C)

  • 70% Ethanol (B145695)

  • 1 M NaOH

  • Chloroform (B151607)

  • 50 mM Sodium Bicarbonate solution

  • Internal standards (e.g., indole-d6)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 30-250 mg of frozen stool into a 2-ml microcentrifuge tube.[9][12]

  • Add 300 µL of 1 M NaOH solution.[12] For a simpler extraction, 750 μl of 70% ethanol can be used.[9]

  • Add homogenization beads (e.g., 1 mm zirconium beads).[12]

  • Homogenize the sample thoroughly using a bead beater or vortex at maximum speed for 30 seconds.[9][12]

  • Centrifuge at 16,000 x g at 4°C for 20 minutes.[12]

  • Collect 200 µL of the supernatant into a new autosampler vial.[12]

  • Liquid-Liquid Extraction (optional but recommended for cleaner samples): a. To the collected supernatant, add 300 µL of chloroform containing an appropriate internal standard (e.g., 30 µM indole-d6).[12] b. Shake for 10 seconds.[12] c. Add 400 µL of 50 mM sodium bicarbonate solution and shake for another 10 seconds.[12] d. Centrifuge at 2,000 x g for 10 minutes at 4°C.[12] e. Transfer 100 µL of the lower chloroform phase to a new GC or LC vial for analysis.[12]

  • Store prepared samples at -80°C until analysis.

Protocol 2: Plasma/Serum Sample Preparation

This protocol is based on established methods for metabolomics analysis of blood samples.[14][15]

Materials:

  • Plasma or serum sample

  • Cold Ethanol

  • Internal standard solution (e.g., 1-methylindoleacetic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (refrigerated)

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add the internal standard (e.g., 10 ng of 1-MeIAA per 100 µL of plasma).[15]

  • For protein precipitation, add 400 µL of cold ethanol.[15]

  • Vortex the mixture for 5-10 seconds.[15]

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.[15]

  • Centrifuge at ~10,000 x g for 5 minutes at 4°C.[15]

  • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

  • Store prepared samples at -80°C until injection.

Protocol 3: UPLC-MS/MS Quantification

This protocol outlines a general method for the quantification of tryptophan and its indole metabolites using an ion-pair reversed-phase (IP-RP) dynamic multiple reaction monitoring (dMRM) approach, which provides excellent separation and sensitivity.[10][16]

Instrumentation:

  • UHPLC or UPLC system (e.g., Agilent 1290 Infinity II LC)[10]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A)[10]

LC Parameters:

  • Column: A reverse-phase column suitable for polar metabolites, such as a Waters BEH C18 column (2.1 × 100 mm, 1.7 µm) or a HSS T3 column (100 × 2.1 mm, 1.8 µm).[12][16]

  • Mobile Phase A: 0.1% Formic acid in Water.[16]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[16]

  • Flow Rate: 0.3 - 0.4 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • Injection Volume: 2-10 µL.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 1% B), ramp up to a high percentage (e.g., 70-95% B) to elute the analytes, followed by a wash and re-equilibration step. A sample gradient could be: 0-0.5 min, 1% B; 0.5-2.0 min, ramp to 70% B; 2.0-4.0 min, ramp to 95% B; hold for 1 min; then return to initial conditions.[16]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to cover a wide range of metabolites.[16]

  • Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[10]

  • MRM Transitions: Specific precursor-to-product ion transitions for each indole metabolite and internal standard must be optimized. These can be found in the literature or determined experimentally by infusing individual standards.

  • Gas Temperature: ~300°C

  • Gas Flow: ~7 L/min

  • Nebulizer Pressure: ~45 psi

  • Sheath Gas Temperature: ~350°C

  • Sheath Gas Flow: ~12 L/min

  • Capillary Voltage: ~3500 V

Data Analysis and Quantification: Quantification is achieved by creating calibration curves for each analyte using authentic standards of known concentrations. The peak area ratio of the analyte to its corresponding internal standard is plotted against concentration. The linearity of the calibration curves should be confirmed (R² > 0.99).[10] The limit of detection (LOD) and limit of quantitation (LOQ) should also be determined to ensure the method's sensitivity.[10][11]

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers aiming to quantify indole metabolites in gut microbiota studies. The use of robust sample preparation techniques combined with sensitive LC-MS/MS analysis allows for the accurate measurement of these critical signaling molecules. Understanding the concentrations and signaling pathways of indole metabolites will continue to provide valuable insights into the complex interplay between the gut microbiota and host health, paving the way for novel therapeutic strategies targeting this axis.

References

Application Notes and Protocols for the Colorimetric Estimation of Indole Compounds in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) and its derivatives are aromatic heterocyclic organic compounds that are widely produced by a variety of bacterial species. In microbiology, indole production is a key diagnostic marker for the identification of bacteria, most notably distinguishing Escherichia coli from other enteric bacteria. Beyond its diagnostic utility, indole has been recognized as an important signaling molecule in bacterial communities, influencing a range of physiological processes including biofilm formation, drug resistance, plasmid stability, and virulence. The quantification of indole in bacterial cultures is therefore crucial for understanding bacterial physiology, inter-species communication, and for the development of novel anti-virulence therapies.

This document provides detailed protocols for the colorimetric estimation of indole compounds in bacterial cultures using established methods, presents quantitative data on indole production by various bacterial species, and illustrates the key signaling pathways influenced by indole.

Data Presentation: Quantitative Indole Production by Various Bacterial Species

The following table summarizes the concentration of indole produced by different bacterial species under specified culture conditions. This data provides a comparative overview for researchers working with these or similar organisms.

Bacterial SpeciesStrainCulture ConditionsIndole ConcentrationAssay MethodReference(s)
Escherichia coliH10407 (ETEC)BHI broth + 5 mM L-tryptophan, 24h3.3 ± 0.22 mMHydroxylamine-based Indole Assay (HIA)[1]
Escherichia coliH10407 (ETEC)BHI broth + 5 mM L-tryptophan, 24h4.7 ± 0.33 mMKovács Assay[1]
Escherichia coliO157:H7LB medium + 5 mM L-tryptophan~3.14 mMNot Specified[2]
Vibrio choleraeO1 El TorLB medium, early stationary phase~0.6 mMNot Specified[3]
Vibrio choleraeWild TypeLB medium, 20h~350 µM (with exogenous indole)Kovács Reagent[4]
Kocuria roseaVB1Medium + 500 µg/mL L-tryptophan18.17 µg/mLSalkowski Reagent[5]
Arthrobacter luteolusVB2Medium + 500 µg/mL L-tryptophan9.23 µg/mLSalkowski Reagent[5]
Paenibacillus alvei-LB medium, stationary phaseup to 300 µMNot Specified[6]
Pseudomonas aeruginosaPAO1-Does not produce indole-[1][3]
Bacillus subtilis--Generally indole-negative-[7][8]

Note: Indole production can be highly dependent on culture medium composition (especially tryptophan availability), temperature, pH, and growth phase.

Signaling Pathways and Experimental Workflows

Indole Biosynthesis and Signaling Pathway

Indole is synthesized from tryptophan by the enzyme tryptophanase, encoded by the tnaA gene. Once produced, indole can be exported from the cell and act as an extracellular signal that can be sensed by both indole-producing and non-indole-producing bacteria. In many bacteria, indole signaling regulates a variety of physiological processes.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Indole_ext Indole SensorKinase Sensor Kinase (e.g., CpxA, BaeS) Indole_ext->SensorKinase signal perception Tryptophan Tryptophan TnaA Tryptophanase (TnaA) Tryptophan->TnaA substrate Indole_int Indole TnaA->Indole_int catalysis Indole_int->Indole_ext export ResponseRegulator Response Regulator (e.g., CpxR, BaeR) SensorKinase->ResponseRegulator phosphotransfer GeneExpression Downstream Gene Expression (Biofilm, Virulence, Stress Response) ResponseRegulator->GeneExpression transcriptional regulation G cluster_assays Colorimetric Assays start Start: Bacterial Culture culture 1. Grow bacterial culture under desired conditions start->culture centrifuge 2. Centrifuge to pellet cells culture->centrifuge supernatant 3. Collect supernatant centrifuge->supernatant salkowski Salkowski Reagent kovacs Kovács/Ehrlich's Reagent hia HIA Reagent reaction 4. Mix supernatant with reagent and incubate salkowski->reaction Add to supernatant kovacs->reaction Add to supernatant hia->reaction Add to supernatant measure 5. Measure absorbance at specific wavelength reaction->measure quantify 6. Quantify indole using a standard curve measure->quantify end End: Indole Concentration quantify->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vitro evaluation of indole-related compounds. The indole (B1671886) scaffold is a prominent feature in many natural and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. The following sections present quantitative data from recent literature, detailed experimental methodologies for key bioassays, and visual diagrams of relevant workflows and signaling pathways to guide researchers in the systematic assessment of novel indole derivatives.

Anticancer Activity

Indole derivatives represent a significant class of heterocyclic compounds in cancer research, modulating various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1] Their mechanism of action often involves the inhibition of critical signaling pathways, like the PI3K/Akt pathway, which is commonly dysregulated in many cancers.[2]

Data Presentation: Cytotoxicity of Indole Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (µM) of Selected Indole Derivatives Against Various Cancer Cell Lines

Compound ID Cancer Cell Line IC50 (µM) Reference
Indole-vinyl sulfone (9) A549 (Lung) 0.05 - 0.1 [3]
Benzimidazole-indole (8) Various ~0.05 [3]
Indole-chalcone (12) Various 0.22 - 1.80 [3]
Indole-1,3,4-oxadiazole (2e) HCT116 (Colorectal) 6.43 ± 0.72 [4]
Indole-1,3,4-oxadiazole (2e) A549 (Lung) 9.62 ± 1.14 [4]
Indole-1,3,4-oxadiazole (2e) A375 (Melanoma) 8.07 ± 1.36 [4]
Indole-arylsulfonylhydrazide (5f) MDA-MB-468 (Breast) 8.2 [2]
Indole-arylsulfonylhydrazide (5f) MCF-7 (Breast) 13.2 [2]
Trisindolal MEXF 462 (Melanoma) 0.50 [5]

| Dehydrocrenatidine (36) | HepG2 (Liver) | 3.5 |[6] |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), resulting in a purple color.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or SDS/HCl solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well (0.5-1.0x10^5 cells/ml) in 100 µL of complete culture medium.[1][7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the indole compounds in the culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[1][8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1][8]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.[2][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS/HCl solution to each well to dissolve the purple formazan crystals.[9][10] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[10]

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V-FITC, while late apoptotic and necrotic cells with compromised membrane integrity are stained by propidium (B1200493) iodide (PI).[10]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24 to 48 hours.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cell pellet with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) should be quantified.[1]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Anticancer Screening A Seed Cancer Cells in 96-well Plates B Treat with Indole Compound (Varying Concentrations) A->B C Incubate for 48-72h B->C D Perform Cell Viability Assay (e.g., MTT Assay) C->D E Calculate IC50 Value D->E F Select Potent Compounds (Low IC50) E->F G Mechanistic Studies (Apoptosis, Cell Cycle) F->G H Target Validation (e.g., Western Blot) G->H

General workflow for in vitro anticancer drug screening.[1][2]

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole Indole Compound Indole->PI3K Indole->Akt

PI3K/Akt signaling pathway and potential inhibition by indole compounds.[2]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Data Presentation: Antimicrobial Activity of Indole Derivatives

Antimicrobial activity is commonly assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, and the Diameter of Inhibition Zone (DIZ) in agar (B569324) diffusion assays.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound Class Microorganism MIC (µg/mL) DIZ (mm) Reference
Indole-Triazole Conjugates (6a-u) Gram-negative bacteria ~250 11 - 15 [11][13]
Indole-Triazole Conjugate (6f) Candida albicans 2 N/A [11][13]
Indole-Triazole Conjugates Candida tropicalis 2 N/A [11][13]
Indole-Thiadiazole (2h) S. aureus 6.25 N/A [12]
Indole-Triazole (3d) MRSA 6.25 N/A [12]
Indole-Triazole (3d) C. krusei 3.125 N/A [12]
Hydrazone Derivative (8) MRSA 6.25 N/A [14]

| tris(1H-indol-3-yl) methylium (1) | Gram-positive bacteria | 1 - 16 | N/A |[15] |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[12]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Indole compounds (dissolved in DMSO)

  • Standard antimicrobial drugs (e.g., ampicillin, fluconazole)

  • Sterile 96-well microplates

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the indole compounds and standard drugs in the broth medium directly in the 96-well plate. Concentrations may range from 0.78 to 400 µg/mL.[12]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[12]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualization

G cluster_workflow Workflow for Determining Minimum Inhibitory Concentration (MIC) A Prepare Standardized Microbial Inoculum C Inoculate Microplate Wells with Microbe and Compound A->C B Perform 2-fold Serial Dilutions of Indole Compound in Broth B->C D Incubate (24h for Bacteria, 48h for Fungi) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Indole derivatives, including the neurohormone melatonin, are known to possess antioxidant properties, acting as radical scavengers.[16][17] This activity is crucial for protecting against oxidative stress, which is implicated in numerous diseases.

Data Presentation: Antioxidant Activity of Indole Derivatives

The antioxidant capacity is often measured by the IC50 value in radical scavenging assays, where a lower value signifies greater antioxidant power.

Table 3: Antioxidant Activity (IC50, µM) of Indole Derivatives

Compound/Standard DPPH IC50 (µM) ABTS IC50 (µM) Reference
Melatonin 125 4 [16]
5-Hydroxy-L-tryptophan 3.196 8.69 [16]
L-Tryptophan 9510 891 [16]
3-(4-hydroxyphenylethenyl-E)-N-H-indole ~24 Not Reported [16][18]
Vitamin C (Ascorbic Acid) 65 15.5 [16]

| Trolox | Not Reported | 15.5 |[16] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[16]

Materials:

  • DPPH solution (e.g., 0.1 mM or 75 µM in methanol (B129727) or ethanol)

  • Indole compounds

  • Standard antioxidant (e.g., Vitamin C, Trolox)

  • Methanol or ethanol (B145695)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in the solvent.

  • Reaction Mixture: In a microplate well, mix a specific volume of the test compound solution (e.g., 50 µL) with the DPPH solution (e.g., 950 µL).[16][19] A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[16]

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.[16]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100[16]

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.[16]

This assay measures the ability of an antioxidant to scavenge the pre-generated blue-green ABTS radical cation (ABTS•+).[16]

Procedure:

  • Generate ABTS•+: Produce the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16]

  • Prepare ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Reaction: Add a small volume of the test compound (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 1.0 mL).[19]

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Data Analysis: Compare the results with a standard antioxidant (e.g., Trolox) and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) or calculate the IC50 value.[20]

Mandatory Visualization

G cluster_workflow Workflow for DPPH/ABTS Radical Scavenging Assays A Prepare Stable Radical Solution (DPPH or ABTS•+) C Mix Indole Compound with Radical Solution A->C B Prepare Serial Dilutions of Indole Compound B->C D Incubate in the Dark (e.g., 30 min) C->D E Measure Absorbance (517nm for DPPH, 734nm for ABTS) D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Workflow for antioxidant radical scavenging assays.

Neuroprotective Activity

Indole-based compounds are being evaluated as multi-target agents for neurodegenerative diseases like Alzheimer's. Their neuroprotective actions can include antioxidant effects, chelation of metal ions, and inhibition of amyloid-beta (Aβ) peptide aggregation.[21][22][23]

Data Presentation: Multi-Target Neuroprotective Activity

The assessment of neuroprotective activity involves a range of bioassays targeting different pathological aspects of neurodegeneration.

Table 4: Neuroprotective Activities of Indole Derivatives

Compound Class Bioassay Result Reference
Indole-Phenolic Hybrids Copper Chelation ~40% chelating activity [21][22]
Indole-Phenolic Hybrids Cytoprotection (vs. H2O2) ~25% increase in cell viability [22]
Indole-Phenolic Hybrids ROS Reduction Reduction to basal levels [21][22]
Tryptophan-based Analog (10) BChE Inhibition (IC50) 56.9 nM [24]

| Pyrido[3,4-b]indole (53a) | AChE Inhibition (IC50) | 10.76 µM |[24] |

Bioassay Principles

This fluorescence-based assay monitors the aggregation of Aβ peptides, a key event in Alzheimer's disease. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay measures the ability of a test compound to inhibit or disaggregate these fibrils by monitoring the ThT fluorescence signal over time. A reduction in fluorescence indicates an anti-aggregation effect.[21]

Metal ions, particularly copper, are implicated in oxidative stress and Aβ aggregation in neurodegenerative diseases. Assays like the pyrocatechol (B87986) violet assay can be used to quantify the ability of indole compounds to bind and sequester these metal ions, thereby mitigating their neurotoxic effects.[22]

Neuroblastoma cell lines (e.g., SH-SY5Y) are used as in-vitro models.[22]

  • Cytotoxicity Induction: Cells are exposed to neurotoxic insults such as hydrogen peroxide (H2O2) or Aβ peptides to induce oxidative stress and cell death.[22]

  • Compound Treatment: Cells are co-treated with the indole compounds to assess their protective effects.

  • Viability Measurement: Cell viability is measured using assays like MTT or LDH to quantify the compound's ability to protect cells from the toxic insult.[22]

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA to confirm the antioxidant mechanism in a cellular context.[22]

Mandatory Visualization

G cluster_mechanisms Multi-Target Neuroprotective Mechanisms Indole Indole Compound Antioxidant Antioxidant Activity (Radical Scavenging) Indole->Antioxidant AntiAggregation Anti-Aggregation Activity Indole->AntiAggregation Chelation Metal Chelation Indole->Chelation ROS Reactive Oxygen Species (ROS) Neurotoxicity Neurotoxicity & Cell Death ROS->Neurotoxicity Aggregation Amyloid-Beta Aggregation Aggregation->Neurotoxicity Metals Metal Ion Dyshomeostasis Metals->Neurotoxicity Antioxidant->ROS Inhibits AntiAggregation->Aggregation Inhibits Chelation->Metals Inhibits Neuroprotection Neuroprotection

Multi-target neuroprotective mechanisms of indole derivatives.[21][22]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Indolelactic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Indole-3-lactic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and robust quantification of this critical tryptophan metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Indolelactic acid (ILA) detection in positive ion mode?

A1: For the detection of this compound using tandem mass spectrometry in positive electrospray ionization (ESI+) mode, the recommended precursor ion is the protonated molecule [M+H]⁺ at m/z 206.08. The primary fragmentation of this precursor leads to a characteristic product ion at m/z 130.0, which corresponds to the quinolinium ion. A common MRM transition used for quantification is 204 -> 158, though the transition to m/z 130.0 is also frequently monitored.[1][2][3] For robust method development, it is advisable to optimize fragmentation and select both a quantifier and a qualifier ion.

Q2: What type of analytical column is best suited for ILA analysis?

A2: A reversed-phase C18 column is the most common and effective choice for the chromatographic separation of this compound and related tryptophan metabolites.[1][4] These columns provide good retention and separation from other endogenous components in biological matrices.

Q3: What are typical mobile phases used for the separation of ILA?

A3: The standard mobile phases for ILA analysis consist of an aqueous component and an organic component, both typically acidified with a small amount of formic acid (around 0.1%) to improve peak shape and ionization efficiency. A common combination is:

A gradient elution, starting with a low percentage of the organic phase and gradually increasing, is generally used to achieve optimal separation.[5]

Q4: How should I prepare plasma or serum samples for ILA analysis?

A4: Protein precipitation is a straightforward and widely used method for preparing plasma or serum samples for ILA analysis.[4][6] This technique effectively removes the majority of proteins that can interfere with the analysis and damage the LC column. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: My ILA signal is weak or non-existent. What are the possible causes?

A5: A weak or absent signal for ILA can stem from several factors. Check for proper instrument tuning and calibration. Ensure the correct MRM transitions are being monitored and that the collision energy is optimized. Sample degradation could also be an issue; ensure samples are stored properly and processed promptly. Refer to the "Troubleshooting Guide" for a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase.1. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to ensure ILA is in a consistent protonation state. 2. Flush the column with a strong solvent wash or replace the column if necessary. 3. Consider a different column chemistry or mobile phase additives if the issue persists.
Inconsistent Retention Times 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Pump malfunction or leaks in the LC system.1. Increase the column equilibration time in your LC method. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Check the LC system for any pressure fluctuations or visible leaks.
High Background Noise or Interferences 1. Contamination from sample collection tubes, solvents, or glassware. 2. Matrix effects from the biological sample. 3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents. Ensure all collection and processing materials are clean. 2. Improve sample cleanup, for example, by using solid-phase extraction (SPE) instead of or in addition to protein precipitation. 3. Implement a robust needle wash protocol in your autosampler method, including a strong organic solvent.
Low Signal Intensity 1. Suboptimal ionization source parameters (e.g., temperature, gas flows). 2. Incorrect collision energy for fragmentation. 3. ILA degradation during sample storage or preparation.1. Perform an infusion of an ILA standard to optimize source parameters for maximum signal intensity. 2. Optimize the collision energy for the specific MRM transition using an automated or manual tuning protocol.[7] 3. Keep biological samples frozen at -80°C for long-term storage and minimize freeze-thaw cycles. Process samples on ice.[8]
Inability to Distinguish ILA from Isomers 1. Insufficient chromatographic resolution.1. Optimize the LC gradient to achieve better separation. A shallower gradient or a longer run time may be necessary. 2. Experiment with different C18 column chemistries or particle sizes.

Data Presentation

Optimized LC-MS/MS Parameters for this compound
ParameterRecommended Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 206.1
Product Ion (Q3) - Quantifier m/z 130.1
Product Ion (Q3) - Qualifier m/z 158.1 (example)
Collision Energy (CE) Optimization required (typically 15-30 eV)
Cone Voltage/Fragmentor Optimization required (typically 80-120 V)
Dwell Time 50-100 ms

Note: Collision energy and cone voltage/fragmentor voltage are instrument-dependent and should be optimized for your specific mass spectrometer.

Typical Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
Gradient Start at 5-10% B, increase to 95% B over 5-10 min

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation
  • Sample Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the plasma sample gently and transfer 100 µL into a clean microcentrifuge tube.

  • Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated ILA) if available.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the 100 µL of plasma (a 3:1 solvent-to-sample ratio).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step helps to concentrate the analyte and remove the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., 14,000 x g for 5 minutes) to remove any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_acn Add Acetonitrile (3:1) plasma->add_acn vortex Vortex add_acn->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifuge reconstitute->centrifuge2 lcms Inject into LC-MS/MS centrifuge2->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for this compound Analysis.

troubleshooting_workflow start Start: Poor ILA Signal check_peak Is a peak visible? start->check_peak no_peak No Peak Detected check_peak->no_peak No peak_present Peak is Present but Weak/Poor Shape check_peak->peak_present Yes check_tune Check MS Tune & Calibration no_peak->check_tune check_mrm Verify MRM Transitions check_tune->check_mrm check_sample_prep Review Sample Prep Protocol check_mrm->check_sample_prep end Resolution check_sample_prep->end optimize_source Optimize Source Parameters peak_present->optimize_source optimize_ce Optimize Collision Energy optimize_source->optimize_ce check_lc Check LC Conditions (Gradient, Column) optimize_ce->check_lc check_lc->end

Caption: Troubleshooting Decision Tree for ILA Analysis.

fragmentation_pathway parent This compound [M+H]⁺ m/z 206.1 loss_cooh Loss of COOH + H (Decarboxylation) fragment1 Quinolinium Ion m/z 130.1 parent->fragment1 CID loss_lactic_acid Neutral Loss of Lactic Acid side chain

References

Troubleshooting low yield of Indolelactic acid in bacterial cultures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the production of Indolelactic acid (ILA) in bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize ILA yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low ILA yield in a question-and-answer format.

Q1: My bacterial culture is growing well, but the ILA yield is very low. What are the primary factors I should investigate?

A1: High biomass does not always correlate with high metabolite production. If you are experiencing good growth but poor ILA yield, consider the following factors:

  • Tryptophan Availability: ILA is a tryptophan metabolite. Insufficient tryptophan in the culture medium is a common reason for low yield. Ensure that L-tryptophan is supplied in an optimal concentration, as both deficiency and excess can be suboptimal.

  • Suboptimal pH: The pH of the culture medium significantly influences enzymatic activities involved in the ILA biosynthesis pathway. The optimal pH for ILA production can be strain-dependent but for many lactic acid bacteria, a pH range of 5.0 to 7.0 is a good starting point.[1] Monitor and control the pH throughout the fermentation process.

  • Incorrect Temperature: Temperature affects both bacterial growth and the kinetics of metabolic enzymes. The optimal temperature for ILA production may differ from the optimal growth temperature of your bacterial strain. It is advisable to perform a temperature optimization study, typically between 30°C and 42°C for many lactic acid bacteria.[1][2]

  • Aeration Conditions: Many ILA-producing bacteria, such as Bifidobacterium and Lactobacillus, are anaerobic or facultative anaerobes.[3] Excessive aeration can inhibit their growth and metabolic pathways leading to ILA. Ensure appropriate anaerobic or microaerophilic conditions are maintained.

  • Suboptimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. While glucose is a common carbon source, some strains may produce higher yields of ILA with other sugars like lactose.[4] Similarly, complex nitrogen sources like yeast extract and peptone can influence ILA production.[5]

Q2: I've added a high concentration of L-tryptophan to my culture, but the ILA yield has not increased, or has even decreased. Why is this happening?

A2: While L-tryptophan is the precursor for ILA synthesis, high concentrations can be inhibitory to bacterial growth or the enzymes in the biosynthetic pathway. This phenomenon is known as substrate inhibition. It is crucial to determine the optimal tryptophan concentration for your specific bacterial strain and culture conditions. A concentration range of 0.1 to 1.0 g/L is a common starting point for optimization studies.

Q3: How can I confirm that my bacterial strain is capable of producing ILA?

A3: Not all bacterial strains, even within the same species, have the genetic machinery for ILA production. The primary pathway for ILA synthesis from tryptophan involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA), which is then reduced to ILA. You can:

  • Consult the literature: Check if your specific bacterial strain or closely related strains have been reported to produce ILA. Species of Bifidobacterium and Lactiplantibacillus are known ILA producers.[3][6]

  • Genomic Analysis: If the genome of your strain is sequenced, you can search for genes encoding key enzymes in the IPyA pathway, such as aromatic amino acid aminotransferases and indolelactate dehydrogenase.

  • Analytical Confirmation: The most definitive way is to analyze your culture supernatant for the presence of ILA using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Q4: My ILA yield is inconsistent between different fermentation batches. What could be the cause?

A4: Inconsistent yields often point to a lack of precise control over one or more fermentation parameters. Key areas to investigate for improving batch-to-batch consistency include:

  • Inoculum Quality: The age, viability, and size of your inoculum should be standardized. Using a fresh, actively growing starter culture is critical.

  • Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final pH is consistent before inoculation.

  • Environmental Control: Small variations in temperature, pH, and aeration can lead to significant differences in metabolite production.[7] Ensure your fermentation equipment is properly calibrated and maintaining the setpoints.

  • Aseptic Technique: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to variable ILA yields.[8]

Data Presentation

Table 1: this compound (ILA) Production by Various Bacterial Strains.

Bacterial StrainILA Concentration (µg/mL)Reference
Lactiplantibacillus plantarum ZJ31643.14 ± 1.02[3]
Bifidobacterium longum subsp. infantis ATCC 156973.1 ± 0.3[6]
Bifidobacterium breve ATCC 157002.0 ± 0.2[6]
Bifidobacterium longum subsp. longum JCM 12171.9 ± 0.1[6]
Bifidobacterium bifidum ATCC 295211.1 ± 0.2[6]
Bifidobacterium adolescentis ATCC 157030.4 ± 0.1[6]

Table 2: Influence of Carbon and Nitrogen Sources on Lactic Acid Production by Lactobacillus Species (as an indicator of metabolic activity).

Carbon SourceNitrogen SourceLactic Acid (g/L)Reference
LactoseYeast Extract61.18[5]
GlucoseYeast Extract-[9]
Corn WasteYeast Extract61.18[5]
LactoseHistidine80.04[5]
DextroseNucel875 MG40.21[4]
LactoseFM88836.34[4]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Bacterial Culture Supernatant by HPLC

This protocol provides a method for the sample preparation and quantification of ILA from bacterial cultures.

1. Sample Preparation:

  • Aseptically collect a sample of your bacterial culture.

  • Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[10]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[10] The filtered supernatant is now ready for HPLC analysis.

2. HPLC Analysis:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is recommended for high sensitivity and specificity.[11]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating indole (B1671886) derivatives.[12]

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% acetic acid (pH ~3.8) is a common mobile phase.[13]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[12][14]

  • Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 360 nm for optimal detection of ILA.[11][14]

  • Quantification: Prepare a standard curve using known concentrations of pure ILA. The concentration of ILA in your samples can be determined by comparing the peak area from your sample chromatogram to the standard curve.[10]

Mandatory Visualizations

Indolelactic_Acid_Biosynthesis_Pathway Tryptophan Tryptophan Indole_3_pyruvic_acid Indole_3_pyruvic_acid Tryptophan->Indole_3_pyruvic_acid Aromatic amino acid aminotransferase Indole_3_lactic_acid Indole_3_lactic_acid Indole_3_pyruvic_acid->Indole_3_lactic_acid Indolelactate dehydrogenase

Caption: Indole-3-lactic acid biosynthesis from tryptophan.

Troubleshooting_Workflow Start Low ILA Yield Check_Growth Is bacterial growth optimal? Start->Check_Growth Optimize_Growth Troubleshoot growth: - Inoculum quality - Media composition - Temperature/pH Check_Growth->Optimize_Growth No Check_Tryptophan Is Tryptophan concentration optimal? Check_Growth->Check_Tryptophan Yes Optimize_Growth->Check_Tryptophan Optimize_Tryptophan Test different L-tryptophan concentrations Check_Tryptophan->Optimize_Tryptophan No Check_Conditions Are pH, Temp, and Aeration optimal for ILA production? Check_Tryptophan->Check_Conditions Yes Optimize_Tryptophan->Check_Conditions Optimize_Conditions Optimize fermentation parameters Check_Conditions->Optimize_Conditions No Analyze_Strain Verify ILA production capability of the strain Check_Conditions->Analyze_Strain Yes Optimize_Conditions->Analyze_Strain

Caption: Troubleshooting workflow for low ILA yield.

Experimental_Workflow Start Start Experiment Culture Bacterial Cultivation in Tryptophan-supplemented Medium Start->Culture Sampling Aseptic Sample Collection Culture->Sampling Centrifugation Centrifuge at 10,000 x g for 10 min at 4°C Sampling->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filter through 0.22 µm filter Supernatant_Collection->Filtration HPLC_Analysis Analyze by HPLC with Fluorescence Detection Filtration->HPLC_Analysis Quantification Quantify ILA using Standard Curve HPLC_Analysis->Quantification

Caption: Experimental workflow for ILA quantification.

References

How to prevent degradation of Indolelactic acid during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and analysis of Indolelactic acid (ILA), a critical tryptophan metabolite. Find answers to frequently asked questions and troubleshooting solutions to prevent its degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA), and why is its stability important?

This compound (ILA) is a metabolite produced from tryptophan by the gut microbiota and has been recognized for its anti-inflammatory properties.[1][2] Accurate quantification of ILA in biological samples is crucial for research in areas such as gut health, immunology, and drug development. ILA, like other indole-containing compounds, is susceptible to degradation, which can lead to inaccurate measurements and misinterpretation of experimental results.

Q2: What are the primary factors that cause ILA degradation during sample preparation?

The main factors contributing to the degradation of ILA and other indole (B1671886) derivatives are:

  • pH: Extreme acidic or alkaline conditions can lead to the breakdown of indole compounds.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[3] It is recommended to keep samples on ice or at 4°C throughout the preparation process.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3]

  • Oxidation: The indole ring is susceptible to oxidation. The presence of oxidizing agents or exposure to air for prolonged periods can lead to degradation.

  • Enzymatic Activity: Endogenous enzymes in biological samples can metabolize ILA.[4]

Q3: How should biological samples be collected and stored to ensure ILA stability?

Proper collection and storage are the first line of defense against ILA degradation.

  • Collection: For plasma collection, use tubes containing an anticoagulant like EDTA. After collection, gently mix the blood and place it on ice immediately.[1]

  • Processing: Separate plasma or serum from whole blood as soon as possible, preferably within 30 minutes, by centrifugation at low temperatures (e.g., 4°C).[1]

  • Short-Term Storage: For short-term storage (up to 24 hours), keep samples at 4°C.[5]

  • Long-Term Storage: For long-term storage, aliquoting samples into cryovials and freezing them at -80°C is crucial to minimize degradation.[1][4] Avoid repeated freeze-thaw cycles.

Q4: Are there any chemical additives that can help stabilize ILA in my samples?

Yes, adding antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) is commonly used as a reducing agent to protect labile compounds during sample preparation.[6] It is advisable to add it to the extraction solvent.

Experimental Protocols

Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol describes a standard procedure for the extraction of ILA from human plasma using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[7][8]

Materials:

  • Human plasma (stored at -80°C)

  • Ice bath

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade water

  • Formic acid

  • Ascorbic acid

  • Internal Standard (IS) solution (e.g., d5-Indolelactic acid)

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on an ice bath.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma. Spike with 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation:

    • Prepare a precipitation solution of acetonitrile containing 0.1% formic acid and 1 mg/mL ascorbic acid.

    • Add 400 µL of the cold ( -20°C) precipitation solution to the plasma sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[9]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an LC vial for analysis.

Workflow for ILA Extraction from Plasma

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis Thaw Plasma Thaw Plasma Spike IS Spike IS Thaw Plasma->Spike IS Add Precipitation Solution Add Precipitation Solution Spike IS->Add Precipitation Solution Vortex & Incubate Vortex & Incubate Add Precipitation Solution->Vortex & Incubate Centrifuge (1) Centrifuge (1) Vortex & Incubate->Centrifuge (1) Collect Supernatant Collect Supernatant Centrifuge (1)->Collect Supernatant Dry Down Dry Down Collect Supernatant->Dry Down Reconstitute Reconstitute Dry Down->Reconstitute Centrifuge (2) Centrifuge (2) Reconstitute->Centrifuge (2) Transfer to Vial Transfer to Vial Centrifuge (2)->Transfer to Vial LC-MS/MS Analysis LC-MS/MS Analysis Transfer to Vial->LC-MS/MS Analysis

A flowchart of the this compound extraction protocol.

Quantitative Data Summary

While specific, comprehensive stability data for this compound is limited in publicly available literature, the following table provides an illustrative summary of expected stability for indole compounds based on general knowledge. Researchers should perform their own stability tests for ILA in their specific sample matrix and storage conditions.

ConditionStorage DurationAnalyte Recovery (Illustrative)Recommendations
Temperature
Room Temperature (~25°C)4 hours~85-95%Avoid. Process samples immediately or place on ice.[11]
Refrigerated (4°C)24 hours>95%Suitable for short-term storage.
Frozen (-20°C)1 month>90%Acceptable for medium-term storage.
Ultra-low (-80°C)>1 year>95%Recommended for long-term storage.[1]
pH
Acidic (pH < 4)24 hours at 4°CVariable, potential for degradationUse of acidic mobile phases for LC-MS is common, but prolonged storage in strong acid should be avoided.[4]
Neutral (pH ~7)24 hours at 4°C>95%Generally stable.
Alkaline (pH > 9)24 hours at 4°C<90%Avoid strong alkaline conditions.
Light Exposure
Ambient Light8 hours~90-95%Minimize exposure.
Direct Sunlight1 hour<80%Avoid completely. Use amber vials or cover tubes with foil.[3]
Freeze-Thaw Cycles
1 Cycle>95%Aliquot samples to avoid multiple freeze-thaw cycles.
3 Cycles~85-90%Significant degradation may occur.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No ILA Signal ILA Degradation: Sample was exposed to high temperatures, extreme pH, or light.- Always keep samples on ice or at 4°C during processing.[3]- Use amber vials to protect from light.[3]- Ensure extraction and reconstitution solvents are not strongly acidic or basic.
Inefficient Extraction: Poor recovery from the sample matrix.- Ensure the protein precipitation solvent-to-plasma ratio is optimal (e.g., 4:1).- Vortex thoroughly after adding the precipitation solvent.- Consider alternative extraction methods like solid-phase extraction (SPE) for complex matrices.[7]
Ion Suppression in MS: Co-eluting matrix components are interfering with ILA ionization.- Improve chromatographic separation to resolve ILA from interfering compounds.- Dilute the sample extract to reduce matrix effects.- Optimize the sample cleanup procedure.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.- Dilute the sample or reduce the injection volume.
Secondary Interactions: ILA interacting with active sites on the column.- Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid is common.
Column Contamination or Degradation: Buildup of matrix components on the column.- Flush the column with a strong solvent.- Replace the guard column or the analytical column if necessary.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in pipetting, vortexing time, or temperature.- Standardize every step of the protocol.- Use a calibrated pipette and ensure consistent timing for each step.
Sample Inhomogeneity: Incomplete mixing after thawing or reconstitution.- Vortex samples thoroughly at each mixing step.
Instrumental Instability: Fluctuations in the LC-MS system.- Run system suitability tests to ensure the instrument is performing correctly.- Check for leaks or blockages in the LC system.[9]

Troubleshooting Logic Flow

G cluster_degradation Check for Degradation cluster_extraction Review Extraction cluster_lcms Investigate LC-MS Start Start Low_ILA_Signal Low/No ILA Signal? Start->Low_ILA_Signal Poor_Peak_Shape Poor Peak Shape? Low_ILA_Signal->Poor_Peak_Shape No Check_Temp Kept sample cold? Low_ILA_Signal->Check_Temp Yes High_Variability High Variability? Poor_Peak_Shape->High_Variability No Check_Column Column issue? Poor_Peak_Shape->Check_Column Yes End End High_Variability->End No Check_Instrument System suitability OK? High_Variability->Check_Instrument Yes Check_Light Protected from light? Check_Temp->Check_Light Check_pH Avoided extreme pH? Check_Light->Check_pH Check_Ratio Correct solvent ratio? Check_pH->Check_Ratio Check_Mixing Thorough vortexing? Check_Ratio->Check_Mixing Check_Ion_Suppression Assess ion suppression Check_Mixing->Check_Ion_Suppression Check_Ion_Suppression->End Check_Column->End Check_Instrument->End

A decision tree for troubleshooting common ILA analysis issues.

References

Strategies to enhance the production of Indolelactic acid by probiotics.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Indolelactic acid (ILA) production by probiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA), and why is it a target for enhanced production?

This compound (ILA) is a tryptophan metabolite produced by various gut bacteria, including several probiotic species.[1][2] It is of significant interest due to its multiple beneficial effects on host health. Research has shown that ILA possesses anti-inflammatory properties, can help ameliorate colitis in animal models, and plays a role in the maturation of the infant immune system.[1][3] ILA interacts with host signaling pathways, such as the aryl hydrocarbon receptor (AhR), to modulate immune responses and maintain gut homeostasis.[3][4] Enhancing its production by probiotics is a promising therapeutic strategy for inflammatory bowel diseases and other conditions linked to gut dysbiosis.[5][6]

Q2: Which probiotic species are known to be effective ILA producers?

Several species of Lactic Acid Bacteria (LAB) and Bifidobacterium are known to produce ILA from tryptophan. Notably, strains of Bifidobacterium longum (subsp. longum and infantis), Bifidobacterium breve, and Bifidobacterium bifidum have been identified as high-level ILA producers.[2][7] Among LAB, Lactiplantibacillus strains have shown specific and notable capabilities for ILA production.[4] While many LAB strains can produce other indole (B1671886) derivatives, the ability to produce ILA can be highly strain-specific.[4][8]

Q3: What is the primary metabolic pathway for ILA synthesis in probiotics?

The primary pathway for ILA synthesis from the amino acid L-tryptophan is a two-step process.[1] First, tryptophan is converted into an alpha-ketoacid, indole-3-pyruvic acid, through a deamination step catalyzed by an aromatic aminotransferase.[3] Subsequently, indole-3-pyruvic acid is reduced to this compound by a dehydrogenase enzyme, such as lactate (B86563) dehydrogenase (LDH).[3][9]

ILA_Pathway tryptophan L-Tryptophan ipa Indole-3-Pyruvic Acid tryptophan->ipa Deamination ila Indole-3-Lactic Acid ipa->ila Reduction enzyme1 Aromatic Aminotransferase enzyme1->tryptophan enzyme2 Dehydrogenase (e.g., LDH) enzyme2->ipa Troubleshooting_ILA Troubleshooting Flowchart for Low ILA Yield start Start: Low/No ILA Detected q1 Is the probiotic strain a known ILA producer? start->q1 a1_no Select a verified ILA-producing strain. q1->a1_no No q2 Is L-Tryptophan added to the medium? q1->q2 Yes a1_no->q2 a2_no Supplement medium with L-Tryptophan (e.g., 0.1-1.2 g/L). q2->a2_no No q3 Are fermentation conditions (pH, Temp) optimal? q2->q3 Yes a2_no->q3 a3_no Optimize pH (e.g., 5.5-6.2) and Temperature (e.g., 30-40°C). q3->a3_no No q4 Was supernatant harvested at the optimal growth phase? q3->q4 Yes a3_no->q4 a4_no Perform a time-course experiment to find peak production. q4->a4_no No q5 Is the analytical method sufficiently sensitive? q4->q5 Yes a4_no->q5 a5_no Use a more sensitive method (e.g., UPLC-MS) or optimize HPLC. q5->a5_no No end Problem Resolved / Further Investigation q5->end Yes a5_no->end Experimental_Workflow cluster_0 Strain Selection & Engineering cluster_1 Fermentation Optimization cluster_2 Analysis & Quantification n1 Select Probiotic Strain (e.g., Lactiplantibacillus, EcN) n2 Genetic Engineering (Optional) Introduce dehydrogenase gene n1->n2 Advanced n3 Prepare Culture Medium + L-Tryptophan n1->n3 n4 Optimize Conditions (pH, Temp, Media) n3->n4 n5 Perform Fermentation (Batch or Fed-Batch) n4->n5 n6 Harvest Culture Supernatant n5->n6 n7 Sample Preparation (Centrifugal Filtration) n6->n7 n8 Quantify ILA (RP-HPLC / UPLC-MS) n7->n8

References

How to address variability in Indolelactic acid production by different bacterial strains?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indolelactic Acid (ILA) production. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability encountered during the bacterial production and quantification of ILA.

Frequently Asked Questions (FAQs)

Q1: What is Indole-3-lactic acid (ILA) and why is it important?

A1: Indole-3-lactic acid is a metabolite produced by various bacteria from the essential amino acid tryptophan.[1] It is gaining significant interest in the scientific community due to its immunomodulatory and neuroprotective properties.[2] ILA interacts with host receptors, such as the aryl hydrocarbon receptor (AhR), to influence immune responses and maintain intestinal homeostasis.[3]

Q2: Which bacterial genera are known to produce ILA?

A2: Several bacterial genera are known to produce ILA, with significant variability observed between different species and even strains. The most well-documented ILA producers belong to the genera Lactobacillus and Bifidobacterium.[3][4][5] Other genera, such as Pediococcus, Enterococcus, and Weissella, have also been shown to produce ILA, though typically at lower levels.[4]

Q3: What are the primary metabolic pathways for ILA production in bacteria?

A3: The primary pathway for ILA synthesis from tryptophan involves a two-step process. First, tryptophan is converted to indole-3-pyruvic acid. Subsequently, indole-3-pyruvic acid is reduced to form Indole-3-lactic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during ILA production experiments.

Issue 1: Low or No Detectable ILA Production from a Known ILA-Producing Strain

Possible Causes:

  • Suboptimal Culture Conditions: Bacterial metabolism is highly sensitive to environmental factors. Incorrect pH, temperature, or aeration can significantly impact enzyme activity and, consequently, ILA production.

  • Nutrient-Limited Media: The composition of the culture medium is critical. Insufficient tryptophan, the precursor for ILA synthesis, or a lack of essential co-factors can limit production.

  • Strain-Specific Genetic Factors: The genetic makeup of a bacterial strain plays a crucial role. The absence, mutation, or differential regulation of genes encoding key enzymes in the tryptophan metabolic pathway can lead to a lack of ILA production.

  • Incorrect Growth Phase at Harvest: ILA is a secondary metabolite, and its production is often growth-phase dependent. Harvesting the culture at the wrong time (e.g., during the early log phase) may result in low yields.

Solutions:

  • Optimize Culture Conditions:

    • pH: Maintain the optimal pH for your specific bacterial strain. This may require buffering the media or using a controlled fermenter.

    • Temperature: Ensure the incubation temperature is within the optimal range for the growth and metabolic activity of your strain.

    • Aeration: Most ILA-producing bacteria are anaerobic or facultative anaerobes. Ensure proper anaerobic conditions if required.

  • Media Optimization:

    • Tryptophan Supplementation: Increase the concentration of L-tryptophan in the culture medium.

    • Carbon and Nitrogen Sources: Experiment with different carbon and nitrogen sources to find the optimal combination for your strain.

  • Verify Genetic Capability: If possible, perform genomic analysis to confirm the presence of genes essential for the tryptophan-to-ILA conversion pathway.

  • Time-Course Experiment: Conduct a time-course experiment to determine the optimal harvest time for maximal ILA production, typically in the late logarithmic or early stationary phase.

Issue 2: High Variability in ILA Production Between Experimental Replicates

Possible Causes:

  • Inconsistent Inoculum Size: Variation in the initial number of bacterial cells can lead to differences in growth kinetics and metabolite production.

  • Inhomogeneous Culture Conditions: Slight variations in temperature, pH, or nutrient distribution within or between culture vessels can affect bacterial metabolism.

  • Sample Preparation and Extraction Inconsistencies: Variability can be introduced during sample handling, extraction of ILA from the supernatant, and storage.

  • Analytical Instrument Instability: Fluctuations in the performance of the analytical instrument (e.g., UPLC-MS) can lead to inconsistent quantification.

Solutions:

  • Standardize Inoculum: Use a standardized inoculum preparation protocol to ensure a consistent starting cell density for all replicates.

  • Ensure Homogeneous Conditions: Use well-mixed culture systems (e.g., shaker incubators or stirred-tank bioreactors) to ensure uniform conditions.

  • Standardize Sample Handling: Follow a strict, standardized protocol for sample collection, centrifugation, supernatant filtration, and storage.

  • Instrument Calibration and Quality Control: Regularly calibrate the analytical instrument and include quality control samples in each analytical run to monitor for drift and ensure data quality.

Data Presentation

The following tables summarize the quantitative data on ILA production by different bacterial strains as reported in the literature.

Table 1: Indole-3-lactic Acid (ILA) Production by Bifidobacterium Strains

SpeciesStrainILA Concentration (µg/mL)Reference
Bifidobacterium longum subsp. longumJCM 12172.5 ± 0.3[3]
Bifidobacterium longum subsp. infantisATCC 156972.9 ± 0.1[3]
Bifidobacterium breveATCC 157002.0 ± 0.2[3]
Bifidobacterium bifidumJCM 12551.9 ± 0.2[3]
Bifidobacterium adolescentisATCC 157030.3 ± 0.0[3]
Bifidobacterium pseudocatenulatumJCM 12000.5 ± 0.0[3]

Table 2: Indole-3-lactic Acid (ILA) Production by Lactobacillus and Other Lactic Acid Bacteria Strains

GenusSpeciesStrainILA Concentration (ng/mL)Reference
LactiplantibacillusplantarumMultiple Strains12.22 - 101.86[4]
Enterococcus-Multiple StrainsVariable, lower than Lactiplantibacillus[4]
Weissella-Multiple StrainsVariable, lower than Lactiplantibacillus[4]
Pediococcus-Multiple StrainsVariable, lower than Lactiplantibacillus[4]
LactiplantibacillusplantarumZJ31643,140[5]

Experimental Protocols

Protocol 1: Bacterial Cultivation for ILA Production

This protocol provides a general procedure for cultivating bacteria to produce ILA. Optimization of media components and culture conditions may be required for specific strains.

Materials:

  • Selected bacterial strain

  • Appropriate growth medium (e.g., MRS broth for Lactobacillus and Bifidobacterium)

  • L-tryptophan

  • Anaerobic chamber or gas pack system (if required)

  • Shaking incubator or static incubator

  • Centrifuge

Procedure:

  • Media Preparation: Prepare the desired growth medium according to the manufacturer's instructions. Supplement the medium with L-tryptophan to a final concentration of 100-500 µg/mL. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a fresh overnight culture of the selected bacterial strain to a starting OD₆₀₀ of 0.05-0.1.

  • Incubation: Incubate the culture under the optimal temperature and atmospheric conditions for the specific strain. For many Lactobacillus and Bifidobacterium species, this is typically 37°C under anaerobic conditions.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Harvesting: Harvest the bacterial culture in the late logarithmic or early stationary phase of growth. This is typically after 24-48 hours of incubation.

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant is now ready for ILA quantification or can be stored at -80°C for later analysis.

Protocol 2: Quantification of ILA by UPLC-MS

This protocol outlines a general method for the quantification of ILA in bacterial culture supernatants using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Materials and Equipment:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase column

  • ILA analytical standard

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Filtered bacterial supernatant samples

  • Autosampler vials

Procedure:

  • Standard Curve Preparation: Prepare a series of ILA standards in the appropriate concentration range (e.g., 1 ng/mL to 1000 ng/mL) by diluting a stock solution in the culture medium used for the experiment.

  • UPLC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The specific m/z transitions for ILA will need to be determined based on the instrument and source conditions.

  • Sample Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the filtered bacterial supernatant samples.

  • Data Analysis:

    • Integrate the peak areas for ILA in both the standards and the samples.

    • Use the calibration curve to calculate the concentration of ILA in the bacterial supernatants.

Visualizations

Tryptophan to this compound Signaling Pathway

Tryptophan_to_ILA_Pathway Tryptophan Tryptophan Indole_Pyruvic_Acid Indole-3-pyruvic Acid Tryptophan->Indole_Pyruvic_Acid Aromatic amino acid aminotransferase ILA Indole-3-lactic Acid Indole_Pyruvic_Acid->ILA Indolelactate dehydrogenase

Caption: Bacterial metabolic pathway from tryptophan to Indole-3-lactic acid.

Troubleshooting Workflow for ILA Production Variability

Troubleshooting_Workflow Start Start: Low/Variable ILA Production Check_Strain Verify Strain Identity and Purity Start->Check_Strain Check_Media Review Media Composition: - Tryptophan level - Carbon/Nitrogen source Start->Check_Media Check_Conditions Evaluate Culture Conditions: - pH - Temperature - Aeration Start->Check_Conditions Check_Protocol Review Experimental Protocol: - Inoculum size - Harvest time Start->Check_Protocol Re_evaluate Re-evaluate ILA Production Check_Strain->Re_evaluate Optimize_Media Optimize Media Components Check_Media->Optimize_Media Optimize_Conditions Optimize Culture Conditions Check_Conditions->Optimize_Conditions Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Optimize_Media->Re_evaluate Optimize_Conditions->Re_evaluate Time_Course->Re_evaluate

Caption: A logical workflow for troubleshooting variability in ILA production.

References

Technical Support Center: Optimizing Indolelactic Acid (ILA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximal Indolelactic Acid (ILA) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during ILA synthesis experiments in a question-and-answer format.

Question: Why is my ILA yield consistently low or undetectable?

Answer: Low or undetectable ILA yields can stem from several factors. Systematically evaluate the following possibilities:

  • Suboptimal Microbial Strain: The selected bacterial strain may be a poor producer of ILA. It is crucial to use strains known for high ILA production. Infant-type bifidobacteria, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, are recognized as potent ILA producers.[1][2][3][4][5] Several Lactiplantibacillus strains also demonstrate significant ILA-producing capabilities.[6][7][8]

  • Inappropriate Culture Medium: The composition of the culture medium is critical. A common basal medium for these strains is De Man, Rogosa and Sharpe (MRS) broth.[3] Ensure the medium is properly prepared and contains an adequate supply of tryptophan, the precursor for ILA synthesis.

  • Incorrect Tryptophan Concentration: While tryptophan is essential, its concentration must be optimized. Both insufficient and excessively high concentrations can limit ILA production. The optimal tryptophan concentration is strain-dependent and typically needs to be determined empirically.

  • Suboptimal pH: The pH of the culture medium significantly influences bacterial growth and metabolic activity. For many Lactobacillus species, the optimal pH for growth and acid production is between 5.8 and 6.5.[9][10][11] Maintaining the pH within this range using a pH-controlled fermenter can enhance ILA yields.

  • Incorrect Incubation Temperature: The incubation temperature must be optimal for the chosen microbial strain. For most ILA-producing Bifidobacterium and Lactobacillus strains, a temperature of 37°C is recommended.[3][12]

  • Presence of Oxygen (for anaerobic strains): Bifidobacterium species are strict anaerobes. The presence of oxygen will inhibit their growth and, consequently, ILA production. Ensure that anaerobic conditions are maintained throughout the cultivation process.[3]

  • Inhibitory Metabolites: The accumulation of other metabolic byproducts, such as high levels of lactic acid, can inhibit bacterial growth and ILA synthesis.[13]

Question: My ILA production starts strong but then plateaus or decreases. What could be the cause?

Answer: This pattern often points to nutrient limitation or the accumulation of inhibitory substances.

  • Tryptophan Depletion: The initial supply of tryptophan may be exhausted. Consider a fed-batch culture strategy where tryptophan is added periodically.

  • pH Drop: The production of lactic acid and other acidic metabolites will lower the medium's pH, which can inhibit further bacterial growth and enzyme activity.[13] Employing a pH control system in a bioreactor is the most effective solution.[9][14]

  • Accumulation of Inhibitory Byproducts: Besides a drop in pH, other metabolic end-products can become toxic to the cells at high concentrations.[13]

Question: I am having difficulty quantifying my ILA. What are some common issues with HPLC or LC-MS/MS analysis?

Answer: Analytical challenges can be a significant hurdle. Consider the following:

  • Improper Sample Preparation: Ensure that bacterial cells and other debris are completely removed from the culture supernatant before analysis. A common and effective method is centrifugation followed by filtration through a 0.22 µm filter.[3] For more complex samples, a centrifugal filtration step with a molecular weight cut-off membrane can be beneficial.[15]

  • Suboptimal Chromatographic Conditions:

    • Column: A C18 reversed-phase column is most commonly used for ILA separation.[3][16]

    • Mobile Phase: The mobile phase composition is crucial for good separation. A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or acetic acid, is typically employed.[3][7]

    • Detector: A fluorescence detector (excitation at ~280 nm, emission at ~350 nm) offers high sensitivity and specificity for indolic compounds.[4][15] A UV detector set to ~280 nm can also be used.[16]

  • Standard Curve Issues: Ensure your ILA standard is pure and that the standard curve is linear over the expected concentration range of your samples.[4]

Frequently Asked Questions (FAQs)

What are the best microbial strains for maximal ILA synthesis?

Infant-type Human-Residential Bifidobacteria (HRB) are consistently reported as high-level ILA producers. These include:

  • Bifidobacterium longum subsp. longum[1][3][4]

  • Bifidobacterium longum subsp. infantis[1][3][4]

  • Bifidobacterium breve[1][3][4][17]

  • Bifidobacterium bifidum[1][3][4]

Additionally, certain strains of Lactiplantibacillus plantarum have been shown to produce significant amounts of ILA.[6][7][8]

What is the optimal concentration of tryptophan to add to the culture medium?

The optimal tryptophan concentration is strain-dependent and needs to be determined experimentally. While increasing tryptophan concentration generally enhances ILA production, excessive amounts can be inhibitory.[18] A starting point for optimization could be in the range of 100 to 500 µg/mL.

What is the recommended culture medium for ILA production?

MRS (De Man, Rogosa and Sharpe) broth is a widely used and effective basal medium for growing ILA-producing Lactobacillus and Bifidobacterium species.[3] This medium can be further optimized by supplementing it with tryptophan and potentially other specific carbon or nitrogen sources.

What are the ideal pH and temperature for ILA synthesis?

For most ILA-producing Bifidobacterium and Lactobacillus strains, the optimal conditions are:

  • Temperature: 37°C[3][12]

  • pH: 5.8 - 6.5[9][10]

It is highly recommended to use a pH-controlled fermenter to maintain the optimal pH throughout the cultivation period.

Are there any specific enzymes involved in ILA synthesis that I should be aware of?

Yes, the primary pathway for ILA synthesis from tryptophan is the indole-3-pyruvate (IPyA) pathway.[19] Key enzymes in this pathway include:

  • Tryptophan aminotransferase (ArAT): Catalyzes the conversion of L-tryptophan to indole-3-pyruvic acid.

  • Aromatic lactate (B86563) dehydrogenase (Aldh) or Indolepyruvate reductase: Catalyzes the reduction of indole-3-pyruvic acid to indole-3-lactic acid. The Aldh gene has been identified as crucial for ILA production in Bifidobacterium.[17][20]

Data Presentation

Table 1: ILA Production by Different Bifidobacterium Strains

SpeciesStrainILA Concentration (µg/mL)Reference
B. longum subsp. infantisATCC 1569733.12[19]
B. longum subsp. longumJCM 12174.92[3]
B. breveJCM 11923.85[3]
B. bifidumJCM 12552.54[3]

Table 2: ILA Production by a Lactiplantibacillus plantarum Strain

SpeciesStrainILA Concentration (µg/mL)Reference
Lactiplantibacillus plantarumZJ31643.14[6]

Experimental Protocols

Protocol 1: Cultivation of Bifidobacterium for ILA Production

  • Media Preparation: Prepare MRS broth supplemented with 0.05% L-cysteine (MRS-C) to maintain anaerobic conditions. Sterilize by autoclaving.

  • Inoculum Preparation: Culture the desired Bifidobacterium strain in MRS-C broth at 37°C for 24 hours under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars).

  • Cultivation: Adjust the optical density (at 600 nm) of the seed culture to a standardized value (e.g., OD600 = 0.2). Inoculate fresh MRS-C broth with the adjusted seed culture (e.g., a 1:30 v/v ratio).[3]

  • Incubation: Incubate the culture at 37°C for 24-48 hours under strict anaerobic conditions.[3] If using a pH-controlled fermenter, maintain the pH at approximately 6.0.

  • Harvesting: After incubation, centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[3]

  • Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells. The filtered supernatant is now ready for ILA quantification.[3]

Protocol 2: Quantification of ILA by HPLC

  • HPLC System: Use a High-Performance Liquid Chromatography system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a fluorescence or UV detector.[16]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient program would be:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 75% B

    • 20-25 min: Hold at 75% B

    • 25-30 min: Return to 10% B and equilibrate. The flow rate is typically set at 0.8 - 1.0 mL/min.[16]

  • Detection:

    • Fluorescence Detector: Excitation wavelength of 280 nm and emission wavelength of 350 nm.[4][15]

    • UV Detector: 280 nm.[16]

  • Quantification: Prepare a standard curve of ILA in the appropriate concentration range. Inject the filtered culture supernatants and quantify the ILA concentration by comparing the peak area to the standard curve.

Mandatory Visualizations

ILA_Synthesis_Pathway tryptophan L-Tryptophan ipya Indole-3-Pyruvic Acid tryptophan->ipya Tryptophan Aminotransferase (ArAT) ila Indole-3-Lactic Acid ipya->ila Aromatic Lactate Dehydrogenase (Aldh) / Indolepyruvate Reductase

Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for ILA synthesis.

Experimental_Workflow strain_selection Strain Selection (e.g., B. infantis) media_prep Media Preparation (MRS + Tryptophan) strain_selection->media_prep inoculation Inoculation media_prep->inoculation incubation Anaerobic Incubation (37°C, pH 6.0) inoculation->incubation harvesting Harvesting (Centrifugation) incubation->harvesting sample_prep Sample Preparation (Filtration) harvesting->sample_prep analysis ILA Quantification (HPLC / LC-MS) sample_prep->analysis results Data Analysis analysis->results

Caption: Experimental workflow for ILA production and analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with Indolelactic acid (ILA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cells?

A1: this compound (ILA) primarily acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Upon binding, the ILA-AhR complex translocates to the nucleus, where it influences the transcription of target genes. This activation can initiate several downstream signaling pathways, including the Nrf2 and STAT1 pathways, and can inhibit the NF-κB pathway, often resulting in anti-inflammatory and antioxidant responses.[1][4][5][6]

Q2: How should I prepare and store this compound stock solutions?

A2: ILA is typically supplied as a solid.[1] Stock solutions can be prepared by dissolving ILA in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] The solubility is approximately 3 mg/mL in DMSO and 2 mg/mL in ethanol.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7][8] For long-term storage, keep the solid form at -20°C for up to 4 years and stock solutions at -80°C for up to one year.[1][7][9]

Q3: What is a typical effective concentration range for ILA in cell-based assays?

A3: The effective concentration of ILA can vary significantly depending on the cell type and the specific assay. Generally, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been reported to be effective. For instance, anti-inflammatory effects in H4 cells were observed at concentrations of 1µM, 5µM, and 20µM.[2] In other studies, concentrations up to 10 mM have been used to inhibit inflammation in macrophage and intestinal epithelial cell lines.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during ILA-related cell-based assays in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible results.

  • Q: My results with ILA vary significantly between experiments. What could be the cause?

    • A: Inconsistent results are often due to variability in cell culture and handling.[3][10]

      • Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.[11]

      • Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can impact cell health and responsiveness.[12][13]

      • Reagent Preparation: Prepare fresh dilutions of ILA from a single, validated stock for each experiment to avoid degradation.

      • Incubation Times: Standardize all incubation times for cell treatment and assay development.[12]

Issue 2: No observable effect of ILA.

  • Q: I am not observing the expected anti-inflammatory (or other) effect of ILA. What should I check?

    • A: Several factors could lead to a lack of an observable effect.

      • ILA Concentration: The concentration of ILA may be too low. Perform a dose-response curve with a wider range of concentrations.

      • Cell Line: The chosen cell line may not express the Aryl Hydrocarbon Receptor (AhR) or may have a non-responsive signaling pathway. Confirm AhR expression in your cell line.

      • Assay Sensitivity: The assay may not be sensitive enough to detect the changes induced by ILA. Consider using a more sensitive detection method or a different assay endpoint.

      • ILA Quality: Verify the purity and integrity of your ILA compound.

Issue 3: Unexpected cytotoxicity.

  • Q: I am observing high levels of cell death, even at ILA concentrations reported to be non-toxic. What could be the problem?

    • A: Unexpected cytotoxicity can stem from several sources.[6][15]

      • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve ILA may be too high. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤ 0.5%).[6] Always include a vehicle control (cells treated with the solvent alone) in your experiments.

      • ILA Purity: Impurities in the ILA preparation could be cytotoxic. Use a high-purity grade of ILA.

      • Cell Sensitivity: The cell line you are using might be particularly sensitive to ILA or the solvent. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells.[6]

      • Contamination: Check your cell cultures for contamination (e.g., mycoplasma), which can cause stress and increase sensitivity to compounds.[13]

Issue 4: High background signal in the assay.

  • Q: My assay has a high background signal, making it difficult to interpret the results. How can I reduce it?

    • A: High background can be caused by several factors related to the assay itself.[16][17][18]

      • Insufficient Washing: In assays like ELISA, inadequate washing between steps can leave behind unbound reagents, leading to a high background.[18] Increase the number of washing steps or the washing time.

      • Blocking: Insufficient blocking of non-specific binding sites can be a major cause. Optimize the blocking buffer and incubation time.[18]

      • Reagent Concentration: The concentration of detection antibodies or substrates may be too high. Titrate your reagents to find the optimal concentration.[17]

      • Autofluorescence: In fluorescence-based assays, cellular components or media (like phenol (B47542) red) can cause autofluorescence.[19] Consider using phenol red-free media and, if possible, red-shifted fluorescent dyes.[19]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays

Cell LineAssay TypeEffectEffective Concentration RangeReference
H4 (immature intestinal)IL-8 Secretion (ELISA)Anti-inflammatory1 - 20 µM[2]
HT-29 (colon adenocarcinoma)Cytokine SecretionAnti-inflammatory0.1 - 10 mM[7]
Caco-2 (colon adenocarcinoma)IL-8 ProductionAnti-inflammatory0.1 - 10 mM[1]
RAW 264.7 (macrophages)InflammationAnti-inflammatory0.1 - 10 mM[7]
Human Skin EquivalentsCytotoxicity (MTT)Non-toxic up to1.25 mM[20]

Experimental Protocols

Protocol 1: Assessing the Anti-inflammatory Effect of ILA by Measuring IL-8 Secretion

This protocol describes a general procedure to assess the ability of ILA to inhibit the secretion of the pro-inflammatory cytokine IL-8 from intestinal epithelial cells (e.g., HT-29) stimulated with an inflammatory agent like TNF-α.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (ILA)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

  • Phosphate Buffered Saline (PBS)

  • DMSO (for ILA stock solution)

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • ILA Pre-treatment:

    • Prepare serial dilutions of ILA in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest ILA concentration) and an untreated control (medium only).

    • Remove the old medium from the cells and add the ILA dilutions and controls.

    • Incubate for 1-24 hours, depending on your experimental design.

  • Inflammatory Stimulation:

    • Prepare a solution of TNF-α in complete culture medium at a concentration known to induce IL-8 secretion (e.g., 10 ng/mL).

    • Add the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate for an additional 6-24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for IL-8 measurement.

  • IL-8 Measurement (ELISA):

    • Quantify the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit.[21][22][23][24][25]

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and measuring the absorbance.[21][22][23][24][25]

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the IL-8 standards.

    • Calculate the concentration of IL-8 in each sample by interpolating from the standard curve.

    • Compare the IL-8 levels in the ILA-treated groups to the TNF-α-stimulated control group to determine the inhibitory effect of ILA.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is to determine the potential cytotoxicity of ILA on a chosen cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (ILA)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ILA Treatment:

    • Prepare serial dilutions of ILA in complete culture medium.

    • Include a vehicle control and an untreated control.

    • Replace the medium with the ILA dilutions and controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][5][26]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5][26]

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Express the cell viability as a percentage of the untreated control.

Visualizations

ILA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds ARNT ARNT AhR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Nucleus Nucleus Gene_Expression Target Gene Expression XRE->Gene_Expression Nrf2_path Nrf2 Activation Gene_Expression->Nrf2_path NFkB_path NF-κB Inhibition Gene_Expression->NFkB_path Anti_Inflammatory Anti-inflammatory Effects Antioxidant Antioxidant Response Nrf2_path->Antioxidant NFkB_path->Anti_Inflammatory Experimental_Workflow start Start plate_cells Plate Cells in 96-well plate start->plate_cells incubate1 Incubate (24-48h) plate_cells->incubate1 ila_treatment Pre-treat with ILA (various concentrations) incubate1->ila_treatment stimulate Add Inflammatory Stimulus (e.g., TNF-α) ila_treatment->stimulate incubate2 Incubate (6-24h) stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end Troubleshooting_Logic start Problem with ILA Assay? inconsistent_results Inconsistent Results? start->inconsistent_results Yes no_effect No Effect of ILA? start->no_effect No inconsistent_results->no_effect No check_cell_culture Check Cell Culture Practices: - Passage Number - Seeding Density - Reagent Prep inconsistent_results->check_cell_culture Yes high_toxicity High Cytotoxicity? no_effect->high_toxicity No check_concentration Verify ILA Concentration & Perform Dose-Response no_effect->check_concentration Yes check_solvent Check Solvent Toxicity (Vehicle Control) high_toxicity->check_solvent Yes check_cell_line Confirm AhR Expression in Cell Line check_concentration->check_cell_line check_purity Verify ILA Purity check_solvent->check_purity

References

How to minimize batch-to-batch variation in Indolelactic acid experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in experiments involving Indolelactic acid (ILA).

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: ILA Reagent - Sourcing, Preparation, and Storage

Question: What is the recommended way to store and handle solid ILA to ensure its stability?

Answer: To maintain the integrity and stability of this compound across experiments, proper storage and handling are critical. Solid ILA should be stored at -20°C, where it is stable for at least four years[1][2]. Some suppliers may recommend storage at 5°C, protected from light[3]. Always refer to the batch-specific certificate of analysis provided by the supplier for precise storage instructions[1]. When handling, limit all unnecessary personal contact and wear protective clothing[4]. Avoid contamination with oxidizing agents, water, or foodstuffs[4].

Question: My ILA stock solution appears to have lost potency. What is the correct procedure for preparing and storing stock solutions?

Answer: Batch-to-batch variation often originates from inconsistent stock solution preparation and storage. ILA is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1][2].

  • Preparation: When preparing a stock solution, dissolve the solid ILA in the solvent of choice and purge the solution with an inert gas to prevent oxidation[1].

  • Storage: For short-term storage (up to one month), stock solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles[5]. Always use the solution within the recommended timeframe after preparation[5].

Quantitative Data: ILA Solubility The solubility of ILA varies significantly between solvents. Using a consistent solvent and concentration is crucial for reproducibility.

SolventApproximate SolubilityReference
Dimethylformamide (DMF)10 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)3 mg/mL[1][2]
Ethanol2 mg/mL[1][2]

Experimental Protocol: Standard Operating Procedure (SOP) for ILA Stock Solution Preparation

  • Pre-calculation: Determine the required volume and concentration of the stock solution for your experimental batch.

  • Weighing: Using calibrated equipment in a controlled environment, weigh out the required amount of solid ILA (purity ≥98%)[1].

  • Dissolution: Add the appropriate volume of your chosen high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the solid ILA[1].

  • Inert Gas Purge: Gently bubble an inert gas, such as nitrogen or argon, through the solution for 1-2 minutes to remove dissolved oxygen, which can degrade the indole (B1671886) structure[1].

  • Aliquoting: Dispense the stock solution into single-use, light-protecting cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling & Storage: Clearly label each aliquot with the ILA batch number, concentration, solvent, preparation date, and expiration date. Store immediately at -80°C for long-term use or -20°C for short-term use[5].

Category 2: Experimental Systems & Procedures

Question: I am observing high variability in my cell culture experiments. What factors related to the experimental setup could be responsible?

Answer: Variability in cell-based assays can stem from multiple sources. Standardizing your workflow is essential.

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and used within a consistent, low passage number range for all batches.

  • Seeding Density: Use a consistent cell seeding density, as confluency can affect cellular response.

  • Serum and Media: Use the same batch of fetal bovine serum (FBS) and culture media for an entire set of experiments, as lot-to-lot variability in these reagents is a major source of inconsistency.

  • Treatment Conditions: Standardize the duration of ILA exposure and ensure consistent incubation conditions (temperature, CO2, humidity).

  • Solvent Control: The organic solvent used to dissolve ILA (e.g., DMSO) can have biological effects. Ensure that all experimental wells, including the vehicle control, receive the same final concentration of the solvent.

Question: How can I minimize variability in animal studies involving ILA?

Answer: In vivo experiments introduce additional layers of complexity. Controlling for inter-individual variability is key[6].

  • Animal Sourcing: Obtain animals from the same reputable vendor and ensure they are of the same age, sex, and genetic background.

  • Acclimatization: Allow for a sufficient acclimatization period under standardized housing conditions (light-dark cycle, temperature, humidity) before starting the experiment.

  • Dosing and Administration: Use a precise and consistent method for ILA administration (e.g., oral gavage, intraperitoneal injection)[7]. Prepare fresh dosing solutions for each batch or demonstrate the stability of stored solutions.

  • Randomization and Blinding: Randomize animals into treatment groups to prevent selection bias. Where possible, blind the researchers to the treatment groups during data collection and analysis.

Visualization: Workflow for Minimizing Batch-to-Batch Variation

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis start Source High-Purity ILA (Same Lot Number) prep_stock Prepare & Aliquot Stock Solution (SOP) start->prep_stock qc_stock QC Stock Solution (LC-MS Verification) prep_stock->qc_stock exp_setup Standardize System (Cells/Animals, Reagents) qc_stock->exp_setup randomize Randomize Samples & Include Controls exp_setup->randomize treatment Execute Experiment (Consistent Protocol) randomize->treatment collect Data Acquisition (Calibrated Instruments) treatment->collect qc_run Run QC Samples (Assess System Stability) collect->qc_run process Normalize Data & Apply Batch Correction qc_run->process analyze Statistical Analysis process->analyze

Caption: A standardized workflow from reagent preparation to data analysis is crucial.

Category 3: Analytical Methods & Data Interpretation

Question: My analytical measurements of ILA concentrations (e.g., using LC-MS) are inconsistent across batches. How can I improve this?

Answer: Analytical variability can obscure true biological effects. Implementing rigorous quality control during sample analysis is essential.

  • Consistent Sample Preparation: Use a standardized protocol for extracting ILA from your matrix (e.g., plasma, cell lysate, tissue).

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d5) to account for variations in sample extraction and instrument response[5].

  • Quality Control (QC) Samples: Prepare a pooled sample from all experimental samples to create a QC sample. Analyze this QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor the stability and performance of the instrument. The coefficient of variation (CV%) of the QC samples should ideally be below 10-15%[8][9].

  • Instrument Calibration: Ensure the analytical instrument (e.g., HPLC-MS) is properly calibrated before each run. Use a fresh standard curve for each batch of samples[8][10].

  • Data Normalization: In large-scale studies, analytical variation can be reduced through normalization procedures and batch-correction algorithms[11][12][13].

Visualization: Sources of Experimental Variation

Caption: Variation can arise from reagents, biological systems, procedures, and analysis.

Question: I've read that ILA can signal through the Aryl Hydrocarbon Receptor (AhR). Could this pathway contribute to experimental variability?

Answer: Yes. ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses[14][15]. The expression and activity of AhR can vary between cell types, tissues, and individuals, and can be influenced by other environmental factors or dietary components that also activate AhR. This inherent biological variability in the AhR signaling pathway can contribute to different responses to ILA treatment between experimental batches. Standardizing the biological system as much as possible is key to mitigating this.

Visualization: Simplified ILA-AhR Signaling Pathway

G cluster_cell Cell cluster_nuc Nucleus AhR AhR (Inactive Complex) ILA_AhR ILA-AhR Complex AhR->ILA_AhR Activates DNA XRE Sequence (on DNA) ILA_AhR->DNA Translocates & Binds Transcription Gene Transcription (e.g., IL-22) DNA->Transcription Response Anti-inflammatory Response Transcription->Response ILA This compound (ILA) ILA->AhR Binds

Caption: ILA activates the AhR pathway to modulate gene expression and immune responses.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Indolelactic Acid and Indole-3-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Indolelactic acid (ILA) and Indole-3-propionic acid (IPA) are two prominent tryptophan metabolites produced by the gut microbiota that have garnered significant attention for their immunomodulatory and anti-inflammatory properties. Both molecules are recognized as signaling molecules that interact with host receptors to regulate inflammatory responses. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the key quantitative data on the anti-inflammatory effects of ILA and IPA from various in vitro studies. It is important to note that direct comparative studies are limited, and the data presented here is synthesized from different experimental setups.

ParameterThis compound (ILA)Indole-3-propionic Acid (IPA)Cell Type/ModelStimulusCitation
IL-8 Reduction Reduces IL-8 response-Immature human enterocytesIL-1β[1]
NF-κB Activation Significantly attenuates NF-κB activation (at 1-10 mM)Inhibits NF-κB signaling and p65 phosphorylation (dose-dependent)Macrophages, ChondrocytesLPS, IL-1β[2][3]
Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6) Attenuates TNF-α induced IL-8 increaseInhibits expression of TNF-α, IL-1β, and IL-6 (dose-dependent)Intestinal epithelial cells, Macrophages, ChondrocytesTNF-α, LPS, IL-1β[2][3][4]
Aryl Hydrocarbon Receptor (AhR) Activation Interacts with and activates AhRActs as a ligand for AhR, upregulates AhR productionImmature enterocytes, Intestinal epithelial cells-[1][2][5]
Nrf2 Pathway Activation Increases mRNA expression of Nrf2-targeted genes (GPX2, SOD2, NQO1)-Intestinal epithelial cells-[2]
TLR4 Pathway Modulation Requires interaction with TLR4Inhibits TLR4/MyD88/NF-κB and TLR4/TRIF/NF-κB pathwaysImmature enterocytes, Human colonic epithelial cellsLPS[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of ILA and IPA.

Protocol 1: Assessment of Anti-inflammatory Effects on Intestinal Epithelial Cells

Objective: To determine the effect of ILA or IPA on pro-inflammatory cytokine production in intestinal epithelial cells stimulated with an inflammatory agent.

Cell Line: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) or primary human enteroids.[1][4]

Methodology:

  • Cell Culture: Culture intestinal epithelial cells to confluence in appropriate media. For co-culture models, Caco-2 and HT-29 cells can be used to mimic the intestinal barrier.[4]

  • Pre-treatment: Pre-treat the cells with varying concentrations of ILA or IPA (e.g., 0.05, 0.5, 5 mM) for a specified period (e.g., 24 hours).[6]

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 10 µg/ml) or Tumor Necrosis Factor-alpha (TNF-α) for a defined duration (e.g., 3-24 hours).[2][6]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes.[2][6]

  • Western Blot Analysis: Lyse the cells to extract total protein and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins like NF-κB p65.[6]

Signaling Pathways and Mechanisms of Action

Both ILA and IPA exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily involving the Aryl Hydrocarbon Receptor (AhR) and the NF-κB pathway.

Aryl Hydrocarbon Receptor (AhR) Pathway

ILA and IPA are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][5][8] Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes. Activation of AhR by these indole (B1671886) derivatives has been linked to the suppression of inflammatory responses.[5] In the case of ILA, this interaction is crucial for preventing the transcription of the inflammatory cytokine IL-8 in immature human enterocytes.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both ILA and IPA have been shown to inhibit the activation of NF-κB.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. IPA has been demonstrated to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activity.[4][6]

The following diagram illustrates the general experimental workflow for comparing the anti-inflammatory effects of ILA and IPA.

G Experimental Workflow for Comparing ILA and IPA Anti-inflammatory Effects cluster_0 Cell Culture Preparation cluster_2 Inflammatory Stimulation A Seed intestinal epithelial cells (e.g., Caco-2/HT-29) B1 Pre-treat with This compound (ILA) A->B1 B2 Pre-treat with Indole-3-propionic Acid (IPA) A->B2 B3 Vehicle Control A->B3 C Stimulate with LPS or TNF-α B1->C B2->C B3->C D1 Measure cytokine levels (ELISA) C->D1 D2 Analyze gene expression (RT-qPCR) C->D2 D3 Assess protein activation (Western Blot) C->D3

A typical workflow for in vitro comparison of ILA and IPA.

The signaling pathways involved in the anti-inflammatory actions of ILA and IPA are depicted below.

G Signaling Pathways of ILA and IPA in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus ILA This compound (ILA) AhR AhR ILA->AhR NFκB NF-κB ILA->NFκB inhibits IPA Indole-3-propionic Acid (IPA) IPA->AhR IPA->NFκB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 AhR_nuc AhR-ARNT AhR->AhR_nuc translocates IκB IκB NFκB->IκB releases from NFκB_nuc NF-κB NFκB->NFκB_nuc translocates TLR4->NFκB activates Inflammatory_Genes Pro-inflammatory Gene Expression (IL-8, TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes induces AhR_nuc->Inflammatory_Genes inhibits

ILA and IPA modulate inflammation via AhR and NF-κB pathways.

References

Indolelactic Acid: A Promising Biomarker for Intestinal Inflammation on the Brink of Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of gastroenterology, the quest for non-invasive, reliable biomarkers for intestinal inflammation is paramount. While Fecal Calprotectin has long been the gold standard, emerging evidence points to Indolelactic acid (ILA), a metabolite produced by gut microbiota, as a strong contender with unique mechanistic insights into gut health. This guide provides a comprehensive comparison of ILA and Fecal Calprotectin, supported by experimental data and detailed protocols, to aid in the evaluation of ILA's potential in research and clinical settings.

At a Glance: ILA vs. Fecal Calprotectin

The following tables summarize the key performance metrics and characteristics of this compound and Fecal Calprotectin as biomarkers for intestinal inflammation.

Biomarker Matrix Reported Concentration Trends in IBD Correlation with Disease Activity
This compound (ILA) Feces, SerumDecreased levels of tryptophan metabolites, including indoles, are observed in patients with Inflammatory Bowel Disease (IBD)[1][2].A negative correlation has been observed between fecal ILA levels and fecal calprotectin, a marker of intestinal inflammation in patients with ulcerative colitis.
Fecal Calprotectin FecesSignificantly elevated in patients with active IBD compared to healthy controls and individuals with non-inflammatory gut disorders like Irritable Bowel Syndrome (IBS).Strong positive correlation with endoscopic and histological scores of intestinal inflammation. Levels decrease with effective treatment and increase during relapse.
Fecal Calprotectin: Diagnostic Performance for IBD
Metric Value
Sensitivity 88% - 97%
Specificity 74% - 87%
Area Under the Curve (AUC) 0.97
Common Cut-off for Active Inflammation > 50 µg/g
High Predictive Value for Active IBD > 250 µg/g

The Science Behind this compound: A Mechanistic View

ILA, a product of tryptophan metabolism by beneficial gut bacteria such as Bifidobacterium and Lactobacillus, plays a crucial role in maintaining intestinal homeostasis. Its anti-inflammatory effects are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA acts as a ligand for AhR, a transcription factor present in intestinal epithelial and immune cells. Upon binding, the ILA-AhR complex translocates to the nucleus, where it drives the expression of genes involved in detoxification, immune regulation, and barrier function. This activation helps to suppress pro-inflammatory cytokine production and promote a tolerogenic immune environment in the gut.

ILA_AhR_Signaling cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (in cytoplasm) ILA->AhR_complex Binds AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with Nucleus Nucleus XRE Xenobiotic Responsive Element (XRE) ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes Promotes Transcription Anti_inflammatory Anti-inflammatory Effects & Improved Barrier Function Target_Genes->Anti_inflammatory

ILA activates the AhR signaling pathway.
Nrf2 Signaling Pathway

The activation of AhR by ILA can also lead to the induction of the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response. When activated, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes that combat oxidative stress, a key contributor to intestinal inflammation.

ILA_Nrf2_Signaling cluster_nucleus Nucleus ILA This compound (ILA) AhR AhR ILA->AhR Activates Nrf2_Keap1 Nrf2-Keap1 Complex (in cytoplasm) AhR->Nrf2_Keap1 Induces dissociation of Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cell_Protection Reduced Oxidative Stress & Cell Protection Antioxidant_Genes->Cell_Protection

ILA promotes antioxidant defenses via Nrf2.

Experimental Protocols: Measuring this compound

The quantification of ILA in fecal and serum samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol for fecal sample analysis.

Fecal Sample Preparation and Extraction for LC-MS Analysis
  • Sample Collection and Storage: Collect fecal samples and immediately freeze them at -80°C to quench metabolic activity and preserve the integrity of the metabolites.

  • Lyophilization (Freeze-Drying): Lyophilize the frozen fecal samples to remove water, which allows for accurate weighing and improves the efficiency of metabolite extraction.

  • Homogenization: Homogenize the lyophilized fecal powder to ensure a representative sample for extraction.

  • Extraction:

    • Weigh approximately 50 mg of the homogenized fecal powder.

    • Add a precise volume of a pre-chilled extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water). The solvent mixture is optimized to extract a broad range of metabolites, including ILA.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Perform cell lysis using bead beating or sonication to release intracellular metabolites.

    • Centrifuge the mixture at a high speed (e.g., 14,000 x g) at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS system (e.g., 50% methanol in water).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring it to an autosampler vial for LC-MS analysis.

Experimental Workflow for Fecal ILA Quantification

The following diagram illustrates the key steps in the analytical workflow for measuring fecal ILA.

Fecal_ILA_Workflow Start Fecal Sample Collection Storage Immediate Freezing (-80°C) Start->Storage Lyophilization Lyophilization (Freeze-Drying) Storage->Lyophilization Homogenization Homogenization Lyophilization->Homogenization Extraction Metabolite Extraction (Solvent-based) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Drying & Reconstitution Supernatant->Drying Centrifugation2 Final Centrifugation Drying->Centrifugation2 LCMS LC-MS Analysis Centrifugation2->LCMS Data Data Analysis & Quantification LCMS->Data End ILA Concentration Data->End

Workflow for fecal ILA measurement.

Comparative Analysis: ILA vs. Fecal Calprotectin

Fecal Calprotectin is a well-established, highly sensitive marker of neutrophil influx into the gut lumen, directly reflecting the intensity of intestinal inflammation. Its high negative predictive value is particularly useful for ruling out IBD in patients with functional gut symptoms. However, its specificity can be limited, as elevated levels can also be seen in other conditions such as infections, celiac disease, and with the use of nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound , on the other hand, offers a more nuanced view of gut health. As a metabolite produced by beneficial bacteria, its levels reflect not only the inflammatory state but also the functional capacity of the gut microbiome. A decrease in ILA may indicate dysbiosis, a condition often preceding or accompanying intestinal inflammation. This provides a potential advantage in monitoring the restoration of a healthy gut environment, not just the suppression of inflammation.

The negative correlation observed between fecal ILA and calprotectin in ulcerative colitis patients is a compelling piece of evidence. It suggests that as inflammation (indicated by high calprotectin) increases, the abundance or activity of ILA-producing bacteria decreases, leading to lower levels of this protective metabolite.

Conclusion: The Future of ILA in Intestinal Inflammation Monitoring

This compound holds considerable promise as a novel biomarker for intestinal inflammation. Its strength lies in its direct link to the gut microbiome's health and its mechanistic role in suppressing inflammation through the AhR and Nrf2 pathways. While Fecal Calprotectin will likely remain a cornerstone for the diagnosis and monitoring of IBD due to its established clinical utility and high sensitivity, ILA presents a complementary and potentially more holistic view of gut health.

For researchers and drug development professionals, ILA offers a valuable tool to investigate the interplay between the microbiome, metabolism, and intestinal inflammation. Further large-scale clinical validation studies are warranted to establish definitive reference ranges and diagnostic cut-offs for ILA in both healthy and IBD populations. As these data become available, this compound is poised to become an indispensable biomarker in the management and therapeutic development for inflammatory bowel diseases.

References

Indolelactic Acid vs. Indole-3-Acetic Acid: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolelactic acid (ILA) and Indole-3-acetic acid (IAA) are two prominent tryptophan metabolites produced by the gut microbiota that have garnered significant interest for their diverse biological activities. While structurally similar, emerging research reveals distinct functional profiles, particularly in the realms of immune modulation and neuronal activity. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in discerning their unique therapeutic potentials.

At a Glance: Key Differences in Biological Activity

Biological ActivityThis compound (ILA)Indole-3-Acetic Acid (IAA)
Primary Function Potent anti-inflammatory and neuro-regenerative properties.Well-established plant auxin; in mammals, modulates immune responses and gut homeostasis.
Anti-inflammatory Effect Reduces pro-inflammatory cytokine production (e.g., IL-8) at low micromolar concentrations (1-20 µM).[1]Reduces pro-inflammatory cytokine production (e.g., IL-1β, IL-6) at higher micromolar concentrations (500-1000 µM).[2]
Neurite Outgrowth Significantly enhances nerve growth factor (NGF)-induced neurite outgrowth at nanomolar concentrations (maximal effect at 100 nM).[3][4]Data on direct effects on neurite outgrowth is limited in the searched literature, preventing a direct comparison.
Aryl Hydrocarbon Receptor (AhR) Activation Acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3]Acts as a low-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) with a reported EC50 of 0.5 mM.[5]

In-Depth Comparison of Biological Activities

Anti-inflammatory Activity

Both ILA and IAA exhibit anti-inflammatory properties, primarily through the modulation of cytokine production in immune cells. However, available data suggests a significant difference in their potency.

This compound (ILA): Studies have demonstrated that ILA can significantly reduce the secretion of the pro-inflammatory cytokine IL-8 in immature intestinal enterocytes stimulated with IL-1β. This anti-inflammatory effect was observed at concentrations ranging from 1 µM to 20 µM.[1] The mechanism is, at least in part, mediated through the Aryl Hydrocarbon Receptor (AhR).[1]

Indole-3-Acetic Acid (IAA): In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, IAA has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β and IL-6.[2] However, the effective concentrations for these effects were notably higher, in the range of 500 µM to 1000 µM.[2] Interestingly, one study suggests that the anti-inflammatory effect of IAA in RAW264.7 cells might be independent of AhR activation and instead involves the induction of Heme Oxygenase-1 (HO-1).[2][6] Another study comparing IAA with Indole-3-aldehyde (IAld) in RAW 264.7 cells found that IAA (at 0.5 mM) had little to no effect on LPS-induced IL-6 and TNFα expression, while IAld showed significant inhibition.[1]

Neuronal Activity: Neurite Outgrowth

A key differentiator between ILA and IAA appears to be their impact on neuronal development, specifically neurite outgrowth.

This compound (ILA): Research has highlighted the potent ability of ILA to enhance Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, a common model for neuronal differentiation. A maximal effect was observed at a concentration of 100 nM.[3][4] This neuro-regenerative potential is linked to the activation of the Ras/ERK signaling pathway and is also mediated by the Aryl Hydrocarbon Receptor (AhR).[3][4]

Indole-3-Acetic Acid (IAA): The currently available scientific literature from the searches conducted does not provide sufficient data to draw a direct comparison with ILA regarding its effects on neurite outgrowth.

Signaling Pathways

Both ILA and IAA are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses. However, their downstream effects and the involvement of other pathways can differ.

ILA_Signaling_Pathway cluster_0 ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds ARNT ARNT AhR->ARNT dimerizes Nucleus Nucleus AhR->Nucleus translocates XRE Xenobiotic Response Element (XRE) ARNT->XRE binds Gene_Expression Target Gene Expression XRE->Gene_Expression activates Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ IL-8) Gene_Expression->Anti_Inflammatory Neurite_Outgrowth Neurite Outgrowth (via Ras/ERK pathway) Gene_Expression->Neurite_Outgrowth

IAA_Signaling_Pathway cluster_0 IAA Indole-3-Acetic Acid (IAA) AhR Aryl Hydrocarbon Receptor (AhR) IAA->AhR binds (low affinity) HO1 Heme Oxygenase-1 (HO-1) IAA->HO1 induces ARNT ARNT AhR->ARNT dimerizes Nucleus Nucleus AhR->Nucleus translocates XRE Xenobiotic Response Element (XRE) ARNT->XRE binds Gene_Expression_AhR Target Gene Expression (AhR-dependent) XRE->Gene_Expression_AhR activates Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ IL-1β, IL-6) Gene_Expression_AhR->Anti_Inflammatory contributes to HO1->Anti_Inflammatory

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies investigating the effect of ILA on neuronal differentiation.[3][4][7]

Neurite_Outgrowth_Workflow cluster_setup Cell Seeding and Treatment cluster_imaging Imaging and Analysis cluster_data Data Interpretation start Seed PC12 cells on collagen-coated plates culture Culture for 24h start->culture treatment Treat with NGF (e.g., 50 ng/mL) and different concentrations of ILA or IAA culture->treatment incubation Incubate for 48-72h treatment->incubation fix_stain Fix cells and stain for neuronal markers (e.g., β-III tubulin) incubation->fix_stain acquire_images Acquire images using fluorescence microscopy fix_stain->acquire_images quantify Quantify neurite length and number of neurite-bearing cells acquire_images->quantify analysis Statistical analysis to determine significant differences quantify->analysis conclusion Draw conclusions on the effect of compounds on neurite outgrowth analysis->conclusion

Materials:

  • PC12 cell line

  • Collagen type IV-coated cell culture plates

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS) and Horse Serum (HS)

  • Nerve Growth Factor (NGF)

  • This compound and/or Indole-3-acetic acid

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density (e.g., 1 x 10^4 cells/well in a 24-well plate) in DMEM supplemented with 10% HS and 5% FBS.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS) containing a constant concentration of NGF (e.g., 50 ng/mL) and varying concentrations of ILA or IAA. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the total neurite length per cell and to count the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

Anti-inflammatory Activity Assay (Cytokine Measurement by ELISA)

This protocol is a general guideline for measuring cytokine levels in cell culture supernatants, based on common ELISA procedures.[8][9][10][11]

Materials:

  • RAW264.7 macrophage cell line or other suitable immune cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • This compound and/or Indole-3-acetic acid

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of ILA or IAA for a specified period (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a duration appropriate for the cytokine being measured (typically 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the collected cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve. Determine the IC50 value (the concentration of the compound that inhibits cytokine production by 50%) if applicable.

Conclusion

This compound and Indole-3-acetic acid, while both being microbial metabolites of tryptophan, exhibit distinct biological activity profiles. ILA emerges as a potent modulator of neuronal differentiation and a more potent anti-inflammatory agent at lower concentrations compared to IAA. In contrast, IAA's role as a plant auxin is well-defined, and its activities in mammalian systems, particularly its anti-inflammatory effects, appear to require higher concentrations.

A notable gap in the current research is the lack of direct, head-to-head comparative studies evaluating the potency (e.g., EC50 or IC50 values) of ILA and IAA across a range of biological assays under identical experimental conditions. Such studies would be invaluable for elucidating their relative therapeutic potential.

For researchers in drug development, the significant neuro-regenerative properties of ILA at nanomolar concentrations suggest its potential as a lead compound for neurodegenerative diseases. The potent anti-inflammatory effects of ILA also warrant further investigation for inflammatory conditions, particularly those affecting the gut. While IAA also shows therapeutic promise, its lower potency in the studied mammalian systems might necessitate a focus on applications where high local concentrations can be achieved or where its unique signaling pathways, potentially independent of AhR, can be leveraged. This comparative guide underscores the importance of dissecting the specific biological activities of individual microbial metabolites to unlock their full therapeutic potential.

References

Comparative analysis of Indolelactic acid production by different Bifidobacterium species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Indolelactic Acid (ILA) production across various species of the genus Bifidobacterium. The data presented is compiled from peer-reviewed research to ensure accuracy and reliability, offering a valuable resource for those investigating the therapeutic potential of this microbial metabolite.

Quantitative Comparison of ILA Production

The production of this compound, a tryptophan metabolite, varies significantly among different Bifidobacterium species. Generally, species commonly found in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), demonstrate a higher capacity for ILA production compared to adult-type HRB and non-human residential species.[1][2]

A study by Sakurai et al. (2019) quantified ILA concentrations in the culture supernatants of several Bifidobacterium strains. The findings from this study are summarized in the table below. It is noteworthy that among the tested species, Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum were identified as high ILA producers.[1][2] Conversely, species such as Bifidobacterium pseudocatenulatum, Bifidobacterium adolescentis, and Bifidobacterium dentium produced significantly lower amounts of ILA.[1][2] The study also confirmed that ILA was the sole tryptophan metabolite produced by the tested bifidobacterial strains.[1][2]

Bifidobacterium SpeciesGroupMean ILA Production (µg/mL)Range of ILA Production (µg/mL)Number of Strains Tested
B. longum subsp. longumInfant-type HRB1.87 ± 1.050.05 - 4.9240
B. breveInfant-type HRB2.04 ± 0.970.46 - 3.8512
B. bifidumInfant-type HRB2.542.541
B. kashiwanohenseInfant-type HRB0.76 ± 1.210.09 - 2.574
B. pseudocatenulatumAdult-type HRB0.17 ± 0.080.03 - 0.3329
B. adolescentisAdult-type HRB0.21 ± 0.58<0.005 - 2.1313
B. dentiumAdult-type HRB0.200.201

Data sourced from Sakurai et al. (2019).[2]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the culture of Bifidobacterium and the subsequent analysis of ILA.

Bacterial Culture for ILA Production

This protocol outlines the steps for culturing Bifidobacterium species to assess their ILA production capabilities.

  • Bacterial Strains and Activation:

    • Obtain desired Bifidobacterium strains from a reputable culture collection.

    • Activate lyophilized strains by resuspending in MRS broth supplemented with 0.05% L-cysteine.

    • Incubate anaerobically at 37°C for 48 hours.

  • Culture for ILA Production:

    • Inoculate fresh MRS broth (supplemented with 0.05% L-cysteine) with the activated bacterial culture.

    • Incubate under anaerobic conditions at 37°C. The incubation time can vary depending on the growth characteristics of the species, typically ranging from 24 to 72 hours.

Extraction and Quantification of this compound

This protocol describes the sample preparation and analysis of ILA from bacterial culture supernatants using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Sample Preparation:

    • Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[3]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[3] For more rigorous purification, a centrifugal filtration step with a 3-kDa cut-off membrane can be used.[4][5]

  • LC-MS/MS Analysis:

    • Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Discovery Max).[1]

    • Column: Employ a C18 column for chromatographic separation (e.g., InertSustain C18, 2.1 × 150 mm, 2 µm).[1]

    • Mobile Phase:

      • Mobile Phase A: Water with 1 g/L acetic acid.[1]

      • Mobile Phase B: Acetonitrile with 1 g/L acetic acid.[1]

    • Gradient Elution:

      • Start with 10% Mobile Phase B.

      • Implement a gradient to achieve separation of ILA from other components. A typical gradient might involve a linear increase of Mobile Phase B.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.2 mL/min).[1]

    • Quantification: Determine the concentration of ILA by comparing the peak area in the samples to a standard curve generated from known concentrations of an ILA standard.[3]

Visualized Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for comparing ILA production among different Bifidobacterium species.

experimental_workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Select Bifidobacterium Strains culture Anaerobic Culture in MRS Broth start->culture centrifuge Centrifugation culture->centrifuge filter Supernatant Filtration centrifuge->filter hplc LC-MS/MS Analysis filter->hplc quant Quantification of ILA hplc->quant compare Comparative Analysis quant->compare

Workflow for ILA Production Analysis.
Signaling Pathways of this compound

ILA, produced by Bifidobacterium, can interact with host cells through specific receptors, influencing various physiological processes.

1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Activation of AhR by ILA can lead to downstream signaling events, including the activation of the PI3K/AKT pathway, which is involved in cell proliferation and survival.[7] It has also been shown to play a role in the upregulation of Nrf2, a key regulator of the antioxidant response.[6][9][10]

ahr_pathway ila This compound (ILA) ahr Aryl Hydrocarbon Receptor (AhR) ila->ahr binds nucleus Nucleus ahr->nucleus translocates to ahr_arnt AhR-ARNT Complex arnt ARNT arnt->nucleus downstream Downstream Gene Expression (e.g., Nrf2, PI3K/AKT pathway activation) ahr_arnt->downstream activates

ILA-mediated AhR Signaling Pathway.

2. Hydroxycarboxylic Acid Receptor 3 (HCA3) Signaling Pathway

ILA also acts as a ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA3), a G-protein coupled receptor.[11] The activation of HCA3 by ILA leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of cAMP can influence various cellular functions, including immune responses.

hca3_pathway ila This compound (ILA) hca3 HCA3 Receptor ila->hca3 binds & activates g_protein Gi Protein hca3->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp conversion

ILA-mediated HCA3 Signaling Pathway.

References

Indolelactic acid's efficacy compared to standard anti-inflammatory drugs.

Author: BenchChem Technical Support Team. Date: December 2025

Indolelactic Acid: A Comparative Analysis of Anti-Inflammatory Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of this compound (ILA) against standard anti-inflammatory drugs, specifically the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). The information is collated from preclinical in vitro studies to facilitate an objective comparison of their mechanisms of action and efficacy in modulating inflammatory responses.

**Executive Summary

This compound, a metabolite produced by certain gut bacteria, has demonstrated notable anti-inflammatory effects. Its mechanism of action is distinct from traditional anti-inflammatory agents. While standard drugs like ibuprofen and dexamethasone target well-known inflammatory pathways, such as cyclooxygenase (COX) enzymes and the glucocorticoid receptor respectively, ILA appears to exert its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR). This guide delves into the experimental data available for each compound, providing a framework for their comparative evaluation.

Mechanisms of Action
  • This compound (ILA): ILA's anti-inflammatory properties are largely mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR)[1][2][3]. Activation of AhR by ILA leads to the modulation of downstream signaling pathways, including the promotion of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway[1][2]. This mechanism suggests a role for ILA in resolving inflammation and restoring cellular homeostasis.

  • Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2[4][5][6][7]. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4][5].

  • Dexamethasone: Dexamethasone is a potent synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR)[8][9][10][11]. The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, often by interfering with the activity of transcription factors like NF-κB and AP-1[9][10][12].

Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone. Due to a lack of head-to-head comparative studies, the data is presented for each compound with its specific experimental context.

Table 1: Anti-inflammatory Efficacy of this compound (ILA)

Cell LineInflammatory StimulusMeasured MarkerILA ConcentrationObserved EffectReference
HT-29Lipopolysaccharide (LPS)IL-81-10 mMSignificant attenuation of IL-8 increase[13]
HT-29Tumor Necrosis Factor-alpha (TNF-α)IL-81-10 mMSignificant attenuation of IL-8 increase[13]

Table 2: Anti-inflammatory Efficacy of Ibuprofen

Cell LineInflammatory StimulusMeasured MarkerIbuprofen ConcentrationObserved EffectReference
CFTE29o-TNF-α or IL-1βIL-8480 µMNo effect on stimulated IL-8 mRNA and protein[14]
BPH-1TNF-αIL-1α, IL-1β, IL-6, IL-8Low dosesEffective reduction in gene expression of cytokines[15]
HT-29-Rac1b expressionNot specifiedSignificant and selective reduction[16]

Table 3: Anti-inflammatory Efficacy of Dexamethasone

Cell LineInflammatory StimulusMeasured MarkerDexamethasone ConcentrationObserved EffectReference
A549IL-1βIL-6, IL-8, TNF-α10-10,000 nMAttenuation of inflammatory response[17]
CFTE29o-TNF-α or IL-1βIL-85 nMSignificant downregulation of stimulated IL-8 mRNA and protein[14]
A549Phorbol ester (PMA) / LPSIL-1β, IL-2, IL-6, IL-8, TNF-αNot specifiedSignificant inhibition of induced cytokines[12]
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α or IL-1βIL-8Dose-dependentInhibition of TNF-α induced IL-8 secretion[18]

Experimental Protocols

A generalized protocol for an in vitro anti-inflammatory assay is provided below. This protocol is a synthesis of methodologies commonly used in the cited studies to evaluate the effects of compounds on cytokine production in cell culture.

Protocol: In Vitro Anti-inflammatory Cytokine Inhibition Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., HT-29, A549, or RAW 264.7 macrophages) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells into 24- or 96-well plates at a predetermined density to achieve a confluent monolayer.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (this compound, Ibuprofen, Dexamethasone) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in cell culture media.

    • Replace the existing media in the cell plates with the media containing the test compounds or vehicle control.

    • Pre-incubate the cells with the compounds for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Prepare a solution of the inflammatory stimulus (e.g., LPS at 1 µg/mL or IL-1β at 10 ng/mL) in cell culture media.

    • Add the inflammatory stimulus to the wells containing the cells and test compounds.

    • Incubate for a period sufficient to induce a robust inflammatory response (e.g., 6-24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of the target pro-inflammatory cytokine (e.g., IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated vehicle control.

    • If a dose-response is observed, calculate the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

ILA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR_complex AhR Complex (AhR, HSP90, etc.) ILA->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_nucleus Activated AhR AhR_active->AhR_nucleus Translocation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation IKK IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus AhR_nucleus->NFkB Inhibits (indirectly) ARE Antioxidant Response Element Nrf2_nucleus->ARE Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_genes Activation Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory_genes Upregulation Ibuprofen_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR_complex Glucocorticoid Receptor (GR) Complex Dexamethasone->GR_complex Binds GR_active Activated GR GR_complex->GR_active Activation GR_nucleus Activated GR GR_active->GR_nucleus Translocation NFkB_complex NF-κB-IκB NFkB_active Active NF-κB NFkB_complex->NFkB_active Activation by inflammatory stimuli NFkB_nucleus Active NF-κB NFkB_active->NFkB_nucleus Translocation GRE Glucocorticoid Response Element GR_nucleus->GRE Binds to GR_nucleus->NFkB_nucleus Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Upregulation Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_genes Activation Experimental_Workflow start Start cell_culture Cell Seeding (e.g., HT-29, A549) start->cell_culture pre_treatment Pre-treatment with Test Compound (ILA, Ibuprofen, Dexamethasone) cell_culture->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS, IL-1β, TNF-α) pre_treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Supernatant Collection incubation->collection analysis Cytokine Measurement (e.g., ELISA for IL-8) collection->analysis data_analysis Data Analysis (% Inhibition, IC50) analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Indolelactic Acid's Impact Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-lactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by gut microbiota, has emerged as a significant signaling molecule with pleiotropic effects on host physiology. Research has demonstrated its involvement in modulating immune responses, cancer progression, and neuronal development. This guide provides a comparative overview of ILA's effects on various cell lines, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The biological impact of ILA is highly context-dependent, varying significantly with the cell type and its physiological state. The following table summarizes the key quantitative findings of ILA's effects on different cell lines.

Cell Line(s)Cell Type / OriginPrimary Effect ObservedKey Quantitative FindingSignaling Pathway(s) Implicated
MC38, HCT116 Murine & Human Colorectal CancerAnti-tumorInhibited cell proliferation, migration, and colony formation; increased apoptosis at 250 μM.[1]STAT3, HK2 (Aryl Hydrocarbon Receptor-independent)[1][2]
Intestinal Epithelial Cells (H4, Caco-2, NEC enterocytes, SW480) Human Intestinal EpithelialAnti-inflammatorySignificantly attenuated TNF-α and LPS-induced IL-8 and CCL2/7 production.[3][4][5]Aryl Hydrocarbon Receptor (AhR), Nrf2, NF-κB, HIF[3][5][6]
Macrophage Cell Line Murine MacrophageAnti-inflammatorySignificantly attenuated LPS-induced NF-kB activation at concentrations of 1-10 mM.[3][6]NF-κB[3][6]
PC12 Rat Pheochromocytoma (Neuronal model)Neuro-differentiationPotentiated NGF-induced neurite outgrowth, with a maximal effect observed at 100 nM.[7][8][9]Ras/ERK pathway (TrkA, ERK1/2, CREB), AhR[7][8]
Intestinal Organoids Murine Intestinal Stem CellsProtection from InjuryProtected against Hypoxia/Reoxygenation (H/R) injury, with the highest cell viability at 0.5 mM.[10]YAP, Nrf2, AhR[10][11]
THP-1 derived Macrophages Human Monocytic (Macrophage model)Anti-inflammatoryInhibited LPS-induced expression of IL-6 mRNA.[12]Not specified
Human Skin Equivalents (HSEs) Human Keratinocytes & FibroblastsAtopic Dermatitis ModelRegulated expression of genes involved in skin barrier function (FLG, LOR) and inflammation (IL-6).[13]STAT1, AhR[13]

Signaling Pathways and Mechanisms

The diverse effects of ILA are mediated through several distinct signaling pathways. The following diagrams illustrate the key mechanisms of action in different cellular contexts.

Anti-Tumor Pathway in Colorectal Cancer Cells

In colorectal cancer cells, ILA exerts its effects by disrupting cellular metabolism in a manner independent of the Aryl Hydrocarbon Receptor (AhR). It directly inhibits the phosphorylation of STAT3, a key transcription factor in cancer progression.

G cluster_cell CRC Cell ILA Indolelactic Acid (ILA) pSTAT3 p-STAT3 (Active) ILA->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Activation HK2 Hexokinase 2 (HK2) pSTAT3->HK2 Promotes Expression Glycolysis Glycolysis HK2->Glycolysis Proliferation Tumor Proliferation, Migration & Survival Glycolysis->Proliferation

Caption: ILA inhibits CRC progression by blocking STAT3 phosphorylation.

Anti-Inflammatory Pathway in Intestinal Epithelial Cells

ILA's anti-inflammatory effects in the gut are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), which in turn activates the Nrf2 pathway and inhibits pro-inflammatory signaling.

G cluster_cell Intestinal Epithelial Cell ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates Nrf2 Nrf2 AhR->Nrf2 NFkB NF-κB / HIF Pathways AhR->NFkB Inhibits Anti_Ox Antioxidant Genes (GPX2, SOD2) Nrf2->Anti_Ox Cytokines Pro-inflammatory Cytokines (IL-8, CCL2/7) NFkB->Cytokines

Caption: ILA activates AhR to reduce inflammation in epithelial cells.

Neurite Outgrowth Pathway in PC12 Cells

In neuronal model cells, ILA promotes differentiation and neurite outgrowth by potentiating NGF signaling through the Ras/ERK pathway, a process that also involves AhR activation.

G cluster_cell PC12 Neuronal Cell ILA This compound (ILA) AhR AhR ILA->AhR Activates Ras_ERK Ras/ERK Pathway (ERK1/2, CREB) ILA->Ras_ERK Potentiates NGF NGF TrkA TrkA Receptor NGF->TrkA Binds TrkA->Ras_ERK Potentiates Neurite Neurite Outgrowth Ras_ERK->Neurite

Caption: ILA enhances NGF-induced neurite outgrowth via the Ras/ERK pathway.

Experimental Methodologies

The findings presented are based on a range of standard cell biology techniques. Below are generalized protocols for key experiments used to assess the effects of ILA.

General Experimental Workflow

A typical workflow for assessing the cellular effects of ILA involves sequential steps from cell preparation to data analysis.

G Culture Cell Culture (Select appropriate cell line) Treatment ILA Treatment (Dose-response & Time-course) Culture->Treatment Assay Functional Assay (Viability, Apoptosis, Migration, etc.) Treatment->Assay Analysis Data Acquisition & Analysis Assay->Analysis

Caption: Standard workflow for in vitro analysis of ILA's cellular effects.

Protocol 1: Cell Proliferation (EdU Incorporation Assay)

This method assesses DNA synthesis as a marker of cell proliferation.

  • Cell Seeding: Plate cells (e.g., HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and culture overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of ILA (e.g., 0-500 μM) or vehicle control. Incubate for a predetermined period (e.g., 24-48 hours).

  • EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10 μM and incubate for 2-4 hours.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • EdU Detection: Add the click reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488) and incubate for 30 minutes in the dark.

  • Nuclear Staining: Stain cell nuclei with Hoechst 33342 or DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., MC38) in 6-well plates and treat with ILA as described above.

  • Cell Harvesting: Following incubation (e.g., 48 hours), collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Protocol 3: Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins, such as p-STAT3, HK2, or proteins in the ERK pathway.

  • Cell Lysis: After ILA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

References

Validating the Role of the Aryl Hydrocarbon Receptor in Indolelactic Acid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of Indolelactic acid (ILA), a tryptophan metabolite, with a focus on validating the role of the Aryl Hydrocarbon Receptor (AHR). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the described signaling pathways to aid in the understanding and future research of ILA's therapeutic potential.

Data Presentation: Comparative Analysis of AHR Ligands

The following table summarizes the quantitative data on the activation of the Aryl Hydrocarbon Receptor (AHR) by this compound (ILA) and other relevant ligands. This data is crucial for comparing the potency and efficacy of ILA in activating the AHR signaling pathway.

LigandReceptorAssay TypeEC50/IC50/KdPotency ComparisonSource
This compound (ILA) Human AHRLuciferase Reporter AssayEC50 ≈ 62 µMLow Potency[1]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Human AHRCompetitive Binding AssayKd ≈ 7 pMHigh Potency[2]
6-formylindolo[3,2-b]carbazole (FICZ)Human AHRCompetitive Binding AssayKd ≈ 190 pMHigh Potency[2]
IndoleHuman AHRLuciferase Reporter AssayEC50 ≈ 3 µMModerate Potency[2]
Indole-3-acetic acid (IAA)Mouse AHRCompetitive Binding AssayIC50 > 1000 µMVery Low Potency[1]
TryptamineMouse AHRCompetitive Binding AssayIC50 > 1000 µMVery Low Potency[1]

Signaling Pathways: AHR-Dependent vs. AHR-Independent Mechanisms of ILA

This compound has been shown to exert its biological effects through both AHR-dependent and AHR-independent signaling pathways. The choice of pathway appears to be cell-type and context-specific, highlighting the complexity of ILA's mechanism of action.

AHR-Dependent Signaling

ILA is a known agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3] Upon binding to ILA, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which is often used as a marker of AHR activation.[4] This pathway is implicated in the regulation of immune responses, including the differentiation of T-helper 17 (Th17) and regulatory T (Treg) cells.[5][6]

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR Complex (AHR, HSP90, etc.) ILA->AHR_complex Binds AHR_ILA AHR-ILA Complex AHR_complex->AHR_ILA Conformational Change AHR_ARNT_ILA AHR-ARNT-ILA Complex AHR_ILA->AHR_ARNT_ILA Translocation & Dimerization with ARNT ARNT ARNT ARNT->AHR_ARNT_ILA XRE XRE (e.g., in CYP1A1 promoter) AHR_ARNT_ILA->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Initiates Transcription mRNA mRNA CYP1A1->mRNA Protein CYP1A1 Protein (Metabolic Enzymes) mRNA->Protein Translation Immune_Response Immune Response (Th17/Treg balance) Protein->Immune_Response Modulates

AHR-Dependent Signaling of ILA.
AHR-Independent Signaling: The STAT3 Pathway

In the context of colorectal cancer (CRC), ILA has been shown to suppress tumor progression through a mechanism independent of AHR.[7][8] In this pathway, ILA appears to directly interact with the STAT3 protein, inhibiting its phosphorylation.[7] This prevents the nuclear translocation of STAT3 and subsequent transcription of its target genes, such as Hexokinase 2 (HK2), which is involved in glycolysis. By downregulating glycolysis, ILA can inhibit the proliferation and survival of cancer cells.[7]

ILA_STAT3_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) STAT3 STAT3 ILA->STAT3 Inhibits Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Genes (e.g., HK2) pSTAT3_dimer->Target_Genes Binds to Promoter pSTAT3_dimer->Target_Genes Blocked by ILA Transcription Transcription Target_Genes->Transcription Glycolysis Glycolysis Transcription->Glycolysis Upregulates Tumor_Progression Tumor Progression Glycolysis->Tumor_Progression Promotes

AHR-Independent STAT3 Signaling of ILA.

Experimental Protocols

To aid in the validation of ILA's signaling pathways, we provide detailed methodologies for key experiments.

AHR Luciferase Reporter Assay

This assay is used to determine if a compound, such as ILA, can activate the AHR and induce the expression of a reporter gene (luciferase) under the control of AHR-responsive elements.

Reporter_Assay_Workflow start Start seed_cells Seed cells stably expressing AHR and a luciferase reporter gene into a 96-well plate. start->seed_cells incubate1 Incubate for 24 hours. seed_cells->incubate1 treat_cells Treat cells with different concentrations of ILA, a positive control (e.g., TCDD), and a vehicle control. incubate1->treat_cells incubate2 Incubate for another 24 hours. treat_cells->incubate2 lyse_cells Lyse the cells and add luciferase substrate. incubate2->lyse_cells measure_luminescence Measure luminescence using a luminometer. lyse_cells->measure_luminescence analyze_data Analyze data to determine the EC50 of ILA. measure_luminescence->analyze_data end End analyze_data->end

Workflow for AHR Luciferase Reporter Assay.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with an AHR-responsive luciferase reporter construct.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound (ILA).

  • Positive control (e.g., TCDD).

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of ILA and the positive control in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[10]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the compound concentration to determine the EC50 value.

Quantitative PCR (qPCR) for CYP1A1 Gene Expression

This method is used to quantify the mRNA levels of the AHR target gene CYP1A1 in response to ILA treatment, providing further evidence of AHR activation.

Materials:

  • Cells of interest (e.g., primary hepatocytes, intestinal epithelial cells).

  • This compound (ILA).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Protocol:

  • Cell Treatment: Treat the cells with ILA at various concentrations and for different time points. Include a vehicle control.

  • RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression in ILA-treated cells compared to the vehicle control. A significant increase in CYP1A1 mRNA indicates AHR activation.[11][12]

Co-Immunoprecipitation (Co-IP) of AHR and ARNT

Co-IP is used to demonstrate the physical interaction between AHR and its dimerization partner ARNT in the presence of ILA.

Materials:

  • Cells expressing AHR and ARNT.

  • This compound (ILA).

  • Lysis buffer.

  • Antibody against AHR or ARNT.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Cell Treatment and Lysis: Treat cells with ILA to induce AHR activation. Lyse the cells to release the protein content.[13]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for AHR (or ARNT). Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against ARNT (if AHR was immunoprecipitated) to detect the co-precipitated protein. A band corresponding to ARNT will confirm the interaction with AHR.[13][14]

References

Assessing the specificity of Indolelactic acid's interaction with its proposed receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is an emerging signaling molecule with purported roles in immune modulation and metabolic homeostasis. Understanding the specificity of its interactions with proposed receptors is paramount for deciphering its physiological functions and evaluating its therapeutic potential. This guide provides a comparative analysis of ILA's binding to its putative receptors, supported by experimental data and detailed methodologies, to facilitate a clear assessment of its receptor interaction profile.

Proposed Receptors and Comparative Ligand Affinities

The primary proposed receptors for this compound are the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B, and the Aryl Hydrocarbon Receptor (AHR). The specificity of ILA for these receptors is a critical determinant of its biological activity.

Hydroxycarboxylic Acid Receptor 3 (HCA3)

HCA3 is a G-protein coupled receptor (GPCR) expressed in adipocytes and immune cells. It is activated by various hydroxycarboxylic acids. D-phenyllactic acid has been identified as a potent agonist for HCA3.[1][2]

Aryl Hydrocarbon Receptor (AHR)

AHR is a ligand-activated transcription factor that mediates cellular responses to a wide array of xenobiotics and endogenous molecules.[3][4] The potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a high-affinity AHR ligand, while metabolites such as kynurenic acid are recognized as endogenous activators.[4][5][6]

Quantitative Comparison of Receptor Binding

The following table summarizes the binding affinities of ILA and other relevant ligands to their respective receptors, providing a quantitative basis for comparing their specificity and potency.

Table 1: Comparative Binding Affinities of this compound and Alternative Ligands

LigandReceptorBinding Affinity (EC50/IC50/Kd)Assay TypeOrganism/Cell Line
This compound (ILA) HCA3~1 µM (EC50)Dynamic Mass RedistributionCHO-K1 cells
D-Phenyllactic AcidHCA3~1 µM (EC50)Dynamic Mass RedistributionCHO-K1 cells
L-Phenyllactic AcidHCA3~100 µM (EC50)Dynamic Mass RedistributionCHO-K1 cells
This compound (ILA) AHRLow potency agonistReporter Gene AssayHuman/Mouse Colonocytes
Kynurenic AcidAHR (Human)104 nM (EC25)Reporter Gene AssayHuman Reporter Cells
Kynurenic AcidAHR (Mouse)10 µM (EC25)Reporter Gene AssayMouse Reporter Cells
TCDDAHRHigh-affinity ligandRadioligand Binding AssayVarious
Nicotinic AcidHCA2~3 µM (EC50)Functional AssaysMurine Macrophages

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Lower values generally indicate higher affinity/potency.

Experimental Protocols for Specificity Assessment

The determination of ligand-receptor specificity relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays cited in this guide.

Radioligand Binding Assay for GPCRs

This technique directly measures the affinity of a ligand for a receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

  • Competition Binding: A constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation. A range of concentrations of the unlabeled test compound (e.g., ILA) is added to compete for binding.

  • Separation and Quantification: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the downstream signaling of Gq-coupled GPCRs, such as HCA3.

  • Cell Preparation: Cells stably or transiently expressing the GPCR are seeded in a 96-well plate and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage, and incubated to allow for de-esterification of the dye within the cells.

  • Ligand Stimulation and Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). The baseline fluorescence is recorded, and then the test ligand is automatically added to the wells at various concentrations. The change in fluorescence, indicative of intracellular calcium release, is monitored over time.[7][8][9][10][11]

  • Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.

AHR Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AHR signaling pathway.

  • Cell Culture and Transfection: A suitable cell line is engineered to contain a luciferase reporter gene under the control of a promoter with dioxin-response elements (DREs).

  • Compound Treatment: The reporter cells are plated in a 96-well plate and incubated for a few hours. Subsequently, the culture medium is replaced with medium containing various concentrations of the test compound (e.g., ILA).

  • Incubation: The cells are incubated for a sufficient period (typically 22-24 hours) to allow for AHR activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.[12][13]

  • Lysis and Luminescence Detection: The treatment medium is removed, and a luciferase detection reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.[12][13]

  • Data Analysis: The luminescence signal is normalized to a control and plotted against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling cascades initiated by ILA's proposed receptors and a typical experimental workflow for assessing ligand-receptor specificity.

signaling_pathways cluster_hca3 HCA3 Signaling cluster_ahr AHR Signaling ILA_HCA3 This compound HCA3 HCA3 (GPCR) ILA_HCA3->HCA3 binds Gi Gi Protein HCA3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ILA_AHR This compound AHR AHR ILA_AHR->AHR binds ARNT ARNT AHR->ARNT dimerizes with DRE DRE ARNT->DRE binds to Transcription Target Gene Transcription DRE->Transcription

Caption: Simplified signaling pathways for HCA3 and AHR.

experimental_workflow start Hypothesized Ligand-Receptor Interaction binding_assay Binding Assay (e.g., Radioligand Competition) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization, Reporter Gene) start->functional_assay determine_affinity Determine Binding Affinity (Kd, Ki, IC50) binding_assay->determine_affinity determine_potency Determine Functional Potency (EC50) functional_assay->determine_potency compare Compare with Alternative Ligands determine_affinity->compare determine_potency->compare

Caption: Experimental workflow for assessing ligand-receptor specificity.

References

Safety Operating Guide

Proper Disposal of Indolelactic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Indolelactic acid, ensuring compliance with general laboratory safety standards. This procedure is designed for researchers, scientists, and drug development professionals.

Disclaimer: All waste must be handled in accordance with local, state, and federal regulations.[1] This guide provides general best practices; always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements in your area.

Immediate Safety and Hazard Assessment

While this compound is not generally classified as a hazardous substance, it is prudent to handle it with care.[1][2] Some sources indicate it can cause skin and serious eye irritation.[3][4] Good hygiene practice requires that exposure be minimized.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure Response:

    • Skin Contact: Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a poison control center or doctor if you feel unwell.[4]

    • Inhalation: If dust is inhaled, move to an area with fresh air.[1]

Waste Segregation and Collection

Proper segregation is the first step in responsible chemical waste management. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[5]

  • Do Not Mix: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1] It is best practice to collect aqueous waste separately from organic solvent waste.[5]

  • Solid Waste: Collect unused solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated, compatible container.

  • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, clearly labeled, and appropriate waste container. Plastic is often preferred.[6] Do not pour down the drain unless explicitly permitted by your institution's EH&S department and local regulations.[6][7]

Container Management and Labeling

All waste containers must be managed to ensure safety and compliance.

  • Container Requirements:

    • The container must be chemically compatible with this compound.[5][8]

    • It must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[8] The container should remain closed except when adding waste.[5][6]

    • If reusing a container, ensure it is properly cleaned and all previous labels are completely removed or defaced.[5]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the concentration if in solution.

    • Attach a hazardous waste tag if required by your institution, filling it out completely.

Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8][9]

  • Location: The SAA must be under the control of laboratory personnel.

  • Segregation: Store the waste container away from incompatible chemicals, using secondary containment if necessary.[8][9]

  • Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[8][9]

The following table summarizes key quantitative limits for general laboratory waste accumulation, which should be followed as a best practice.

ParameterGuideline / LimitSource
Maximum Hazardous Waste in SAA55 gallons[6]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAA (partially filled)Up to 12 months (as long as volume limits are not exceeded)[6]
Time to Removal After Container is FullWithin 3 calendar days[6][9]
pH Range for Potential Drain Disposal5.5 - 10.5 (for dilute, non-hazardous aqueous solutions; requires institutional and local approval)[7]
Final Disposal Procedure
  • Package for Pickup: Ensure the waste container is clean on the outside, properly sealed, and accurately labeled.

  • Request Pickup: Contact your institution's EH&S department or designated waste management provider to schedule a waste pickup.[6] Do not move the waste to another room for storage.[6]

  • Documentation: Maintain any required documentation or logs for waste generation and disposal as mandated by your institution and regulatory bodies like the EPA.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Indolelactic_Acid_Disposal start Start: Generate This compound Waste assess 1. Assess Waste Form (Solid or Aqueous?) start->assess solid_waste Solid Waste: Unused chemical, contaminated labware assess->solid_waste Solid aqueous_waste Aqueous Waste: Solutions containing this compound assess->aqueous_waste Aqueous collect_solid 2. Collect in a Designated, Compatible Solid Waste Container solid_waste->collect_solid check_drain Consult Institutional EH&S: Is drain disposal permitted for this specific waste stream? aqueous_waste->check_drain label_container 3. Securely Cap and Label Container - 'Waste this compound' - Concentration (if applicable) - Attach Institutional Waste Tag collect_solid->label_container collect_aqueous 2. Collect in a Designated, Compatible Liquid Waste Container check_drain->collect_aqueous No / Uncertain dispose_drain Follow specific institutional protocol for drain disposal (e.g., dilution). DOCUMENT. check_drain->dispose_drain Yes (with approval) drain_no No / Uncertain drain_yes Yes (with approval) collect_aqueous->label_container store_saa 4. Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup 5. Request Waste Pickup from EH&S store_saa->request_pickup end_process End: Waste Collected by Authorized Personnel request_pickup->end_process

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling Indolelactic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Indolelactic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a comprehensive review of available safety data to ensure a safe laboratory environment.

Hazard Summary

This compound is a tryptophan catabolite that exists as a light cream-colored powder.[1][2] While some sources classify it as not hazardous, other data indicates that it can cause skin and serious eye irritation.[3][4] Due to these potential hazards, appropriate personal protective equipment and handling procedures are essential.

GHS Hazard Statements:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]To protect against dust particles and potential splashes that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]To prevent skin contact, which may cause irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A lab coat or chemical-resistant apron should be worn.[5]To shield the body from accidental spills and dust.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[5]To prevent respiratory tract irritation from airborne powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize the risk of exposure and ensure the safe handling of this compound.

A. Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

  • Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any spills.[8]

B. Handling and Preparation
  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Weighing: If possible, weigh the powder inside an enclosure, such as a fume hood or an exhausted balance enclosure.[7][8] Use weigh boats to minimize spillage.[8] Keep the container closed as much as possible.[8]

  • Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing. If the solvent is volatile, this should also be done in a fume hood. Once dissolved, the risk of powder inhalation is eliminated, but appropriate PPE for handling the solution should still be worn.[8]

  • Avoidance of Contact: Limit all unnecessary personal contact with the chemical.[3] Do not smell or taste chemicals.[6]

C. Accidental Exposure and Spill Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] First aid is not generally required, but if in doubt, contact a Poison Information Center or a doctor.[3]

  • Small Spill: For a small spill within a fume hood, decontaminate the area using wet cleaning methods or a HEPA vacuum.[8]

  • Large Spill: For a large spill, evacuate the area and follow your institution's emergency response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste, including unused product and contaminated PPE or lab supplies, must be collected in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Consultation: Consult your institution's Environmental Health and Safety (EHS) office or a designated Waste Management Authority for specific disposal procedures.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency a Don PPE b Prepare Fume Hood a->b c Weigh Powder b->c Begin Experiment d Prepare Solution c->d e Clean Work Area d->e Experiment Complete f Dispose of Waste e->f g Doff PPE f->g h Spill or Exposure i Follow Emergency Protocol h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolelactic acid
Reactant of Route 2
Indolelactic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。